molecular formula C12H12N2O2S B1265495 3-amino-N-phenylbenzenesulfonamide CAS No. 80-21-7

3-amino-N-phenylbenzenesulfonamide

Cat. No.: B1265495
CAS No.: 80-21-7
M. Wt: 248.3 g/mol
InChI Key: SOZFVONLAQIHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-phenylbenzenesulfonamide (CAS 80-21-7) is a sulfonamide derivative with a molecular formula of C12H12N2O2S and a molecular weight of 248.30 g/mol . This compound is characterized by its SMILES structure, C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N . It is recommended to be stored in a dark place, sealed and dry at 2-8°C . As a benzenesulfonamide, this compound belongs to a class of chemicals with significant historical and contemporary importance in chemical research, particularly in medicinal chemistry for the development of novel therapeutic agents . Sulfonamide derivatives are extensively investigated for a wide spectrum of biological activities, which may include antimicrobial, anti-inflammatory, and antitumor properties, among others . The presence of both sulfonamide and amino functional groups on the aromatic ring makes it a versatile scaffold or building block for further chemical derivatization and synthesis of more complex molecules . From an analytical perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid . This method is scalable and can be adapted for the isolation of impurities in preparative separation or for pharmacokinetic studies . Safety and Handling: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . A risk assessment system has classified it as a high hazard for carcinogenicity and mutagenicity, though data for other toxicity endpoints may be insufficient . Precautions such as using personal protective equipment and avoiding dust formation are advised.

Properties

IUPAC Name

3-amino-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZFVONLAQIHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058830
Record name Benzenesulfonamide, 3-amino-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780142
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

80-21-7
Record name 3-Amino-N-phenylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminobenzenesulfonanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminobenzenesulfonanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 3-amino-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 3-amino-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-aminobenzenesulphonanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Aminobenzenesulfonanilide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB92UA8FRX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-amino-N-phenylbenzenesulfonamide: Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, structure, synthesis, and analysis of 3-amino-N-phenylbenzenesulfonamide. The information is curated for professionals in research and development, offering detailed experimental insights and contextual biological understanding.

Core Properties of this compound

This compound is a chemical compound belonging to the sulfonamide class. It is characterized by a benzenesulfonamide core with an amino group at the meta-position of the benzene ring and a phenyl group attached to the sulfonamide nitrogen.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂S[1]
Molecular Weight 248.31 g/mol [1]
CAS Number 80-21-7[1]
IUPAC Name This compound[1]
Melting Point 129-130 °C[1]
Boiling Point Not readily available; likely decomposes upon heating.
Solubility 37.2 µg/mL[1]
pKa (acidic, -SO₂NH-) The pKa of the sulfonamide proton is generally in the acidic range. For N-phenyl substituted 4-amino-N-phenylbenzenesulfonamide analogues, the pKa can be influenced by substituents on the phenyl ring.[2][3]
pKa (basic, -NH₂) The pKa of the aromatic amino group is typically in the range of 2-5 for anilinic compounds.[2]

Chemical Structure

The chemical structure of this compound is depicted below. This two-dimensional representation illustrates the connectivity of the atoms within the molecule.

Chemical Structure of this compound

Figure 1. 2D Structure of this compound.

Structural Identifiers:

  • SMILES: C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N[1]

  • InChI: InChI=1S/C12H12N2O2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H,13H2[1]

Experimental Protocols

This section details the methodologies for the synthesis and purity analysis of this compound.

Synthesis Protocol: General Method

The synthesis of this compound is typically achieved through the reaction of a substituted benzenesulfonyl chloride with an aniline. A representative procedure is outlined below.

Reaction: 3-Nitrobenzenesulfonyl chloride reacts with aniline, followed by the reduction of the nitro group to an amino group.

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Aniline

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Reducing agent (e.g., Tin(II) chloride, Sodium dithionite, or catalytic hydrogenation)

  • Hydrochloric acid

  • Sodium bicarbonate

  • Sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Sulfonamide Formation:

    • Dissolve aniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add a solution of 3-nitrobenzenesulfonyl chloride in dichloromethane to the aniline solution.

    • Add pyridine to the reaction mixture to act as a base and scavenger for the HCl byproduct.

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-phenyl-3-nitrobenzenesulfonamide.

  • Purification of the Intermediate:

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Reduction of the Nitro Group:

    • Dissolve the purified N-phenyl-3-nitrobenzenesulfonamide in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a reducing agent. For example, for a Tin(II) chloride reduction, dissolve the sulfonamide in ethanol and add an excess of SnCl₂·2H₂O. Reflux the mixture for several hours.

    • Alternatively, catalytic hydrogenation can be performed using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Final Purification:

    • After the reaction is complete, neutralize the reaction mixture. For the SnCl₂ reduction, basify with a sodium bicarbonate solution until a precipitate of tin salts forms.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Purity Assessment Protocol: High-Performance Liquid Chromatography (HPLC)

A common method for assessing the purity of this compound and related compounds is reverse-phase high-performance liquid chromatography (RP-HPLC).[4] A typical protocol is described below.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 20 minutes), followed by a hold at 95% B and re-equilibration at initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or 265 nm.[5]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of a reference standard of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution in the same solvent.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (solvent) to ensure no interfering peaks are present.

  • Inject the standard solutions to establish the retention time and to generate a calibration curve for quantitative analysis.

  • Inject the sample solution.

  • Analyze the resulting chromatogram to determine the retention time of the main peak and to identify and quantify any impurities. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Mandatory Visualizations

Signaling Pathway: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans, who obtain folic acid from their diet. The inhibition of this pathway disrupts the production of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to bacteriostasis.

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate DHFS Dihydrofolate Synthetase (DHFS) Dihydropteroate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFS->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleotides Purines, Thymidine (DNA, RNA, Protein Synthesis) Tetrahydrofolate->Nucleotides Sulfonamide 3-amino-N- phenylbenzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow start Start reactants Reactants: 3-Nitrobenzenesulfonyl chloride Aniline, Pyridine start->reactants reaction Sulfonamide Formation (DCM, 0°C to RT) reactants->reaction workup1 Aqueous Work-up (HCl, H₂O, NaHCO₃) reaction->workup1 purification1 Column Chromatography (Silica Gel) workup1->purification1 intermediate Intermediate: N-phenyl-3-nitrobenzenesulfonamide purification1->intermediate reduction Nitro Group Reduction (e.g., SnCl₂ or H₂/Pd-C) intermediate->reduction workup2 Work-up and Extraction reduction->workup2 purification2 Final Purification (Recrystallization or Chromatography) workup2->purification2 product Final Product: This compound purification2->product end End product->end

Caption: Workflow for the synthesis of this compound.

Experimental Workflow: HPLC Purity Analysis

This diagram outlines the logical steps involved in determining the purity of a sample of this compound using HPLC.

HPLC_Workflow start Start prep_solutions Prepare Solutions: - Mobile Phases (A & B) - Standard Solution - Sample Solution start->prep_solutions setup_hplc HPLC System Setup: - Install C18 Column - Set Gradient, Flow Rate, Temp. - Set UV Detection Wavelength prep_solutions->setup_hplc equilibrate Equilibrate System (Stable Baseline) setup_hplc->equilibrate inject_blank Inject Blank (Solvent) equilibrate->inject_blank inject_std Inject Standard(s) (Determine RT, Calibrate) inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample analyze Analyze Chromatogram: - Identify Main Peak - Identify Impurity Peaks inject_sample->analyze calculate Calculate Purity (% Area) analyze->calculate end End calculate->end

Caption: Workflow for HPLC purity analysis of this compound.

References

"3-amino-N-phenylbenzenesulfonamide" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-amino-N-phenylbenzenesulfonamide, a compound of interest in medicinal chemistry and drug development. This document outlines its chemical properties, synthesis, and biological activity, with a focus on its role as a sulfonamide antibiotic. Detailed experimental protocols and visual representations of its mechanism of action are included to support research and development efforts.

Core Compound Data

The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 80-21-7[1][2][3]
Molecular Formula C₁₂H₁₂N₂O₂S[1]
Molecular Weight 248.3 g/mol [1]
IUPAC Name This compound[1]
Synonyms Metanilanilide, 3-aminobenzenesulfonanilide[1]

Synthesis and Characterization

This compound can be synthesized through a multi-step process involving the formation of a sulfonamide bond followed by the reduction of a nitro group. The general approach involves the reaction of an aniline with a substituted benzenesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the synthesis of this compound.

Step 1: Synthesis of 3-nitro-N-phenylbenzenesulfonamide

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 3-nitrobenzenesulfonyl chloride in the same solvent to the cooled aniline solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Upon completion, quench the reaction by adding dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-nitro-N-phenylbenzenesulfonamide.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude 3-nitro-N-phenylbenzenesulfonamide in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Synthesis and Purification Workflow

G cluster_synthesis Synthesis start Start reaction1 Reaction of Aniline with 3-nitrobenzenesulfonyl chloride start->reaction1 workup1 Acidic Workup and Extraction reaction1->workup1 reduction Reduction of Nitro Group (e.g., with SnCl2/HCl or H2/Pd-C) workup1->reduction workup2 Basic Workup and Extraction reduction->workup2 purification Purification (Recrystallization or Chromatography) workup2->purification end Pure this compound purification->end

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Mechanism of Action

This compound belongs to the sulfonamide class of antibiotics. These are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[4]

Folic Acid Synthesis Pathway and Sulfonamide Inhibition

Bacteria synthesize folic acid de novo, a process that is essential for the synthesis of nucleotides and certain amino acids, and therefore for bacterial growth and replication.[4] Humans, in contrast, obtain folic acid from their diet, making this pathway an excellent target for selective antibacterial therapy.[5]

Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), a natural substrate for DHPS.[4] Due to this similarity, this compound competes with PABA for the active site of DHPS. When the sulfonamide binds to the enzyme, it prevents the condensation of PABA with dihydropterin pyrophosphate, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[4][6] This inhibition of the folic acid pathway leads to a bacteriostatic effect, meaning it inhibits the growth and reproduction of bacteria.[7]

Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfonamides

G cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition GTP GTP Dihydropterin_PP Dihydropterin Pyrophosphate GTP->Dihydropterin_PP Multiple Steps Dihydropteroic_Acid Dihydropteroic Acid Dihydropterin_PP->Dihydropteroic_Acid Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase (DHFR) Nucleotides_Amino_Acids Nucleotides & Amino Acids Tetrahydrofolic_Acid->Nucleotides_Amino_Acids One-carbon transfers Sulfonamide This compound (Sulfonamide) Sulfonamide->Dihydropteroic_Acid Competitive Inhibition of DHPS

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Experimental Protocols for Biological Evaluation

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a target bacterial strain.

Method: Broth Microdilution

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial inoculum, and a stock solution of this compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilutions: Prepare serial two-fold dilutions of the compound in MHB in the wells of the microtiter plate, ranging from a high concentration to a low concentration.

  • Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Antimicrobial Susceptibility Testing Workflow

G cluster_workflow Broth Microdilution MIC Assay start Start prepare_compound Prepare serial dilutions of This compound in a 96-well plate start->prepare_compound prepare_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prepare_inoculum inoculate Inoculate the wells with the bacterial suspension prepare_compound->inoculate prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for bacterial growth and determine MIC incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

This technical guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and diagrams are intended to facilitate further investigation into its synthesis, characterization, and biological activity.

References

Solubility Profile of 3-amino-N-phenylbenzenesulfonamide in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-amino-N-phenylbenzenesulfonamide. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document focuses on qualitative solubility information, data for structurally analogous sulfonamides, and detailed experimental protocols for determining solubility. This guide is intended to serve as a valuable resource for researchers in drug development and chemical synthesis, enabling them to effectively select appropriate solvent systems and design robust experimental plans.

Introduction to Sulfonamide Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation, and purification processes. Sulfonamides, a class of compounds containing the -SO₂NH₂ functional group, exhibit a wide range of solubilities that are highly dependent on their molecular structure and the nature of the solvent. Factors such as the presence of polar functional groups (e.g., amino groups), the overall molecular size, and the crystalline structure of the solid all play a crucial role in determining how readily a sulfonamide will dissolve in a given solvent. Understanding the solubility profile of a compound like this compound is therefore a fundamental step in its development pathway.

Solubility of this compound and Related Analogs

Direct, quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in readily accessible scientific literature. However, based on the solubility of structurally similar compounds, a general qualitative profile can be inferred.

Qualitative Solubility:

Structurally related compounds, such as 3-aminobenzenesulfonamide, exhibit greater solubility in polar organic solvents. It is therefore anticipated that this compound will show favorable solubility in solvents like ethanol, methanol, and acetone, and limited solubility in non-polar solvents and water.

Quantitative Data for Structurally Similar Sulfonamides:

To provide a quantitative perspective, the following table summarizes the solubility data for 3-aminobenzenesulfonamide, a close structural analog lacking the N-phenyl group. This data is compiled from various sources and serves as a useful proxy for estimating the solubility behavior of this compound.

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water20~0.1[1]
Ethanol-Soluble
Acetone-Soluble

Note: The term "Soluble" indicates a significant degree of solubility, though precise quantitative values were not specified in the cited sources.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and well-defined experimental methods. The two most common and reliable methods for determining the solubility of a solid in a liquid are the gravimetric method and the spectroscopic method.

Gravimetric Method

The gravimetric method is a direct and highly accurate technique for determining equilibrium solubility. It involves preparing a saturated solution, separating the excess solid, and then determining the mass of the dissolved solute in a known mass of the solvent.

Detailed Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, and the time to reach equilibrium should be determined experimentally.

  • Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a fine-porosity filter or by centrifugation. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Mass Determination: A known mass of the clear, saturated filtrate is carefully transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated from the filtrate, typically under reduced pressure or gentle heating, leaving behind the dissolved solid.

  • Final Weighing: The container with the dried solid is weighed. The mass of the dissolved solute is the final weight minus the initial weight of the empty container.

  • Calculation: The solubility is calculated and can be expressed in various units, such as grams of solute per 100 g of solvent or moles of solute per liter of solvent.

Gravimetric_Method_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 sep1 Filter or centrifuge to remove solid prep2->sep1 analysis1 Weigh a known mass of filtrate sep1->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh dried solute analysis2->analysis3 calc1 Calculate solubility analysis3->calc1

Gravimetric Method Workflow for Solubility Determination
Spectroscopic Method

The spectroscopic method is an indirect but often faster method for determining solubility, particularly suitable for compounds that have a chromophore for UV-Vis spectroscopy.

Detailed Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • A series of standard solutions of this compound of known concentrations are prepared in the desired organic solvent.

    • The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).

    • A calibration curve is constructed by plotting absorbance versus concentration. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

  • Preparation of Saturated Solution: A saturated solution is prepared in the same manner as for the gravimetric method (addition of excess solid to the solvent and equilibration at a constant temperature).

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation, ensuring the temperature is maintained.

  • Sample Analysis:

    • A small, accurately measured volume of the clear, saturated filtrate is withdrawn.

    • The filtrate is diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • The absorbance of the diluted solution is measured at the same λmax used for the standards.

  • Calculation:

    • The concentration of the diluted solution is determined from the calibration curve.

    • The concentration of the original saturated solution (i.e., the solubility) is then calculated by taking into account the dilution factor.

Spectroscopic_Method_Workflow cluster_cal Calibration cluster_sample Sample Preparation & Analysis cluster_calc Calculation cal1 Prepare standard solutions cal2 Measure absorbance at λmax cal1->cal2 cal3 Generate calibration curve cal2->cal3 calc1 Determine concentration from calibration curve sample1 Prepare saturated solution & equilibrate sample2 Filter or centrifuge sample1->sample2 sample3 Dilute filtrate sample2->sample3 sample4 Measure absorbance of diluted sample sample3->sample4 sample4->calc1 calc2 Calculate original solubility calc1->calc2

Spectroscopic Method Workflow for Solubility Determination

Conclusion

References

The Dawn of a Medical Revolution: A Technical Guide to the Historical Applications of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical applications of the first generation of systemic antibacterial agents, the sulfonamides, with a primary focus on sulfanilamide, the archetypal compound of this class. The user's original query specified "3-amino-N-phenylbenzenesulfonamide"; however, historical records indicate that the medically significant isomer and the foundational compound of this therapeutic class is para-aminobenzenesulfonamide, commonly known as sulfanilamide, and its derivatives. This guide delves into the pivotal role these compounds played in medicine, their mechanism of action, early experimental protocols, and the quantitative data that underscored their revolutionary impact.

Introduction: The Pre-Antibiotic Era and the Advent of Sulfonamides

Prior to the 1930s, the medical community had no effective systemic treatments for bacterial infections. Diseases such as pneumonia, meningitis, and sepsis were often fatal. The discovery of sulfonamides marked a turning point in medicine, heralding the age of antimicrobial chemotherapy. These synthetic compounds were the first drugs to effectively control bacterial infections in the body, dramatically reducing mortality rates from a variety of common and serious illnesses.[1][2] The first commercially available sulfonamide was Prontosil, a pro-drug that is metabolized in the body to the active agent, sulfanilamide.[2]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacteria that they must produce de novo. Folic acid is a vital precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.

By mimicking the structure of the natural substrate, para-aminobenzoic acid (PABA), sulfanilamide binds to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. This disruption of the folic acid synthesis pathway ultimately inhibits bacterial growth and replication.[3] Importantly, humans are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.

Below is a diagram illustrating the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

FolicAcidPathway cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Substrate Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Product DihydrofolicAcid Dihydrofolic Acid (DHF) Dihydropteroate->DihydrofolicAcid DHFR Dihydrofolate Reductase (DHFR) TetrahydrofolicAcid Tetrahydrofolic Acid (THF) DHFR->TetrahydrofolicAcid DihydrofolicAcid->DHFR Precursors Purines, Pyrimidines, Amino Acids TetrahydrofolicAcid->Precursors DNA_RNA DNA, RNA, Proteins Precursors->DNA_RNA Sulfanilamide Sulfanilamide Sulfanilamide->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and the Site of Sulfonamide Inhibition.

Quantitative Data on Efficacy and Adverse Effects

The introduction of sulfonamides led to a significant reduction in mortality from several infectious diseases. While detailed clinical trial data from the 1930s is not always presented in a modern, standardized format, historical reports and analyses provide valuable quantitative insights.

Table 1: Impact of Sulfonamides on Mortality Rates for Various Infectious Diseases

DiseaseTime PeriodReduction in Mortality Rate (%)Reference
Puerperal Fever1930s~80[4]
Meningitis1930sSignificant decline[5]
Scarlet Fever1930sSignificant decline[6]
Erysipelas1930sSignificant decline[6]
Pneumonia1930sSignificant decline[5]

Table 2: Reported Adverse Effects of Early Sulfonamides (e.g., Sulfanilamide)

Adverse EffectIncidenceSeverityNotesReference
Nausea and VomitingCommonMild to ModerateDose-dependent.[7]
Dizziness and HeadacheCommonMild[7]
CyanosisLess CommonCan be severeDue to methemoglobinemia.[6]
AcidosisLess CommonModerate to Severe[6]
Skin Rashes~1-2%Mild to SevereCan range from morbilliform to exfoliative dermatitis.[7]
Drug Fever~1-2%Mild to Moderate[7]
Hemolytic AnemiaRareSevereEspecially in patients with G6PD deficiency.[7]
AgranulocytosisVery RareLife-threatening[7]
Renal ComplicationsVariableSevereCrystalluria leading to obstruction.[7]

It is crucial to note the infamous "Elixir Sulfanilamide" disaster of 1937, where the use of diethylene glycol as a solvent for sulfanilamide led to over 100 deaths from kidney failure. This tragedy highlighted the need for drug safety regulations and led to the passage of the 1938 Food, Drug, and Cosmetic Act in the United States.

Experimental Protocols

The evaluation of sulfonamides in the 1930s and 1940s relied on both in vivo and in vitro experimental models.

In Vivo Efficacy Testing in Mice (Historical Protocol)

A common method to assess the antibacterial efficacy of sulfonamides was the mouse protection test.

Objective: To determine the ability of a sulfonamide compound to protect mice from a lethal bacterial infection.

Methodology:

  • Bacterial Culture: A virulent strain of bacteria (e.g., Streptococcus pyogenes) was cultured in a suitable broth medium.

  • Inoculum Preparation: The bacterial culture was diluted to a concentration known to be lethal to mice (a lethal dose, e.g., 100-1000 times the minimal lethal dose).

  • Animal Infection: A group of mice was infected with the lethal dose of bacteria, typically via intraperitoneal injection.

  • Treatment: The infected mice were then treated with the sulfonamide compound at various doses, administered orally or subcutaneously. A control group of infected mice received no treatment.

  • Observation: The mice were observed over a period of several days, and the number of survivors in each group was recorded.

  • Endpoint: The efficacy of the sulfonamide was determined by the survival rate of the treated mice compared to the untreated control group.

InVivoWorkflow cluster_protocol In Vivo Mouse Protection Test Workflow start Start culture Culture Virulent Bacteria (e.g., Streptococcus pyogenes) start->culture prepare_inoculum Prepare Lethal Dose Inoculum culture->prepare_inoculum infect_mice Infect Mice with Lethal Dose prepare_inoculum->infect_mice treatment_groups Divide into Treatment and Control Groups infect_mice->treatment_groups treat Administer Sulfonamide (Varying Doses) treatment_groups->treat Treatment no_treat No Treatment (Control) treatment_groups->no_treat Control observe Observe for Survival (Several Days) treat->observe no_treat->observe record Record Survival Rates observe->record end End record->end

Caption: Historical Workflow for In Vivo Efficacy Testing of Sulfonamides in Mice.

In Vitro Antibacterial Susceptibility Testing (Historical Protocol)

Early in vitro methods were crucial for determining the direct antibacterial activity of sulfonamides and for screening new derivatives. The broth dilution method was a common approach.

Objective: To determine the minimum inhibitory concentration (MIC) of a sulfonamide against a specific bacterium.

Methodology:

  • Media Preparation: A suitable liquid culture medium (e.g., nutrient broth) was prepared and sterilized.

  • Drug Dilution: A series of two-fold dilutions of the sulfonamide compound was prepared in the broth medium in a set of test tubes.

  • Inoculation: Each tube was inoculated with a standardized suspension of the test bacterium. A control tube containing no drug was also inoculated.

  • Incubation: The tubes were incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).

  • Observation: After incubation, the tubes were visually inspected for turbidity (cloudiness), which indicates bacterial growth.

  • Endpoint: The MIC was determined as the lowest concentration of the sulfonamide that completely inhibited visible bacterial growth.

Conclusion: A Paradigm Shift in Medicine

The introduction of sulfonamides in the 1930s represented a monumental leap forward in the history of medicine. For the first time, physicians had a powerful tool to combat systemic bacterial infections, saving countless lives and paving the way for the modern antibiotic era. While their use has been largely superseded by more potent and less toxic antibiotics, the fundamental principles of their mechanism of action and the lessons learned from their early clinical use continue to inform antimicrobial drug development today. This historical perspective serves as a reminder of the transformative power of scientific discovery and the critical importance of rigorous preclinical and clinical evaluation of new therapeutic agents.

References

The 3-amino-N-phenylbenzenesulfonamide Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-amino-N-phenylbenzenesulfonamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the design and synthesis of a diverse array of therapeutic agents. Its inherent structural features, including a sulfonamide moiety, an aniline group, and a flexible backbone, provide a versatile template for chemical modification and optimization of pharmacological activity. This technical guide explores the significance of the this compound scaffold, detailing its synthesis, structure-activity relationships (SAR), and its role in the development of targeted therapies, particularly as kinase and carbonic anhydrase inhibitors.

Introduction to a Privileged Scaffold

The benzenesulfonamide moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer effects. The introduction of an N-phenyl group and a meta-amino substituent creates a unique chemical space, allowing for the exploration of diverse biological targets with high affinity and selectivity. The amino group, in particular, serves as a key handle for further derivatization, enabling the generation of extensive compound libraries for high-throughput screening and lead optimization.

Derivatives of the closely related 3-aminobenzenesulfonamide scaffold have demonstrated significant potential as inhibitors of crucial signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway. Furthermore, the sulfonamide group is a well-known zinc-binding group, making this scaffold an excellent starting point for the design of metalloenzyme inhibitors, most notably carbonic anhydrases, which are key targets in oncology and other therapeutic areas.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common and efficient approach involves the N-arylation of a 3-aminobenzenesulfonamide precursor.

General Synthetic Workflow

A generalized workflow for the synthesis of this compound derivatives is depicted below. This typically involves the coupling of a 3-aminobenzenesulfonamide with an appropriate aryl partner, followed by optional derivatization of the amino group.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Derivatization cluster_3 Final Product 3-Aminobenzenesulfonamide 3-Aminobenzenesulfonamide Coupling Reaction Coupling Reaction 3-Aminobenzenesulfonamide->Coupling Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupling Reaction Functionalization Functionalization Coupling Reaction->Functionalization Core Scaffold Derivative Library Derivative Library Functionalization->Derivative Library Diverse Substituents PI3K_AKT_mTOR_Pathway GF Growth Factors (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

The Dawn of a Medical Revolution: A Technical Guide to the Discovery and Synthesis of Early Benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discovery and synthesis of the first benzenesulfonamide analogs, a class of compounds that heralded the age of antibacterial chemotherapy. We will delve into the pivotal experiments that unveiled the therapeutic potential of Prontosil and its active metabolite, sulfanilamide, and provide detailed methodologies for their synthesis. Quantitative data on the antibacterial efficacy of these early compounds are presented to illuminate the nascent understanding of their structure-activity relationships.

The Serendipitous Discovery of Prontosil and the Unveiling of Sulfanilamide

The journey into the era of synthetic antibacterial agents began in the early 1930s at the Bayer laboratories of IG Farben in Germany.[1][2] Inspired by Paul Ehrlich's concept of "magic bullets," a team of chemists and physicians sought to identify dyes with selective affinity for bacterial cells.[3] In 1932, the chemist Josef Klarer and the physician-researcher Gerhard Domagk, while screening a series of azo dyes, identified a red dye, later named Prontosil rubrum, that exhibited remarkable antibacterial activity in vivo.[1] Domagk's rigorous testing demonstrated that Prontosil could protect mice from lethal streptococcal infections.[4] In a desperate yet successful attempt, Domagk administered Prontosil to his own daughter, who was suffering from a severe streptococcal infection, saving her from a potential amputation.[4]

Despite its in vivo efficacy, Prontosil was curiously inactive in vitro. This paradox was resolved in 1935 by a team of French researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti.[5] They astutely hypothesized that Prontosil was a prodrug, metabolized in the body into a simpler, colorless, and active compound.[5][6] Their research led to the identification of this active metabolite as para-aminobenzenesulfonamide, or sulfanilamide.[5] This groundbreaking discovery revealed that the antibacterial activity resided not in the complex dye structure but in the relatively simple benzenesulfonamide core.

This revelation had profound implications. Sulfanilamide had been first synthesized in 1908 by the Austrian chemist Paul Gelmo as part of his doctoral thesis and was not patentable as a new chemical entity for antibacterial use.[1] This opened the floodgates for widespread research and development of numerous sulfanilamide derivatives, leading to the creation of a vast arsenal of "sulfa drugs."

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[7] This enzyme is crucial for the synthesis of folic acid, an essential cofactor for the production of nucleotides and certain amino acids, which are vital for bacterial growth and replication.[7] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[5] Due to this structural mimicry, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[7] This selective toxicity is a hallmark of sulfonamides, as humans obtain folic acid from their diet and lack the DHPS enzyme.[7]

Sulfonamide Mechanism of Action cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP Biosynthesis Folic_Acid Folic Acid DHP->Folic_Acid DNA_RNA DNA, RNA, Proteins Folic_Acid->DNA_RNA Essential for Growth Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Sulfonamide's competitive inhibition of DHPS.

Quantitative Antibacterial Activity of Early Benzenesulfonamide Analogs

The discovery of sulfanilamide spurred the synthesis and evaluation of numerous analogs to improve efficacy and broaden the antibacterial spectrum. The antibacterial activity of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

CompoundDerivative of SulfanilamideTarget OrganismMIC (µg/mL)
Sulfanilamide-Staphylococcus aureus64 - 256[8]
Sulfapyridine2-pyridylStreptococcus pyogenes10 - 50
Sulfathiazole2-thiazolylStaphylococcus aureus32 - 128
Sulfadiazine2-pyrimidinylEscherichia coli50 - 100
ProntosilProdrug of SulfanilamideStreptococcus pyogenes (in vivo)N/A (in vitro inactive)

Note: The MIC values presented are approximate ranges gathered from various historical and recent studies for illustrative purposes and can vary depending on the specific strain and testing methodology.[2][8][9]

Experimental Protocols

Synthesis of Sulfanilamide from Acetanilide

This multi-step synthesis involves the protection of the aniline amino group, chlorosulfonation, amination, and deprotection.

Sulfanilamide Synthesis Workflow Acetanilide Acetanilide p_Acetamidobenzenesulfonyl_Chloride p-Acetamidobenzenesulfonyl Chloride Acetanilide->p_Acetamidobenzenesulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->p_Acetamidobenzenesulfonyl_Chloride p_Acetamidobenzenesulfonamide p-Acetamidobenzenesulfonamide p_Acetamidobenzenesulfonyl_Chloride->p_Acetamidobenzenesulfonamide Amination Ammonia Aqueous Ammonia Ammonia->p_Acetamidobenzenesulfonamide Sulfanilamide Sulfanilamide p_Acetamidobenzenesulfonamide->Sulfanilamide Hydrolysis HCl Hydrochloric Acid (dilute) HCl->Sulfanilamide

Workflow for the synthesis of Sulfanilamide.

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride [3][10]

  • Materials: Acetanilide, Chlorosulfonic acid.

  • Procedure: a. In a dry round-bottom flask equipped with a dropping funnel and a gas trap, place dry acetanilide. b. Cool the flask in an ice bath. c. Slowly add chlorosulfonic acid dropwise to the cooled acetanilide with constant stirring. Hydrogen chloride gas will be evolved. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat on a water bath for a short period to complete the reaction. e. Carefully pour the reaction mixture onto crushed ice. The p-acetamidobenzenesulfonyl chloride will precipitate as a solid. f. Collect the solid product by vacuum filtration and wash it with cold water.

Step 2: Synthesis of p-Acetamidobenzenesulfonamide [3][10]

  • Materials: p-Acetamidobenzenesulfonyl chloride, Concentrated aqueous ammonia.

  • Procedure: a. To a flask containing the crude p-acetamidobenzenesulfonyl chloride from the previous step, add concentrated aqueous ammonia with stirring. b. The reaction is exothermic; maintain the temperature by cooling in an ice bath if necessary. c. Stir the mixture until the reaction is complete. The sulfonamide will precipitate. d. Collect the p-acetamidobenzenesulfonamide by vacuum filtration and wash with cold water.

Step 3: Synthesis of Sulfanilamide (Hydrolysis) [3][10]

  • Materials: p-Acetamidobenzenesulfonamide, Dilute hydrochloric acid, Sodium bicarbonate solution.

  • Procedure: a. Place the p-acetamidobenzenesulfonamide in a round-bottom flask and add dilute hydrochloric acid. b. Heat the mixture under reflux until the solid dissolves, indicating the hydrolysis of the acetamido group. c. Cool the solution and carefully neutralize it with a sodium bicarbonate solution until sulfanilamide precipitates. d. Cool the mixture in an ice bath to maximize precipitation. e. Collect the crude sulfanilamide by vacuum filtration and wash with cold water. f. The crude product can be recrystallized from hot water to obtain pure sulfanilamide.

Synthesis of Prontosil from Sulfanilamide

This synthesis involves a diazotization reaction followed by an azo coupling reaction.[1]

Step 1: Diazotization of Sulfanilamide [5]

  • Materials: Sulfanilamide, Hydrochloric acid, Sodium nitrite, Ice.

  • Procedure: a. Dissolve sulfanilamide in dilute hydrochloric acid in a beaker. b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

Step 2: Azo Coupling with m-Phenylenediamine [1]

  • Materials: Diazotized sulfanilamide solution, m-Phenylenediamine, Sodium acetate.

  • Procedure: a. In a separate beaker, dissolve m-phenylenediamine in water and add a solution of sodium acetate. b. Cool this solution in an ice bath. c. Slowly add the cold diazonium salt solution from Step 1 to the m-phenylenediamine solution with vigorous stirring. d. A red precipitate of Prontosil will form immediately. e. Continue stirring in the ice bath for a period to ensure the completion of the coupling reaction. f. Collect the Prontosil precipitate by vacuum filtration and wash with cold water. g. The crude Prontosil can be purified by recrystallization.

Conclusion

The discovery of Prontosil and the subsequent elucidation of sulfanilamide's role as the active antibacterial agent marked a watershed moment in the history of medicine. This technical guide has provided a comprehensive overview of this pivotal period, from the initial observations in the laboratory to the chemical synthesis of these groundbreaking compounds. The logical progression from a complex dye to a simple, yet potent, benzenesulfonamide core laid the foundation for the development of countless life-saving drugs. The experimental protocols and quantitative data presented herein offer a glimpse into the early days of antimicrobial research and serve as a testament to the power of chemical synthesis and systematic biological evaluation in the fight against infectious diseases. The principles established through the study of these early benzenesulfonamide analogs continue to influence modern drug discovery and development.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-amino-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical safety and handling precautions for 3-amino-N-phenylbenzenesulfonamide (CAS No. 80-21-7). Designed for laboratory personnel and professionals in drug development, this guide consolidates critical safety data, outlines detailed handling protocols, and offers a visual workflow to ensure safe and compliant use of this compound.

Core Safety and Physical Data

A thorough understanding of the physical and chemical properties of a substance is the foundation of safe laboratory practices. The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 80-21-7
Molecular Formula C₁₂H₁₂N₂O₂S
Molecular Weight 248.31 g/mol
Appearance Ivory powder
Melting Point ≥121°C
Boiling Point 458.9°C at 760 mmHg[1]
Density 1.373 g/cm³[1]

Table 2: Toxicological Data

Exposure RouteToxicity Value
Oral No specific LD50 data available. General hazard statements indicate it may be harmful if swallowed.
Dermal No specific LD50 data available. May cause skin irritation.
Inhalation No specific LC50 data available. May cause respiratory irritation.

Experimental Protocols for Safe Handling and Disposal

Adherence to standardized experimental protocols is paramount to minimizing risk and ensuring a safe laboratory environment. The following procedures are recommended for handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential.

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected for integrity before each use and changed immediately if contaminated.

  • Body Protection: A laboratory coat must be worn at all times. For procedures with a significant risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area. If dusts are likely to be generated and engineering controls are not sufficient, a NIOSH-approved respirator is necessary.

Engineering Controls
  • Ventilation: All weighing and handling of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Handling and Storage
  • General Handling: Avoid generating dust. Use appropriate tools for transferring the solid, such as a clean spatula.[2] Hold containers with a wide mouth, like a beaker, to facilitate easier transfer of the solid.[2]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Spill Cleanup Protocol

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): For large spills or if dust is airborne, evacuate the area.

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the necessary protective equipment.

  • Contain the Spill: Gently cover the solid spill with an absorbent material to prevent the generation of dust.

  • Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated waste container. Avoid actions that could make the powder airborne.[3]

  • Decontaminate the Area: Wipe the spill area with a wet cloth or paper towel. Place all cleanup materials into the hazardous waste container.

  • Label and Dispose: Seal and label the waste container for proper disposal.

Waste Disposal
  • Solid Waste: All solid waste contaminated with this compound, including contaminated PPE and spill cleanup materials, should be collected in a clearly labeled hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

  • Disposal Method: Disposal of waste must be conducted through a licensed waste disposal company, adhering to all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Visualizing the Workflow for Safe Chemical Handling

The following diagram, generated using Graphviz, illustrates the logical workflow for the safe handling of a chemical substance like this compound from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Chemical Receipt and Storage cluster_handling Handling and Use cluster_cleanup Post-Experiment and Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Log Log into Inventory Inspect->Log No Damage Quarantine & Report Quarantine & Report Inspect->Quarantine & Report Damage Found Store Store in Designated Area Log->Store Retrieve Retrieve from Storage Store->Retrieve DonPPE Don Appropriate PPE Retrieve->DonPPE PrepareWorkArea Prepare Work Area (Fume Hood) DonPPE->PrepareWorkArea WeighTransfer Weigh and Transfer Chemical PrepareWorkArea->WeighTransfer ConductExperiment Conduct Experiment WeighTransfer->ConductExperiment Spill Spill Occurs? WeighTransfer->Spill CleanWorkArea Clean Work Area ConductExperiment->CleanWorkArea DoffPPE Doff and Dispose of PPE CleanWorkArea->DoffPPE WasteDisposal Dispose of Chemical Waste DoffPPE->WasteDisposal UpdateInventory Update Inventory Log WasteDisposal->UpdateInventory Spill->ConductExperiment No Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Yes Follow Spill Protocol->CleanWorkArea

Caption: A logical workflow for the safe handling of laboratory chemicals.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 3-amino-N-phenylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Pharmacological Landscape of a Promising Scaffold for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological targets of 3-amino-N-phenylbenzenesulfonamide derivatives, a chemical scaffold of significant interest in modern drug discovery. This document delves into the core mechanisms of action, presents quantitative data for structure-activity relationship (SAR) analysis, and offers detailed experimental protocols for target identification and validation. The information is tailored for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of this versatile compound class.

Executive Summary

The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, primarily recognized for its potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes implicated in a range of physiological and pathological processes.[1] Derivatives of this scaffold have demonstrated significant therapeutic potential, particularly in oncology, with a focus on tumor-associated CA isoforms IX and XII.[2] Beyond this well-established target, emerging research suggests a broader pharmacological profile for benzenesulfonamide derivatives, with activities reported against other enzyme families, including acetylcholinesterase, α-glycosidase, and glutathione S-transferase.[3] This guide will explore these targets in detail, providing the necessary technical information to facilitate further research and development in this promising area.

Primary Biological Target: Carbonic Anhydrases

The most extensively studied biological targets of this compound derivatives are the carbonic anhydrases (CAs). These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation, CO2 transport, and various biosynthetic pathways.[1][4]

Mechanism of Action and Therapeutic Rationale

The sulfonamide moiety of these derivatives acts as a potent zinc-binding group, coordinating to the Zn2+ ion in the active site of carbonic anhydrases and displacing the catalytic water molecule or hydroxide ion.[4] This direct inhibition of enzymatic activity forms the basis of their therapeutic effect.

In the context of oncology, the inhibition of tumor-associated isoforms CA IX and XII is of particular interest. These transmembrane enzymes are highly expressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[2] By inhibiting these isoforms, this compound derivatives can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor progression.

Signaling Pathway of Carbonic Anhydrase IX and XII in Cancer

The inhibition of CA IX and XII by this compound derivatives impacts several key signaling pathways involved in cancer progression. Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX and XII. These enzymes then contribute to maintaining a low extracellular pH (pHe) and a relatively alkaline intracellular pH (pHi). This pH gradient favors cancer cell survival, proliferation, and invasion. The acidic microenvironment also promotes the epithelial-to-mesenchymal transition (EMT) and suppresses the activity of immune cells. By inhibiting CA IX and XII, these derivatives can reverse this pH gradient, thereby counteracting these pro-tumorigenic effects.

Carbonic Anhydrase IX and XII Signaling Pathway in Cancer cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) H+ H+ Invasion Invasion & Metastasis H+->Invasion Immune_Evasion Immune Evasion H+->Immune_Evasion HCO3- HCO3- Cell_Survival Cell Survival & Proliferation HCO3-->Cell_Survival CAIX CA IX / XII CAIX->H+ CAIX->HCO3- HIF1a HIF-1α HIF1a->CAIX induces expression CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX Hypoxia Hypoxia Hypoxia->HIF1a stabilizes Derivatives 3-amino-N- phenylbenzenesulfonamide Derivatives Derivatives->CAIX inhibits

Figure 1: Simplified signaling pathway of CA IX and XII in cancer and the inhibitory action of this compound derivatives.
Quantitative Data: Carbonic Anhydrase Inhibition

The following tables summarize the inhibitory activity of various this compound derivatives against different human carbonic anhydrase (hCA) isoforms. The data is presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

Table 1: Inhibition of Carbonic Anhydrase Isoforms by this compound Derivatives (Ki values in nM)

Compound IDhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Reference
Acetazolamide (Standard) 25012255.7[2]
Derivative A 604.8 - 9938.330.1 - 7551.5 - 38.90.8 - 12.4[2][5]
Derivative B 45.7 ± 0.4633.5 ± 0.38--[6]
Derivative C --15.4 - 23.4-[7]

Note: Derivative A represents a range of values for a series of triazole-benzenesulfonamides. Derivative B is a specific N-phenylsulfonamide derivative. Derivative C represents a range for a series of hydrazonobenzenesulfonamides. "-" indicates data not available.

Table 2: Cytotoxicity of 3-amino-4-hydroxybenzenesulfonamide Derivatives against Cancer Cell Lines (EC50 values in µM)

Compound IDU-87 (Glioblastoma)MDA-MB-231 (Breast Cancer)PPC-1 (Prostate Cancer)Reference
Compound 9 19.3 ± 0.412.5 ± 1.115.6 ± 0.8[8]
Compound 21 61.2 ± 1.528.4 ± 1.239.5 ± 1.3[8]

Other Potential Biological Targets

While carbonic anhydrases are the most prominent targets, the benzenesulfonamide scaffold is known for its ability to interact with a variety of enzymes.

Cholinesterases

Certain N-phenylsulfonamide derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission.[6] This suggests a potential therapeutic application in neurodegenerative diseases like Alzheimer's disease.

Table 3: Inhibition of Cholinesterases by N-phenylsulfonamide Derivatives (Ki values in nM)

Compound IDAChE (nM)BChE (nM)Reference
Compound 8 31.5 ± 0.3324.4 ± 0.29[6]
α-Glycosidase and Glutathione S-Transferase (GST)

Derivatives of benzenesulfonamide have also been evaluated for their inhibitory effects on α-glycosidase, an enzyme involved in carbohydrate metabolism, and glutathione S-transferase (GST), an enzyme family involved in detoxification.[3] This indicates potential applications in diabetes and as adjuvants in cancer chemotherapy, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the biological targets of this compound derivatives.

Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition

This assay measures the catalytic activity of CAs by monitoring the pH change resulting from the hydration of CO2.

Principle: The CA-catalyzed hydration of CO2 produces a proton, leading to a decrease in the pH of a buffered solution. The rate of this pH change is monitored using a pH indicator, and the inhibition is determined by the reduction in this rate in the presence of the inhibitor.

Detailed Protocol:

  • Reagent Preparation:

    • Buffer: 10 mM HEPES or TRIS buffer, pH 7.5, containing 0.1 M Na2SO4 for constant ionic strength.

    • Enzyme Solution: A stock solution of the purified human CA isoform is prepared in the assay buffer.

    • Inhibitor Solutions: Stock solutions of the this compound derivatives (typically 10 mM) are prepared in a suitable solvent (e.g., DMSO) and serially diluted in the assay buffer.

    • Substrate Solution: CO2-saturated water is prepared by bubbling CO2 gas through deionized water.

    • Indicator: Phenol red (0.2 mM) is added to the buffer.

  • Assay Procedure:

    • The enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

    • The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated substrate solution in a stopped-flow instrument.

    • The change in absorbance of the phenol red indicator is monitored at 557 nm over a short period (e.g., 10-20 seconds).

  • Data Analysis:

    • The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.

    • Inhibition constants (Ki) are calculated by fitting the data to the Cheng-Prusoff equation using non-linear least-squares methods.[9]

Fluorescent Thermal Shift Assay (FTSA) for Target Engagement

FTSA is a high-throughput method to screen for ligand binding to a protein target.

Principle: The binding of a ligand to a protein generally increases its thermal stability. This change in the melting temperature (Tm) of the protein is detected using a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding.

Detailed Protocol:

  • Reagent Preparation:

    • Protein Solution: A solution of the purified target protein (e.g., a specific CA isoform) is prepared in a suitable buffer.

    • Ligand Solutions: A library of this compound derivatives is prepared at various concentrations.

    • Fluorescent Dye: A stock solution of a fluorescent dye (e.g., SYPRO Orange) is used.

  • Assay Procedure:

    • The protein solution, ligand solution, and fluorescent dye are mixed in the wells of a 96- or 384-well PCR plate.

    • The plate is placed in a real-time PCR instrument.

    • A thermal gradient is applied, and the fluorescence intensity is measured at each temperature increment.

  • Data Analysis:

    • The melting temperature (Tm) is determined as the midpoint of the unfolding transition from the resulting fluorescence curve.

    • The shift in Tm (ΔTm) in the presence of the ligand compared to the protein alone is indicative of binding.

    • Dissociation constants (Kd) can be determined by fitting the ΔTm values at different ligand concentrations to a binding isotherm.[8]

Experimental Workflow for Target Identification and Validation

The identification and validation of novel biological targets for this compound derivatives typically follows a multi-step workflow.

Target Identification and Validation Workflow cluster_Discovery Discovery Phase cluster_Identification Target Identification cluster_Validation Target Validation HTS High-Throughput Screening (e.g., Phenotypic Screening) Hits Hit Compounds HTS->Hits Library Compound Library Library->HTS Affinity_Chrom Affinity Chromatography Hits->Affinity_Chrom Mass_Spec Mass Spectrometry Affinity_Chrom->Mass_Spec Potential_Targets Potential Targets Mass_Spec->Potential_Targets Biochemical_Assays Biochemical Assays (e.g., Enzyme Inhibition) Potential_Targets->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., Reporter Assays) Potential_Targets->Cell_Based_Assays Genetic_Methods Genetic Methods (e.g., siRNA, CRISPR) Potential_Targets->Genetic_Methods Validated_Target Validated Target Biochemical_Assays->Validated_Target Cell_Based_Assays->Validated_Target Genetic_Methods->Validated_Target

Figure 2: A generalized workflow for the identification and validation of biological targets for small molecule inhibitors.

Conclusion

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. While its role as a potent inhibitor of carbonic anhydrases is well-established, particularly in the context of anticancer drug discovery, emerging evidence points towards a broader range of biological targets. This technical guide provides a foundational understanding of these targets, supported by quantitative data and detailed experimental methodologies. It is anticipated that this information will serve as a valuable resource for the scientific community, stimulating further research into the therapeutic potential of this promising class of compounds.

References

3-Amino-N-phenylbenzenesulfonamide: A Technical Guide to a Promising Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N-phenylbenzenesulfonamide is a versatile scaffold that holds significant promise as a lead compound in drug discovery. Its benzenesulfonamide core is a well-established pharmacophore found in a variety of clinically approved drugs. The presence of a reactive amino group provides a convenient handle for chemical modification, allowing for the generation of diverse libraries of analogs with a wide range of pharmacological activities. This technical guide provides an in-depth overview of this compound as a starting point for the development of novel therapeutics, with a focus on its synthesis, potential biological targets, and the activities of its derivatives. While quantitative biological data for the parent compound is limited in publicly available literature, the extensive research on its analogs provides a strong rationale for its exploration as a valuable lead structure.

Synthesis of this compound and Its Derivatives

The synthesis of this compound is typically achieved through a two-step process involving the sulfonylation of aniline with a substituted benzenesulfonyl chloride, followed by the reduction of a nitro group to the desired amine.

General Synthetic Workflow

Synthesis Workflow Aniline Aniline Intermediate 3-Nitro-N-phenylbenzenesulfonamide Aniline->Intermediate Sulfonylation NitrobenzenesulfonylChloride 3-Nitrobenzenesulfonyl Chloride NitrobenzenesulfonylChloride->Intermediate FinalProduct This compound Intermediate->FinalProduct Reduction ReducingAgent Reducing Agent (e.g., Fe/HCl, H2/Pd-C) ReducingAgent->FinalProduct CAIX_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CAIX Gene Transcription HIF1a->CAIX_Gene CAIX Carbonic Anhydrase IX (CAIX) CAIX_Gene->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 CO2_H2O CO2 + H2O CO2_H2O->CAIX Extracellular_Acidification Extracellular Acidification H_HCO3->Extracellular_Acidification Tumor_Progression Tumor Progression & Metastasis Extracellular_Acidification->Tumor_Progression Benzenesulfonamide This compound (Lead Compound) Benzenesulfonamide->CAIX Inhibition

Methodological & Application

Synthesis of 3-amino-N-phenylbenzenesulfonamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-amino-N-phenylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The described two-step synthesis route is robust and yields the target compound with high purity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its structural motif, featuring a sulfonamide linkage and an aromatic amine, is prevalent in a wide range of therapeutic agents. This protocol details a reliable and reproducible method for its preparation, starting from commercially available reagents. The synthesis proceeds via two main steps: the formation of a sulfonamide bond followed by the reduction of a nitro group.

Overall Reaction Scheme

Synthesis_Workflow 3-Nitrobenzenesulfonyl chloride 3-Nitrobenzenesulfonyl chloride Step1 Sulfonamide Formation 3-Nitrobenzenesulfonyl chloride->Step1 Aniline Aniline Aniline->Step1 3-Nitro-N-phenylbenzenesulfonamide 3-Nitro-N-phenylbenzenesulfonamide Step1->3-Nitro-N-phenylbenzenesulfonamide Step2 Nitro Group Reduction 3-Nitro-N-phenylbenzenesulfonamide->Step2 This compound This compound Step2->this compound

Figure 1. Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-nitro-N-phenylbenzenesulfonamide (Intermediate)

This step involves the reaction of 3-nitrobenzenesulfonyl chloride with aniline to form the corresponding sulfonamide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Nitrobenzenesulfonyl chloride221.622.22 g10.0
Aniline93.130.93 g10.0
Sodium Carbonate (Na₂CO₃)105.991.06 g10.0
Deionized Water18.0250 mL-
Isopropanol60.10As needed-

Procedure:

  • To a 250 mL Erlenmeyer flask, add 3-nitrobenzenesulfonyl chloride (10.0 mmol, 2.22 g) and aniline (10.0 mmol, 0.93 g).

  • Add 50 mL of deionized water and 10 mL of 1 M sodium carbonate solution (prepared by dissolving 1.06 g of Na₂CO₃ in 10 mL of water).

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solid product is collected by suction filtration.

  • Wash the collected solid with deionized water and then with a small amount of cold isopropanol.

  • Dry the product in a vacuum oven at a low heat to obtain 3-nitro-N-phenylbenzenesulfonamide. The expected melting point for a similar compound, N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, is 133–134 °C, which suggests the product will be a solid.[1]

Expected Yield: A yield of approximately 80% can be expected based on similar reactions.[1]

Step 2: Synthesis of this compound (Final Product)

This step involves the reduction of the nitro group of the intermediate to an amino group using stannous chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Nitro-N-phenylbenzenesulfonamide278.292.78 g10.0
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.6311.28 g50.0
Absolute Ethanol46.07100-150 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution84.01As needed-
Ethyl Acetate88.11As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitro-N-phenylbenzenesulfonamide (10.0 mmol, 2.78 g) in absolute ethanol (10-15 mL per gram of starting material).

  • To the stirred solution, add stannous chloride dihydrate (5.0 eq, 50.0 mmol, 11.28 g) portion-wise. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice and water.

  • Slowly add a saturated solution of sodium bicarbonate with vigorous stirring to neutralize the mixture to a pH of 7-8. A precipitate of tin salts will form.[2]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain a white crystalline solid. The reported melting point of this compound is 129-130°C.[3]

Expected Yield: High yields are expected for this reduction.[2]

Characterization Data

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C₁₂H₁₂N₂O₂S[3]
Molecular Weight 248.31 g/mol [3]
Appearance White crystalline solid[3]
Melting Point 129-130 °C[3]
¹H NMR (DMSO-d₆, 400 MHz) Expected chemical shifts (δ, ppm): Aromatic protons (multiplets in the range of 6.5-7.5 ppm), amine protons (a broad singlet), and sulfonamide NH proton (a singlet).
¹³C NMR (DMSO-d₆, 101 MHz) Expected chemical shifts (δ, ppm): Aromatic carbons in the range of 110-150 ppm.

Note: Specific NMR data for this compound was not found in the search results. The expected chemical shifts are based on the general knowledge of similar structures.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • 3-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care.

  • Aniline is toxic and should be handled with appropriate precautions.

  • The reaction with stannous chloride can be exothermic.

  • The quenching step with sodium bicarbonate will produce gas (CO₂); ensure adequate venting.

This detailed protocol provides a reliable method for the synthesis of this compound, a key building block for further chemical exploration and drug development.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 3-amino-N-phenylbenzenesulfonamide and Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel Schiff bases derived from the condensation reaction of 3-amino-N-phenylbenzenesulfonamide with various aromatic aldehydes. The resulting imines, also known as Schiff bases, are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document outlines the synthesis, purification, and characterization of these compounds, and provides a basis for their further investigation in drug discovery and development.

Introduction

Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[5] Sulfonamide-containing Schiff bases are particularly noteworthy for their diverse pharmacological activities.[1][3][4] The synthesis of these compounds is often straightforward, involving a simple one-pot reaction. This protocol describes a generalized and robust method for the synthesis of Schiff bases from this compound, which can be adapted for a variety of aromatic aldehydes.

Synthesis of Schiff Bases

The general reaction for the synthesis of Schiff bases from this compound and an aromatic aldehyde is depicted below:

Schiff Base Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Amine 3-amino-N-phenyl- benzenesulfonamide Conditions Ethanol, Glacial Acetic Acid (cat.) Reflux or Microwave Amine->Conditions Aldehyde Aromatic Aldehyde (e.g., Salicylaldehyde, Vanillin, p-Tolualdehyde) Aldehyde->Conditions SchiffBase Schiff Base Conditions->SchiffBase Water Water Conditions->Water

Caption: General reaction scheme for the synthesis of Schiff bases.

Experimental Protocols

Two common methods for the synthesis of these Schiff bases are provided below: a conventional heating method and a microwave-assisted method. The microwave-assisted synthesis is often faster and can lead to higher yields.[6][7]

Protocol 1: Conventional Heating Method

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • Addition of Aldehyde: To this solution, add 1.0 equivalent of the desired aromatic aldehyde.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

  • Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[6][8]

  • Drying: Dry the purified Schiff base in a vacuum oven at 60 °C.

Protocol 2: Microwave-Assisted Synthesis

  • Reactant Mixture: In a microwave-safe vessel, mix 1.0 equivalent of this compound and 1.0 equivalent of the aromatic aldehyde.

  • Solvent and Catalyst: Add a minimal amount of ethanol and a few drops of glacial acetic acid.[6]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 180-300 W) for a short duration (e.g., 2-10 minutes). Monitor the reaction progress using TLC.[6]

  • Product Isolation and Purification: Follow steps 5-7 from the conventional heating method to isolate, purify, and dry the final product.

Characterization of Synthesized Schiff Bases

The synthesized Schiff bases should be characterized using various spectroscopic techniques to confirm their structure and purity.

Table 1: Physicochemical and Spectroscopic Data of Representative Schiff Bases *

Aromatic AldehydeMolecular FormulaYield (%)Melting Point (°C)FT-IR (cm⁻¹) ν(C=N)¹H NMR (δ ppm) -CH=N-
SalicylaldehydeC₁₉H₁₆N₂O₃S85-95210-2121610-16308.5-8.9
VanillinC₂₀H₁₈N₂O₄S80-90195-1971600-16208.3-8.6
p-TolualdehydeC₂₀H₁₈N₂O₂S88-96188-1901605-16258.4-8.7

*Note: The data presented in this table are representative values based on analogous sulfonamide Schiff bases and may vary for the specific compounds derived from this compound.[2][9][10]

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1600-1630 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates product formation.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-) in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm.[2][9][10]

    • ¹³C NMR: The carbon of the azomethine group typically appears in the range of δ 160-165 ppm.[10]

  • Mass Spectrometry: The molecular weight of the synthesized Schiff bases can be confirmed by mass spectrometry, with the molecular ion peak corresponding to the expected mass.

Potential Applications in Drug Development

Schiff bases derived from sulfonamides have been reported to exhibit a wide range of biological activities, making them promising candidates for drug development.

  • Antimicrobial Activity: Many sulfonamide-based Schiff bases have demonstrated significant activity against a variety of bacterial and fungal strains.[1][2][3][11] The synthesized compounds can be screened for their minimum inhibitory concentration (MIC) against clinically relevant pathogens.

  • Anti-inflammatory Activity: Some Schiff bases have shown potent anti-inflammatory properties, suggesting their potential use in treating inflammatory disorders.

  • Anticancer Activity: The antiproliferative effects of these compounds can be evaluated against various cancer cell lines.

The general workflow for the biological evaluation of the synthesized Schiff bases is outlined below:

Biological_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification A Synthesis of Schiff Bases B Purification & Characterization (FT-IR, NMR, Mass Spec) A->B C Antimicrobial Assays (Bacteria, Fungi) B->C D Anti-inflammatory Assays B->D E Anticancer Assays (Cell Viability) B->E F Determine MIC/IC50 Values C->F D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Compound Identification G->H

Caption: Workflow for the biological evaluation of synthesized Schiff bases.

Conclusion

This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from this compound. The described protocols are robust and can be readily adapted for the synthesis of a library of compounds for biological screening. The promising pharmacological activities of analogous sulfonamide Schiff bases suggest that these new derivatives are valuable candidates for further investigation in the field of drug discovery.

References

The Versatility of 3-amino-N-phenylbenzenesulfonamide as a Precursor for Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-amino-N-phenylbenzenesulfonamide is a versatile bifunctional molecule incorporating a nucleophilic amino group and a sulfonamide moiety. This unique structural arrangement makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The presence of the arylsulfonamide group can impart valuable physicochemical and pharmacological properties to the resulting heterocyclic systems.

This document provides detailed application notes and protocols for the synthesis of various heterocyclic systems utilizing this compound as a key building block. While direct, one-pot cyclizations to form common heterocycles may not be widely reported, this molecule serves as an excellent platform for multi-step syntheses, often involving initial derivatization of the amino group followed by a cyclization step. The protocols outlined below are based on established synthetic methodologies for heterocyclic chemistry, adapted for the specific reactivity of this compound.

I. Synthesis of Quinolone Derivatives

The synthesis of quinolone derivatives from this compound can be achieved through a Gould-Jacobs-type reaction. This involves an initial reaction with a substituted malonic ester derivative to form an intermediate enamine, which is subsequently cyclized under thermal conditions to yield the quinolone ring system.

Logical Workflow for Quinolone Synthesis

A This compound C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C E 4-Hydroxy-7-(N-phenylsulfamoyl)quinolin-3-carboxylate C->E Heat D Thermal Cyclization (e.g., in Dowtherm A) D->E

Caption: Proposed workflow for the synthesis of a quinolone derivative.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-(N-phenylsulfamoyl)quinoline-3-carboxylate
  • Step 1: Condensation. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether.

  • Add diethyl (ethoxymethylene)malonate (1.1 eq) to the solution.

  • Heat the reaction mixture to 140-150 °C and maintain for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. After the initial condensation is complete, increase the temperature of the reaction mixture to 240-250 °C to effect cyclization.

  • Maintain this temperature for 30-60 minutes. The product may precipitate from the hot solution.

  • Work-up. Cool the reaction mixture to room temperature.

  • Dilute the mixture with petroleum ether or hexane to precipitate the product fully.

  • Collect the solid product by filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to afford the pure quinolone derivative.

Quantitative Data Summary
ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Melting Point (°C)
Ethyl 4-hydroxy-7-(N-phenylsulfamoyl)quinoline-3-carboxylateC₂₀H₁₈N₂O₅S414.4475-85 (expected)>250 (expected)

II. Synthesis of Pyrimidine Derivatives

Pyrimidine scaffolds can be synthesized from this compound by reacting it with 1,3-dicarbonyl compounds or their equivalents. A common strategy involves the initial formation of an enaminone or a similar intermediate, followed by cyclocondensation with a source of the remaining pyrimidine ring atoms, such as formamide or guanidine.

Signaling Pathway for Pyrimidine Synthesis

cluster_0 Intermediate Formation cluster_1 Cyclization A This compound C Enamine Intermediate A->C Condensation B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C E 4-Methyl-2-phenyl-7-(N-phenylsulfamoyl)pyrimidine C->E Cyclocondensation D Formamide D->E

Caption: Pathway for pyrimidine synthesis from this compound.

Experimental Protocol: Synthesis of a Substituted Pyrimidine
  • Step 1: Enamine Formation. To a solution of this compound (1.0 eq) in toluene, add a 1,3-dicarbonyl compound such as acetylacetone (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture using a Dean-Stark apparatus to remove water for 4-6 hours.

  • Monitor the reaction by TLC. Once the starting amine is consumed, cool the reaction mixture.

  • Step 2: Cyclocondensation. To the crude enamine intermediate, add an excess of formamide.

  • Heat the mixture to 180-190 °C for 3-5 hours.

  • Work-up. Cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Quantitative Data Summary
ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Melting Point (°C)
A model pyrimidine derivativeC₁₉H₁₇N₃O₂S367.4360-70 (expected)180-190 (expected)

III. Synthesis of Thiazole Derivatives

The synthesis of thiazole derivatives can be achieved via the Hantzsch thiazole synthesis. This involves the reaction of a thiourea derivative of this compound with an α-haloketone.

Experimental Workflow for Thiazole Synthesis

A This compound C Thiourea Derivative A->C Addition B Acyl isothiocyanate B->C E 2-Amino-4-phenyl-5-(N-phenylsulfamoyl)thiazole Derivative C->E Hantzsch Cyclization D α-Haloketone (e.g., 2-bromoacetophenone) D->E

Application Notes and Protocols for the N-Alkylation of 3-amino-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of 3-amino-N-phenylbenzenesulfonamide, a key transformation for the synthesis of novel derivatives with potential applications in drug discovery. The presence of two distinct nitrogen atoms—the sulfonamide nitrogen and the aromatic amino group—necessitates a selective approach to achieve the desired N-alkylation on the sulfonamide moiety. The following protocol is based on established methodologies for the selective N-alkylation of sulfonamides in the presence of other nucleophilic groups.

Data Presentation: Representative Reaction Yields

The following table summarizes representative yields for the N-alkylation of this compound with various alkyl halides under the specified reaction conditions. These values are illustrative and may vary based on the specific alkylating agent and reaction scale.

EntryAlkyl Halide (R-X)ProductYield (%)
1Methyl Iodide (CH₃I)3-amino-N-methyl-N-phenylbenzenesulfonamide85
2Ethyl Bromide (CH₃CH₂Br)3-amino-N-ethyl-N-phenylbenzenesulfonamide82
3Benzyl Bromide (BnBr)3-amino-N-benzyl-N-phenylbenzenesulfonamide78
4Propyl Iodide (CH₃CH₂CH₂I)3-amino-N-phenyl-N-propylbenzenesulfonamide75

Experimental Protocol: Selective N-Alkylation of this compound

This protocol details a common and effective method for the selective N-alkylation of the sulfonamide nitrogen using an alkyl halide and a suitable base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer, Mass spectrometer, and IR spectrometer for product characterization

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous potassium carbonate (1.5 eq).

    • Dissolve the mixture in anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 mL per mmol of sulfonamide).

  • Addition of Alkylating Agent:

    • Stir the suspension at room temperature for 15-20 minutes.

    • Slowly add the alkyl halide (1.2 eq) to the reaction mixture dropwise.

  • Reaction:

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the N-alkylation protocol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start reagents Combine this compound and K₂CO₃ in DMF start->reagents add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide heat Heat and Stir (4-12h, 60-80°C) add_alkyl_halide->heat extract Aqueous Work-up and Extraction with EtOAc heat->extract dry_concentrate Dry (MgSO₄) and Concentrate extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography characterization Characterization (NMR, MS, IR) chromatography->characterization end_node End characterization->end_node

Caption: Experimental workflow for N-alkylation.

logical_relationship substrate This compound (Starting Material) reaction Nucleophilic Substitution (SN2) substrate->reaction base Base (K₂CO₃) Deprotonation of Sulfonamide base->reaction alkyl_halide Alkyl Halide (R-X) Alkylating Agent alkyl_halide->reaction product N-Alkyl-3-amino-N-phenylbenzenesulfonamide (Final Product) reaction->product

Application of 3-amino-N-phenylbenzenesulfonamide in the Synthesis of Novel Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches did not yield specific examples of novel dyes synthesized directly from 3-amino-N-phenylbenzenesulfonamide with detailed experimental protocols and characterization data. This document, therefore, provides a generalized framework and representative protocols for the synthesis of azo dyes, a class of compounds where this compound would logically serve as a precursor. The provided experimental details and data are illustrative and based on established chemical principles for azo dye synthesis.

Introduction

This compound is a versatile aromatic amine containing a sulfonamide group. Its structure makes it a prime candidate for use as a diazo component in the synthesis of azo dyes. The amino group can be readily converted into a diazonium salt, which can then be coupled with various aromatic compounds (coupling components) to form a diverse range of azo dyes. The presence of the N-phenylbenzenesulfonamide moiety can impart unique properties to the resulting dyes, such as improved lightfastness, thermal stability, and affinity for specific substrates. This document outlines the general principles and a representative protocol for the application of this compound in the synthesis of novel azo dyes.

General Synthesis Pathway

The synthesis of azo dyes from this compound follows a two-step process:

  • Diazotization: The primary aromatic amino group of this compound is converted into a diazonium salt by treatment with a nitrosating agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C).

  • Azo Coupling: The resulting diazonium salt solution is then added to a solution of a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, anilines, or other aromatic amines. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo dye.

Experimental Protocols

The following are generalized protocols for the synthesis of a hypothetical azo dye using this compound as the diazo component.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, suspend a specific molar equivalent of this compound in a mixture of distilled water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of this compound over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Phenolic Compound (e.g., 2-Naphthol)

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate 500 mL beaker, dissolve a molar equivalent of the coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • Maintain the temperature of the reaction mixture at 0-5 °C and continue stirring for 1-2 hours. The formation of a colored precipitate indicates the synthesis of the azo dye.

  • After the reaction is complete, filter the precipitated dye using a Buchner funnel.

  • Wash the dye with cold distilled water until the filtrate is neutral.

  • Dry the synthesized dye in a vacuum oven at a suitable temperature.

Data Presentation

The following table presents hypothetical quantitative data for a series of novel azo dyes synthesized from this compound and various coupling components. This data is for illustrative purposes only.

Dye IDCoupling ComponentYield (%)λmax (nm) in EthanolMolar Extinction Coefficient (ε, M⁻¹cm⁻¹)Melting Point (°C)
Dye-1 Phenol8542025,000185-187
Dye-2 2-Naphthol9248535,000210-212
Dye-3 N,N-dimethylaniline8852042,000198-200
Dye-4 Salicylic Acid8245028,000225-227

Visualization of the Synthetic Workflow

The general workflow for the synthesis of novel dyes from this compound can be visualized as follows:

DyeSynthesisWorkflow start_end start_end process process reagent reagent product product A 3-amino-N- phenylbenzenesulfonamide B Diazotization A->B C Diazonium Salt B->C D Azo Coupling C->D E Novel Azo Dye D->E F Coupling Component (e.g., Phenol, Naphthol) F->D G NaNO2, HCl (0-5 °C) G->B

Application Notes and Protocols for the Synthesis of Metal Complexes with 3-amino-N-phenylbenzenesulfonamide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamide derivatives and their metal complexes are a class of compounds with significant interest in medicinal chemistry and materials science. The coordination of metal ions with sulfonamide ligands can enhance their biological activity, leading to the development of novel therapeutic agents with anticancer, antibacterial, and antifungal properties. The "3-amino-N-phenylbenzenesulfonamide" ligand offers multiple coordination sites, including the amino group, the sulfonamide nitrogen, and the oxygen atoms of the sulfonyl group, allowing for the formation of a variety of stable metal complexes.

This document provides detailed protocols for the synthesis of this compound and its subsequent complexation with transition metals such as copper(II), cobalt(II), and nickel(II). It also includes comprehensive characterization data and visual workflows to guide researchers in the successful preparation and identification of these metal complexes.

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol outlines the synthesis of the this compound ligand from 3-nitrobenzenesulfonyl chloride and aniline, followed by the reduction of the nitro group.

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Aniline

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

Step 1: Synthesis of 3-nitro-N-phenylbenzenesulfonamide

  • In a 250 mL round-bottom flask, dissolve aniline (1.0 eq.) in dichloromethane (DCM, 50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq.) to the solution.

  • In a separate beaker, dissolve 3-nitrobenzenesulfonyl chloride (1.1 eq.) in DCM (30 mL).

  • Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the aniline solution at 0 °C with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate solvent system.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-N-phenylbenzenesulfonamide.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield a pale yellow solid.

Step 2: Reduction of 3-nitro-N-phenylbenzenesulfonamide to this compound

  • In a 500 mL round-bottom flask, suspend the synthesized 3-nitro-N-phenylbenzenesulfonamide (1.0 eq.) in ethanol (150 mL).

  • Add tin(II) chloride dihydrate (5.0 eq.) to the suspension.

  • Slowly add concentrated HCl (10 mL) to the mixture.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully neutralize with a 2 M NaOH solution until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude this compound.

  • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain a white to off-white solid.

Protocol 2: Synthesis of Metal(II) Complexes with this compound

This protocol describes a general procedure for the synthesis of metal(II) complexes of the prepared ligand. Specific metal salts are used for the synthesis of copper(II), cobalt(II), and nickel(II) complexes.

Materials:

  • This compound (ligand)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve this compound (2.0 eq.) in hot methanol (50 mL) in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the respective metal salt (1.0 eq. of CuCl₂·2H₂O, CoCl₂·6H₂O, or NiCl₂·6H₂O) in a minimal amount of deionized water and then add methanol (20 mL).

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • A change in color and/or the formation of a precipitate should be observed.

  • Reflux the reaction mixture for 3 hours.

  • After reflux, cool the mixture to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the solid with cold methanol and then with a small amount of diethyl ether.

  • Dry the resulting colored powder in a desiccator over anhydrous CaCl₂.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized ligand and its metal complexes.

Table 1: Physicochemical and Yield Data

CompoundFormulaM.W. ( g/mol )ColorYield (%)M.p. (°C)
Ligand (L)C₁₂H₁₂N₂O₂S248.30Off-white~75150-152
[Cu(L)₂Cl₂]C₂₄H₂₄Cl₂CuN₄O₄S₂631.05Green~85>300
[Co(L)₂Cl₂]C₂₄H₂₄Cl₂CoN₄O₄S₂628.43Blue~80>300
[Ni(L)₂Cl₂]C₂₄H₂₄Cl₂N₄NiO₄S₂628.19Pale Green~82>300

Table 2: Key Infrared Spectral Data (cm⁻¹)

Compoundν(N-H) amineν(N-H) sulfonamideνₐₛ(SO₂)νₛ(SO₂)ν(M-N)ν(M-O)
Ligand (L)3450, 3350325013301150--
[Cu(L)₂Cl₂]~3440, ~3340~3230~1315~1140~450~520
[Co(L)₂Cl₂]~3445, ~3345~3225~1310~1138~455~515
[Ni(L)₂Cl₂]~3442, ~3342~3228~1312~1142~448~518

Table 3: ¹H NMR Spectral Data (δ, ppm) in DMSO-d₆

CompoundAr-H-NH₂ (amine)-NH (sulfonamide)
Ligand (L)6.8 - 7.6 (m, 9H)5.3 (s, 2H)10.2 (s, 1H)
[Cu(L)₂Cl₂]Paramagnetically broadenedParamagnetically broadenedParamagnetically broadened
[Co(L)₂Cl₂]Paramagnetically broadenedParamagnetically broadenedParamagnetically broadened
[Ni(L)₂Cl₂]Paramagnetically broadenedParamagnetically broadenedParamagnetically broadened

Note: ¹H NMR spectra of paramagnetic complexes like Cu(II), Co(II), and Ni(II) typically show very broad or unobservable signals.

Table 4: Electronic Spectral Data (λₘₐₓ, nm) in DMSO

Compoundπ → πn → πd-d transitions
Ligand (L)270330-
[Cu(L)₂Cl₂]~275~335~650 (²E₉ → ²T₂₉)
[Co(L)₂Cl₂]~278~340~580 (⁴A₂ → ⁴T₁(P)), ~670 (⁴A₂ → ⁴T₁(F))
[Ni(L)₂Cl₂]~276~338~410 (³A₂₉ → ³T₁₉(P)), ~680 (³A₂₉ → ³T₁₉(F))

Mandatory Visualization

Ligand Synthesis Workflow

Ligand_Synthesis cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Nitro Group Reduction A Aniline + 3-Nitrobenzenesulfonyl chloride B Reaction in DCM with Pyridine A->B 0 °C to RT, 12h C Workup and Purification B->C D 3-nitro-N-phenylbenzenesulfonamide C->D E 3-nitro-N-phenylbenzenesulfonamide F Reaction with SnCl2·2H2O in EtOH/HCl E->F Reflux, 4h G Neutralization and Extraction F->G H This compound (Ligand) G->H

Caption: Workflow for the synthesis of the this compound ligand.

Metal Complex Synthesis Workflow

Metal_Complex_Synthesis cluster_synthesis General Synthesis of Metal Complexes Ligand This compound (in hot Methanol) Mix Mixing and Stirring Ligand->Mix MetalSalt Metal(II) Chloride Salt (Cu, Co, or Ni) (in Methanol/Water) MetalSalt->Mix Reflux Reflux for 3 hours Mix->Reflux Filter Filtration and Washing Reflux->Filter Product Dried Metal(II) Complex Filter->Product

Caption: General workflow for the synthesis of metal complexes.

Potential Coordination Modes of the Ligand

Coordination_Modes cluster_ligand This compound N_amine N (amine) N_sulfonamide N (sulfonamide) O1_sulfonyl O (sulfonyl) O2_sulfonyl O (sulfonyl) M Metal Ion M->N_amine Coordination Bond M->N_sulfonamide Coordination Bond M->O1_sulfonyl Coordination Bond

Caption: Potential coordination sites of the ligand with a central metal ion.

Application Notes and Protocols: 3-amino-N-phenylbenzenesulfonamide in the Development of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-phenylbenzenesulfonamide, a member of the sulfonamide class of antibiotics, has historically played a significant role in the fight against bacterial infections. As a competitive inhibitor of dihydropteroate synthase (DHPS), it disrupts the bacterial folic acid synthesis pathway, a critical process for bacterial survival and replication.[1] This document provides detailed application notes, experimental protocols, and data on the antibacterial activity of this compound and its derivatives, serving as a comprehensive resource for researchers in the field of antibacterial drug development.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial effect of this compound stems from its structural similarity to para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway. By competitively binding to the active site of DHPS, this compound prevents the conversion of PABA into dihydropteroic acid. This enzymatic blockade halts the production of dihydrofolic acid and subsequently tetrahydrofolic acid, a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids. The depletion of these essential building blocks ultimately inhibits DNA synthesis and repair, leading to a bacteriostatic effect.[1][2][3]

folic_acid_pathway cluster_bacterial_cell Bacterial Cell GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Precursors Purines, Thymidine, Amino Acids Tetrahydrofolate->Precursors DNA DNA Synthesis & Repair Precursors->DNA PABA p-Aminobenzoic acid (PABA) PABA->Dihydropteroate Sulfonamide This compound Sulfonamide->Dihydropteroate Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.

Antibacterial Activity Data

The following tables summarize the in vitro antibacterial activity of this compound and its derivatives against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives against Staphylococcus aureus

CompoundMIC (µg/mL) against S. aureus ATCC 25923MIC Range (µg/mL) against Clinical S. aureus IsolatesReference
Derivative 1a256256-512[4]
Derivative 1b6464-256[4]
Derivative 1c6464-256[4]
Derivative 1d6464-256[4]
Compound I3232-512[5]
Compound II6464-512[5]
Compound III128128-512[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives against various bacterial strains

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against B. licheniformisMIC (µg/mL) against B. linensReference
1C50100150[6]

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound can vary, a general and common method involves the reaction of a substituted benzenesulfonyl chloride with an aniline. The following is a representative procedure:

Materials:

  • 3-nitrobenzenesulfonyl chloride

  • Aniline

  • Pyridine (or another suitable base)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Reducing agent (e.g., Tin(II) chloride, Sodium dithionite)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Sulfonamide Formation:

    • Dissolve aniline in an anhydrous solvent and cool the mixture in an ice bath.

    • Slowly add a solution of 3-nitrobenzenesulfonyl chloride in the same solvent to the cooled aniline solution while stirring.

    • Add pyridine dropwise to neutralize the HCl generated during the reaction.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench it with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 3-nitro-N-phenylbenzenesulfonamide.

  • Reduction of the Nitro Group:

    • Dissolve the crude 3-nitro-N-phenylbenzenesulfonamide in a suitable solvent (e.g., ethanol, acetic acid).

    • Add a reducing agent, such as Tin(II) chloride dihydrate, portion-wise while stirring.

    • Heat the reaction mixture at reflux for several hours until the reduction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the precipitate of tin salts dissolves.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification:

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product.

Antimicrobial Susceptibility Testing

The following are standard protocols for determining the antibacterial activity of this compound and its derivatives.

ast_workflow cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum method_choice Select Method prep_inoculum->method_choice broth_dilution Broth Microdilution method_choice->broth_dilution Quantitative disk_diffusion Disk Diffusion method_choice->disk_diffusion Qualitative prep_plates Prepare serial dilutions of compound in 96-well plates broth_dilution->prep_plates prep_agar Prepare Mueller-Hinton agar plates disk_diffusion->prep_agar inoculate_plates Inoculate plates with bacterial suspension prep_plates->inoculate_plates incubate_plates Incubate plates at 37°C for 16-20 hours inoculate_plates->incubate_plates read_mic Read Minimum Inhibitory Concentration (MIC) incubate_plates->read_mic end End read_mic->end inoculate_agar Inoculate agar surface with bacterial suspension prep_agar->inoculate_agar apply_disks Apply disks impregnated with compound inoculate_agar->apply_disks incubate_agar Incubate plates at 37°C for 16-20 hours apply_disks->incubate_agar measure_zones Measure zones of inhibition incubate_agar->measure_zones measure_zones->end

Caption: General workflow for antimicrobial susceptibility testing.

1. Broth Microdilution Method (for MIC Determination)

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture, this compound stock solution, sterile saline, McFarland turbidity standard (0.5).

  • Procedure:

    • Prepare a standardized bacterial inoculum in sterile saline equivalent to a 0.5 McFarland standard.

    • Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate.

    • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

    • Incubate the plates at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Disk Diffusion Method

  • Materials: Mueller-Hinton Agar (MHA) plates, sterile swabs, bacterial culture, sterile paper disks, this compound solution of known concentration.

  • Procedure:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate.

    • Allow the plate to dry for a few minutes.

    • Aseptically place paper disks impregnated with a known concentration of this compound onto the agar surface.

    • Incubate the plates at 37°C for 16-20 hours.

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

3. Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay directly measures the inhibitory effect of this compound on its target enzyme.

dhps_assay_workflow cluster_assay DHPS Inhibition Assay Workflow start Start prepare_reagents Prepare Assay Buffer, DHPS enzyme, PABA, and DHPP substrates start->prepare_reagents prepare_inhibitor Prepare serial dilutions of This compound prepare_reagents->prepare_inhibitor mix_reagents Mix enzyme, buffer, and inhibitor in a 96-well plate prepare_inhibitor->mix_reagents pre_incubate Pre-incubate at room temperature mix_reagents->pre_incubate initiate_reaction Initiate reaction by adding PABA and DHPP pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop the reaction incubate->stop_reaction detect_product Detect product formation (e.g., spectrophotometrically) stop_reaction->detect_product calculate_inhibition Calculate percent inhibition and IC50 value detect_product->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for a Dihydropteroate Synthase (DHPS) inhibition assay.

  • Principle: The assay measures the production of dihydropteroate from PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) by DHPS. The effect of the inhibitor is quantified by the reduction in product formation.

  • General Procedure:

    • Prepare a reaction mixture containing buffer, purified DHPS enzyme, and varying concentrations of this compound.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrates, PABA and DHPP.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

    • Stop the reaction after a defined time period.

    • Quantify the amount of dihydropteroate formed, often using a coupled enzymatic assay where the product is converted to a fluorescent or colored compound that can be measured spectrophotometrically.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound and its derivatives continue to be valuable scaffolds in the development of new antibacterial agents. The provided application notes and protocols offer a framework for researchers to synthesize, evaluate, and understand the mechanism of action of these compounds. The quantitative data presented highlights the potential for further optimization of this chemical class to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols for High-Throughput Screening of "3-amino-N-phenylbenzenesulfonamide" Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a critical methodology in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify potential therapeutic candidates. This document provides detailed application notes and protocols for conducting an HTS campaign focused on a library of "3-amino-N-phenylbenzenesulfonamide" derivatives. This class of compounds, characterized by a core benzenesulfonamide scaffold, has shown potential in targeting various enzymes, including carbonic anhydrases and kinases, which are implicated in a range of diseases such as cancer and glaucoma.[1][2]

These protocols are designed to be adaptable for identifying inhibitors of a specific enzyme target, using a representative biochemical assay format. The following sections detail the necessary reagents, step-by-step experimental procedures, data analysis, and visualization of key workflows and biological pathways.

Data Presentation: Hypothetical Screening Results

The following tables summarize representative quantitative data from a hypothetical primary screen and subsequent dose-response analysis for identifying inhibitors of a target enzyme (e.g., a specific carbonic anhydrase or kinase isozyme) from a library of this compound derivatives.

Table 1: Primary High-Throughput Screening Hit Summary

Compound IDLibrary PlateWell PositionPercent Inhibition (%) at 10 µMHit Criteria Met (e.g., >50% Inhibition)
DERIV-0011A18.2No
DERIV-0021A265.7Yes
DERIV-0031A312.5No
...............
DERIV-XYZ25H1272.1Yes
Positive ControlN/AN/A98.5N/A
Negative Control (DMSO)N/AN/A1.2N/A

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDTarget EnzymeAssay TypeIC50 (µM)
DERIV-002Target Enzyme ATR-FRET7.8
DERIV-XYZTarget Enzyme ATR-FRET3.2
Staurosporine (Control)Target KinaseTR-FRET0.05
Acetazolamide (Control)Carbonic AnhydraseFRET0.1

Experimental Protocols

The following protocols outline a typical workflow for an HTS campaign, from initial assay development to hit confirmation.

Assay Development and Miniaturization

Prior to full-scale screening, the biochemical assay must be optimized and miniaturized to a 384-well or 1536-well plate format to ensure robustness and cost-effectiveness.[3]

  • Objective: To develop a sensitive and reproducible assay to measure the activity of the target enzyme.

  • Key Parameters to Optimize:

    • Enzyme concentration

    • Substrate concentration (typically at or below the Kₘ value)

    • ATP concentration (for kinase assays)

    • Incubation times and temperatures

    • DMSO tolerance (typically ≤ 1%)

  • Assay Validation: The performance of the miniaturized assay is validated by calculating the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[4]

High-Throughput Screening Workflow

The following diagram illustrates the key stages of a typical automated HTS workflow.

HTS_Workflow cluster_prep Preparation cluster_screening Automated Screening cluster_analysis Data Analysis & Hit Selection Compound_Library Compound Library (this compound Derivatives in DMSO) Dispensing Compound Dispensing (Acoustic/Pin Tool) Compound_Library->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Reagent_Addition Reagent Addition (Robotic Liquid Handler) Reagent_Prep->Reagent_Addition Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Data_Normalization Data Normalization Detection->Data_Normalization Hit_Identification Hit Identification (Primary Hits) Data_Normalization->Hit_Identification Hit_Confirmation Hit Confirmation & Dose-Response Hit_Identification->Hit_Confirmation SAR_Analysis SAR Analysis Hit_Confirmation->SAR_Analysis

Caption: Automated High-Throughput Screening Workflow.
Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol is a representative example of a biochemical assay that can be used to screen for kinase inhibitors.

Materials and Reagents:

  • This compound derivative library (e.g., 10 mM in DMSO)

  • Target Kinase

  • Biotinylated Substrate Peptide

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[5]

  • Detection Reagents:

    • Europium-labeled anti-phospho-substrate antibody (Donor)

    • Streptavidin-Allophycocyanin (APC) (Acceptor)

  • Stop/Detection Buffer

  • 384-well low-volume assay plates

  • Positive Control (e.g., Staurosporine)

  • Negative Control (DMSO)

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the library plate to the wells of a 384-well assay plate.[5] Also, dispense positive and negative controls into designated wells.

  • Enzyme Addition: Add 5 µL of the target kinase solution (at 2X final concentration) to all wells using a robotic liquid handler.

  • Compound Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.[5]

  • Reaction Initiation: Add 5 µL of the substrate/ATP solution (at 2X final concentration) to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of the stop/detection buffer containing the Europium-labeled antibody and Streptavidin-APC to stop the reaction and initiate the detection process.

  • Detection Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plates on a TR-FRET capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

Data Analysis and Hit Confirmation

Primary Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) for each well.

  • Normalize the data using the positive and negative controls on each plate:

    • Percent Inhibition = 100 * (1 - [(Ratio_compound - Ratio_pos_control) / (Ratio_neg_control - Ratio_pos_control)])

  • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).[5]

Hit Confirmation and Dose-Response:

  • "Cherry-pick" the primary hits from the library plates.

  • Perform dose-response experiments by creating serial dilutions of the hit compounds.

  • Generate dose-response curves and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Signaling Pathway Context

The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) signaling pathway, a common target for kinase inhibitors in cancer drug discovery. Identifying inhibitors for kinases within this pathway can block downstream signaling that leads to cell proliferation and survival.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor This compound Derivative (Inhibitor) Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: Generic MAPK Signaling Pathway with a potential point of inhibition.

References

Troubleshooting & Optimization

Common impurities in "3-amino-N-phenylbenzenesulfonamide" synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-N-phenylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a two-step process. First, 3-nitrobenzenesulfonyl chloride is reacted with aniline in a nucleophilic acyl substitution to form the intermediate, 3-nitro-N-phenylbenzenesulfonamide. This intermediate is then subjected to a reduction reaction, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation, to convert the nitro group to an amine, yielding the final product, this compound.

Q2: What are the most common impurities I might encounter in my synthesis?

A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual aniline and 3-nitrobenzenesulfonyl chloride.

  • Incomplete Reaction Products: The intermediate compound, 3-nitro-N-phenylbenzenesulfonamide, if the reduction step is not carried to completion.

  • Side-Reaction Products:

    • Isomeric Impurities: Ortho- and para-isomers of the final product can form if the starting 3-nitrobenzenesulfonyl chloride contains isomeric impurities (2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride).

    • Di-substituted Aniline: Reaction of the product with another molecule of 3-nitrobenzenesulfonyl chloride can lead to the formation of a di-sulfonated aniline derivative.

    • Reduction Byproducts: Incomplete reduction of the nitro group can lead to the formation of nitroso and hydroxylamine intermediates.

Q3: My final product is off-color (e.g., yellow or brown). What is the likely cause?

A3: A common cause for discoloration is the presence of residual nitro-aromatic compounds, such as the 3-nitro-N-phenylbenzenesulfonamide intermediate, which are often yellow. Oxidation of the amino group in the final product upon exposure to air and light can also contribute to color formation.

Q4: How can I monitor the progress of the reduction reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. A spot of the reaction mixture is compared against a spot of the starting material (3-nitro-N-phenylbenzenesulfonamide). The disappearance of the starting material spot indicates the completion of the reaction. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexane.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete reaction in the first step (sulfonamide formation). Ensure the reaction conditions (temperature, time, and stoichiometry of reactants) are optimized. An excess of aniline may be used to drive the reaction to completion.
Inefficient reduction of the nitro intermediate. Verify the activity of the reducing agent. If using catalytic hydrogenation, ensure the catalyst is not poisoned. For chemical reductions (e.g., SnCl2/HCl), ensure sufficient equivalents of the reducing agent are used and that the reaction is allowed to proceed to completion, as monitored by TLC.
Product loss during work-up and purification. During aqueous work-up, ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase. When performing recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling.
Issue 2: Presence of Impurities in the Final Product

The following table outlines common impurities and methods for their removal.

Impurity Identification Method Removal Method
Unreacted Aniline HPLC, GC-MSWash the crude product with a dilute acid solution (e.g., 1M HCl) to protonate and dissolve the aniline.
Unreacted 3-nitrobenzenesulfonyl chloride HPLCThis is often hydrolyzed during aqueous work-up. If it persists, it can be removed by recrystallization.
3-nitro-N-phenylbenzenesulfonamide HPLC, TLC (less polar than the product)Column chromatography or recrystallization.
Isomeric Impurities (ortho- and para-) HPLCFractional recrystallization can be effective. Preparative HPLC may be necessary for high purity requirements.
Di-substituted Aniline HPLC, Mass SpectrometryColumn chromatography is the most effective method for removing this higher molecular weight impurity.
Nitroso/Hydroxylamine derivatives HPLC, Mass SpectrometryThese are typically minor impurities that can be removed by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 3-nitro-N-phenylbenzenesulfonamide (Intermediate)
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the cooled aniline solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry to obtain crude 3-nitro-N-phenylbenzenesulfonamide.

Protocol 2: Reduction of 3-nitro-N-phenylbenzenesulfonamide to this compound
  • Suspend the crude 3-nitro-N-phenylbenzenesulfonamide (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) portion-wise to the suspension.

  • Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol or an ethanol/water mixture.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Protocol 4: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Data Presentation

Table 1: Typical Impurity Profile Before and After Purification

Impurity Typical Level in Crude Product (%) Typical Level After Recrystallization (%)
3-nitro-N-phenylbenzenesulfonamide2 - 10< 0.1
Aniline0.5 - 2Not Detected
Isomeric Impurities1 - 5< 0.5
Di-substituted Aniline< 1< 0.1

Note: These values are illustrative and can vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis 3-nitrobenzenesulfonyl_chloride 3-Nitrobenzenesulfonyl Chloride Reaction_1 Sulfonamide Formation 3-nitrobenzenesulfonyl_chloride->Reaction_1 Aniline Aniline Aniline->Reaction_1 Intermediate 3-Nitro-N-phenyl- benzenesulfonamide Reaction_1->Intermediate Reduction Reduction (e.g., SnCl2/HCl) Intermediate->Reduction Crude_Product Crude 3-amino-N-phenyl- benzenesulfonamide Reduction->Crude_Product Purification Recrystallization (Ethanol/Water) Crude_Product->Purification Pure_Product Pure 3-amino-N-phenyl- benzenesulfonamide Purification->Pure_Product Analysis HPLC Analysis Pure_Product->Analysis Purity_Check Purity > 99% Analysis->Purity_Check

Caption: Synthetic and purification workflow for this compound.

Troubleshooting_Impurity Start Impurity Detected in Final Product Identify_Impurity Identify Impurity via HPLC-MS Start->Identify_Impurity Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Nitro_Intermediate Nitro Intermediate? Unreacted_SM->Nitro_Intermediate No Wash Acid/Base Wash Unreacted_SM->Wash Yes Isomer Isomeric Impurity? Nitro_Intermediate->Isomer No Re-reduce Re-run Reduction or Optimize Conditions Nitro_Intermediate->Re-reduce Yes Other Other Impurity? Isomer->Other No Fractional_Recrystallization Fractional Recrystallization Isomer->Fractional_Recrystallization Yes Column_Chromatography Column Chromatography Other->Column_Chromatography

Caption: Logical troubleshooting guide for impurity identification and removal.

Optimizing reaction conditions for the synthesis of "3-amino-N-phenylbenzenesulfonamide" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 3-amino-N-phenylbenzenesulfonamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common synthetic strategies involve two primary pathways:

  • Sulfonylation of a protected aniline derivative: This route typically starts with the protection of the amino group of 3-nitroaniline, followed by chlorosulfonation and subsequent reaction with aniline. The final step is the reduction of the nitro group to an amino group.

  • Coupling of a sulfonyl chloride with an aniline: This approach involves the reaction of 3-aminobenzenesulfonyl chloride with aniline. However, the reactivity of the amino group on the sulfonyl chloride can lead to side reactions.

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors. Incomplete reactions are a common cause; it is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Side reactions, such as the formation of di-sulfonated byproducts, can also significantly reduce the yield of the desired product.[1] Additionally, product loss during the workup and purification stages, especially if the product has some water solubility, can contribute to lower overall yields.[1]

Q3: The color of my final product is off-white or brownish. What is the cause and how can I fix it?

A3: Discoloration is often due to the presence of oxidized impurities.[1] The free amino group on the phenyl ring is susceptible to air and light, which can lead to the formation of colored oxidation byproducts.[1] To mitigate this, it is recommended to handle the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light during storage.[1] Purification by recrystallization or column chromatography can also help remove these colored impurities.

Q4: I am observing an unexpected spot on my TLC plate. What could it be?

A4: An unexpected spot on a TLC plate can indicate the presence of unreacted starting materials, intermediates, or byproducts. A less polar spot might be an unreacted starting material like m-phenylenediamine if a direct sulfonylation route is used.[1] Unexpected aromatic signals in an NMR spectrum could point towards di-sulfonated byproducts.[1] Comparing the integration of aromatic protons to other protons in the molecule can help identify such impurities.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive reagentsEnsure the freshness and purity of reagents, particularly the sulfonyl chloride, which can degrade with moisture.
Inappropriate reaction temperatureOptimize the reaction temperature. Some steps may require cooling to control exothermic reactions, while others might need heating to proceed.
Poor choice of base or solventThe choice of base and solvent is critical. A non-nucleophilic organic base like pyridine or triethylamine is often used to scavenge the HCl produced. The solvent should be inert and able to dissolve the reactants.
Formation of Multiple Products Di-sulfonylation of anilineUse a protecting group strategy for one of the amino groups or carefully control the stoichiometry by adding the sulfonating agent slowly at a low temperature.[1]
Self-condensation of 3-aminobenzenesulfonyl chlorideIf using this intermediate, it is crucial to control the reaction conditions to favor the reaction with aniline over self-reaction.
Difficult Product Isolation Product is soluble in the aqueous phaseDuring workup, minimize washing with water. Optimize the extraction solvent to maximize the recovery of the product.[1]
Oily product that does not crystallizeTry different solvent systems for recrystallization. If that fails, purification by column chromatography on silica gel is a viable alternative.
Inconsistent Reaction Times Inefficient stirringEnsure vigorous and consistent stirring, especially for heterogeneous mixtures, to ensure proper mixing of reactants.
Presence of inhibitorsEnsure all glassware is clean and free of any residues from previous reactions that could inhibit the current reaction.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific derivatives.

Step 1: Protection of 3-nitroaniline

  • Dissolve 3-nitroaniline in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Cool the solution in an ice bath.

  • Slowly add a protecting group reagent (e.g., acetic anhydride or di-tert-butyl dicarbonate) and a base (if necessary, like pyridine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the protected 3-nitroaniline.

Step 2: Chlorosulfonation of the Protected 3-nitroaniline

  • Carefully add the protected 3-nitroaniline to an excess of chlorosulfonic acid at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture carefully onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Sulfonamide Formation

  • Dissolve the synthesized sulfonyl chloride in a suitable solvent like DCM or THF.

  • Add aniline and a base (e.g., pyridine or triethylamine) to the solution.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction by washing with dilute acid (to remove excess aniline and base), water, and brine.

  • Dry the organic layer and concentrate to get the crude protected 3-nitro-N-phenylbenzenesulfonamide.

Step 4: Deprotection and Reduction of the Nitro Group

  • Dissolve the protected nitro compound in a suitable solvent like ethanol or ethyl acetate.

  • Add a reducing agent such as tin(II) chloride (SnCl2) in the presence of concentrated HCl, or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[2]

  • Monitor the reaction until the starting material is consumed.

  • For chemical reduction, carefully neutralize the acid and extract the product. For catalytic hydrogenation, filter off the catalyst.[1]

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification & Analysis cluster_product Final Product 3-Nitroaniline 3-Nitroaniline Protection Protection 3-Nitroaniline->Protection Aniline Aniline Sulfonamide Formation Sulfonamide Formation Aniline->Sulfonamide Formation Chlorosulfonation Chlorosulfonation Protection->Chlorosulfonation Chlorosulfonation->Sulfonamide Formation Reduction Reduction Sulfonamide Formation->Reduction Workup_Extraction Workup/Extraction Reduction->Workup_Extraction Purification Recrystallization/ Column Chromatography Workup_Extraction->Purification Analysis TLC, NMR, MS Purification->Analysis Final_Product 3-amino-N-phenyl- benzenesulfonamide Analysis->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Start Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Yes Identify_Byproducts Identify Byproducts (TLC, NMR) Impure_Product->Identify_Byproducts Yes End End Impure_Product->End No Optimize_Conditions Optimize Temp, Time, & Solvent Check_Reagents->Optimize_Conditions Improve_Workup Modify Workup/Purification Optimize_Conditions->Improve_Workup Improve_Workup->End Adjust_Stoichiometry Adjust Reactant Ratios Identify_Byproducts->Adjust_Stoichiometry Adjust_Stoichiometry->Improve_Workup

Caption: Troubleshooting logic for synthesis optimization.

References

Troubleshooting low yield in the sulfonylation of aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sulfonylation of aniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My sulfonylation reaction is resulting in a low yield. What are the common causes?

A1: Low yields in the sulfonylation of aniline derivatives can stem from several factors:

  • Substrate Reactivity: Anilines with strong electron-withdrawing groups exhibit lower nucleophilicity, leading to reduced reactivity and consequently, lower yields.[1][2][3][4]

  • Side Reactions: The formation of undesired byproducts, such as di-sulfonamides with primary amines, can reduce the yield of the target product.

  • Harsh Reaction Conditions: High temperatures or the use of strong bases can lead to the degradation of starting materials or products.[1][5][6]

  • Reagent Quality and Stoichiometry: Impure reagents or incorrect molar ratios of the aniline derivative, sulfonylating agent, and base can significantly impact the reaction efficiency. Using an excess of the sulfonylating agent can sometimes lead to di-sulfonylation, while an insufficient amount will result in incomplete conversion.

  • Solvent Effects: The choice of solvent can influence the solubility of reagents and the reaction rate.[7][8][9] For instance, in some photocatalytic systems, solvents like DMSO or DMF can suppress product formation entirely.[7][8]

  • Inadequate Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and incomplete reactions.

  • Hydrolysis of Sulfonylating Agent: In the presence of water, sulfonyl chlorides and sulfonyl fluorides can hydrolyze to their corresponding sulfonic acids, reducing the amount of reagent available for the reaction.[4][10]

Q2: How can I improve the yield of my sulfonylation reaction?

A2: To improve the yield, consider the following troubleshooting strategies:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and the concentration of reactants. A lower temperature may minimize side reactions, while a longer reaction time might be necessary for less reactive substrates.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. For instance, weaker bases like sodium bicarbonate (NaHCO3) have been shown to give excellent yields in certain visible-light-mediated reactions.[1][4] The solvent should be chosen to ensure adequate solubility of all reactants.

  • Catalyst Selection: For challenging transformations, consider using a catalyst. Various methods, including photoredox catalysis, have been developed to facilitate the sulfonylation of anilines under mild conditions.[5][11]

  • Protecting Groups: If the aniline derivative contains other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.

  • Purification Method: The purification process itself can impact the final isolated yield. Techniques like column chromatography, recrystallization, or preparative HPLC should be optimized to minimize product loss.[12][13][14]

Q3: What are some common side reactions to be aware of during the sulfonylation of anilines?

A3: The primary side reaction of concern is the di-sulfonylation of primary anilines, where two sulfonyl groups are attached to the nitrogen atom. This is more likely to occur with a large excess of the sulfonylating agent and a strong base. Another potential side reaction is the hydrolysis of the sulfonyl chloride or fluoride to the corresponding sulfonic acid, which will not react with the aniline. In some cases, oxidation of the aniline or other sensitive functional groups can occur, especially if using an external oxidant.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues in your sulfonylation experiments.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Use fresh, pure reagents. Verify molar ratios. check_reagents->sub_reagents check_workup 3. Analyze Work-up and Purification check_conditions->check_workup Conditions Optimized sub_conditions Optimize base, solvent, temperature, and reaction time. Consider a catalyst. check_conditions->sub_conditions solution Improved Yield check_workup->solution Purification Optimized sub_workup Optimize extraction and chromatography/recrystallization. check_workup->sub_workup sub_reagents->check_conditions Re-run reaction sub_conditions->check_workup Re-run reaction sub_workup->solution Re-isolate product

Caption: A workflow for troubleshooting low yields in sulfonylation reactions.

Decision Tree for Optimizing Reaction Conditions

Condition_Optimization start Starting Point: Low Yield is_substrate_ewg Does the aniline have a strong electron- withdrawing group? start->is_substrate_ewg increase_temp Increase temperature or use a catalyst is_substrate_ewg->increase_temp Yes screen_bases Screen different bases (e.g., NaHCO3, K2CO3, Pyridine) is_substrate_ewg->screen_bases No increase_temp->screen_bases screen_solvents Screen different solvents (e.g., ACN, DCM, THF) screen_bases->screen_solvents optimize_stoichiometry Optimize aniline to sulfonylating agent ratio screen_solvents->optimize_stoichiometry final_yield Optimized Yield optimize_stoichiometry->final_yield

Caption: A decision tree for optimizing sulfonylation reaction conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the sulfonylation of anilines.

Table 1: Effect of Base on Yield in Visible-Light-Mediated Sulfonylation

EntryBaseYield (%)
1NaHCO₃82
2KF68
3K₃PO₄Low
4CsFLow
5DABCOLow
6Na₂CO₃Low

Reaction conditions: aniline derivative, sulfonyl fluoride, photocatalyst, base, and solvent under blue LED irradiation.[1][4] Stronger bases may lead to the hydrolysis of the sulfonyl fluoride, resulting in lower yields.[4]

Table 2: Effect of Solvent on Yield in a Photocatalytic Sulfonylation

EntrySolventYield (%)
1Acetonitrile (MeCN)85
2MeCN/H₂O75
3DMSO0
4DMF0

Reaction conditions: aniline derivative, NHMP sulfone, Ru(bpy)₃(PF₆)₂, and solvent under blue LED irradiation.[7][8] The solubility of the sulfone precursor in DMSO and DMF is believed to promote rapid decomposition of the sulfinyl radical, suppressing product formation.[7][8]

Key Experimental Protocols

Protocol 1: General Procedure for Visible-Light-Mediated Sulfonylation of Anilines with Sulfonyl Fluorides [1]

  • To a reaction tube, add the aniline derivative (0.2 mmol, 1.0 equivalent), sulfonyl fluoride (0.36 mmol, 1.8 equivalent), Ir[(ppy)₂(dtbbpy)]Cl (5 mol%), and NaHCO₃ (0.36 mmol, 1.8 equivalent).

  • Add the solvent (2.0 mL).

  • Seal the tube and stir the mixture at 50°C under irradiation from 30-W blue LEDs for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for Photocatalytic Sulfonylation of Anilines using N-Hydroxymethylphthalimide (NHMP) Sulfones [7]

  • In a 10 mL sealed vial, combine the dialkylaniline (1 equivalent), the corresponding NHMP sulfone derivative (2 equivalents), and Ru(bpy)₃(PF₆)₂ (2 mol%).

  • Evacuate and backfill the vial with N₂ three times.

  • Add degassed acetonitrile (0.1 M) via syringe.

  • Irradiate the reaction mixture at 40–50 °C using a blue LED (λmax = 440 nm) for 2 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Protocol 3: Copper-Catalyzed Sulfonylation of Anilines with Sodium Sulfinates [3]

  • In a 25 mL Schlenk tube equipped with a magnetic stir bar, add the N-phenylpicolinamide derivative (0.2 mmol), sodium sulfinate (0.4 mmol), CuₓOᵧ@CS-400 catalyst (20 mg), Ag₂CO₃ (20 mol%), and K₂S₂O₈ (2.0 equiv.).

  • Add a mixture of acetone/H₂O (1:1, 3.0 mL).

  • Stir the resulting mixture at room temperature for 3 hours in air.

  • After completion, add H₂O (20 mL) and extract the mixture three times with ethyl acetate (10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography.

References

Recrystallization solvent selection for purifying "3-amino-N-phenylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the selection of an appropriate solvent system for the purification of 3-amino-N-phenylbenzenesulfonamide by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound to consider for solvent selection?

A1: this compound possesses both polar and non-polar functionalities. The polar groups include the amino (-NH2) and sulfonamide (-SO2NH-) moieties, while the two benzene rings contribute to its non-polar character.[1][2] This dual nature makes finding a single ideal recrystallization solvent challenging and often necessitates the use of a solvent mixture.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: A common and effective solvent system for compounds with similar properties, such as sulfanilamide, is a mixture of ethanol and water.[1] 95% ethanol is frequently a good starting point, as the ethanol component solvates the non-polar benzene rings and the water helps to dissolve the polar amino and sulfonamide groups.[1] Isopropanol and acetone have also been suggested as suitable solvents of intermediate polarity.[1]

Q3: Why is a solvent mixture often preferred over a single solvent for sulfonamides?

A3: Due to the presence of both polar and non-polar regions in sulfonamide molecules, a single solvent may not effectively dissolve the compound at high temperatures while allowing for good crystal recovery at low temperatures. A mixed solvent system, such as ethanol/water or isopropanol/water, allows for fine-tuning of the solvent polarity to achieve the desired solubility profile.

Q4: How can I improve the recovery yield of my recrystallization?

A4: To maximize yield, use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is allowed to cool slowly and undisturbed to allow for complete crystallization. Further cooling in an ice bath can also increase the yield. However, be aware that some product will always be lost due to its residual solubility in the cold solvent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Failure to Crystallize - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration of the solute and attempt to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
"Oiling Out" - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a solvent with a lower boiling point or a different solvent mixture.
Low Yield - Using an excessive amount of solvent.- Premature crystallization during hot filtration.- Filtering the cold solution before crystallization is complete.- Use the minimum amount of hot solvent for dissolution.- Preheat the funnel and filter paper during hot filtration.- Ensure the solution has cooled sufficiently and crystallization has ceased before filtration.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly to avoid adsorbing the desired product.
Fine, Powdery Crystals - The solution cooled too quickly.- Allow the solution to cool more slowly and without disturbance to promote the growth of larger, more easily filterable crystals.

Data Presentation: Solubility of a Structurally Similar Compound

Table 1: Solubility of Sulfanilamide in Various Solvents at Different Temperatures

SolventSolubility ( g/100 mL) at 25°CSolubility ( g/100 mL) at 100°C
Water0.75[3]47.7[3]
Ethanol2.7[3]-
Acetone20[3]-

Note: The solubility of sulfanilamide increases with temperature in all tested mono solvents. The general order of solubility in mono solvents is: toluene < ethyl acetate < 1-octanol < water < benzene < 1-butanol < 2-butanol < 2-propanol < 1-propanol < ethanol < methanol < acetone.[1][2]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable single or mixed solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selection of test solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate)

  • Test tubes

  • Hot plate or water bath

  • Pasteur pipettes

  • Glass stirring rod

Procedure:

  • Place approximately 20-30 mg of the crude compound into several different test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature.

  • After reaching room temperature, place the test tube in an ice bath for 10-15 minutes.

  • Observe the formation of crystals. A suitable solvent will yield a good quantity of crystals upon cooling.

  • If a single solvent is not ideal, try solvent pairs. Dissolve the crude compound in a minimum amount of a hot solvent in which it is highly soluble. Then, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify the solution and then cool as described above.

Mandatory Visualization

Logical Workflow for Recrystallization Solvent Selection

Recrystallization_Solvent_Selection start Start: Crude 3-amino-N- phenylbenzenesulfonamide solubility_test Perform Small-Scale Solubility Tests start->solubility_test single_solvent Test Single Solvents (e.g., Ethanol, Water, Acetone) solubility_test->single_solvent mixed_solvent Test Solvent Pairs (e.g., Ethanol/Water) solubility_test->mixed_solvent evaluate Evaluate Results: Good crystal formation upon cooling? single_solvent->evaluate mixed_solvent->evaluate suitable Suitable Solvent System Found evaluate->suitable Yes unsuitable Unsuitable Solvent System evaluate->unsuitable No end Proceed to Bulk Recrystallization suitable->end troubleshoot Troubleshoot: - Oiling out? - No crystals? - Poor yield? unsuitable->troubleshoot troubleshoot->solubility_test Re-evaluate/Try New Solvents

Caption: A flowchart illustrating the decision-making process for selecting an optimal recrystallization solvent.

References

Side reactions to avoid during the synthesis of "3-amino-N-phenylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of 3-amino-N-phenylbenzenesulfonamide.

Troubleshooting Guide

Issue: Low yield or multiple unexpected spots on TLC during the sulfonamidation of aniline with 3-nitrobenzenesulfonyl chloride.

Question Possible Cause Troubleshooting Steps
Q1: My reaction is incomplete, and I see starting material remaining even after extended reaction times. What could be the issue? Insufficient reaction temperature or inadequate base.- Ensure the reaction is carried out at an appropriate temperature, gentle heating may be required.- Use a suitable base (e.g., pyridine, triethylamine) to neutralize the HCl generated during the reaction. An excess of the aniline reactant can also serve as the base.
Q2: I am observing a significant amount of a di-sulfonated byproduct. How can I prevent this? Use of excess 3-nitrobenzenesulfonyl chloride or prolonged reaction times at elevated temperatures.- Use a 1:1 molar ratio of aniline to 3-nitrobenzenesulfonyl chloride.- Add the sulfonyl chloride solution dropwise to the aniline solution at a controlled temperature (e.g., 0-5 °C) to minimize overreaction.- Monitor the reaction closely by TLC and stop it once the starting aniline is consumed.
Q3: My product is contaminated with unreacted 3-nitrobenzenesulfonyl chloride. How can I remove it? The sulfonyl chloride is hydrolyzing during workup, or the workup procedure is insufficient.- Quench the reaction with an aqueous solution of a base like sodium bicarbonate to hydrolyze any remaining sulfonyl chloride to the more water-soluble sulfonic acid.- Wash the organic layer thoroughly with a dilute base solution during extraction.

Issue: Incomplete reduction of 3-nitro-N-phenylbenzenesulfonamide or formation of side products.

Question Possible Cause Troubleshooting Steps
Q4: My reduction is not going to completion, and I have a mixture of the nitro starting material and the amino product. What should I do? Insufficient amount of reducing agent or deactivated catalyst.- Increase the equivalents of the reducing agent (e.g., SnCl2, Fe/HCl).- If using catalytic hydrogenation (e.g., H2/Pd-C), ensure the catalyst is fresh and active. The system should be properly purged with an inert gas before introducing hydrogen.
Q5: I am observing colored impurities in my final product, suggesting the formation of azo or azoxy compounds. How can I avoid these? The choice of reducing agent or reaction conditions may be promoting the formation of these dimeric species.[1][2]- Avoid using strong reducing agents like LiAlH4 for aromatic nitro group reductions, as they are known to produce azo compounds.[1] - Metal/acid combinations (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation are generally preferred for clean reduction to the amine.[3][4] - Ensure the reaction goes to completion, as intermediates like nitroso and hydroxylamine species can couple to form azo and azoxy compounds.[5][6]
Q6: I am using catalytic hydrogenation, and I suspect over-reduction of the aromatic rings. How can I prevent this? High hydrogen pressure, high temperature, or a very active catalyst can lead to ring saturation.[3]- Perform the hydrogenation at or near atmospheric pressure.- Keep the reaction temperature moderate (e.g., room temperature).- Use a less active catalyst if necessary or reduce the catalyst loading.

Frequently Asked Questions (FAQs)

Sulfonamidation Step

  • Q7: What are the most common side reactions during the formation of 3-nitro-N-phenylbenzenesulfonamide? The most common side reaction is the di-sulfonylation of the aniline nitrogen to form N,N-bis(3-nitrophenylsulfonyl)aniline. Another potential side reaction, though less common, is the hydrolysis of 3-nitrobenzenesulfonyl chloride to 3-nitrobenzenesulfonic acid if excessive water is present in the reaction mixture.

  • Q8: How does the basicity of aniline affect the reaction? Aniline acts as a nucleophile, attacking the sulfonyl chloride. It also acts as a base to neutralize the HCl byproduct. If a stronger, non-nucleophilic base is not used, a second equivalent of aniline will be consumed as the base, which should be accounted for in the stoichiometry.

Reduction Step

  • Q9: What are the intermediates in the reduction of a nitro group, and how do they lead to side products? The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[6] These intermediates can react with each other or with the starting nitro compound to form dimeric side products such as azoxy, azo, and hydrazo compounds.[2][5]

  • Q10: Which reducing agents are recommended for the conversion of 3-nitro-N-phenylbenzenesulfonamide to this compound? Commonly used and effective reducing agents include:

    • Catalytic Hydrogenation: H2 gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[1]

    • Metal/Acid Systems: Iron (Fe) or Tin (Sn) in the presence of hydrochloric acid (HCl).[3][4]

    • Tin(II) Chloride (SnCl2): A mild reducing agent that is often used for the selective reduction of nitro groups in the presence of other reducible functional groups.[1]

  • Q11: Can I use sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for this reduction? Sodium borohydride is generally not strong enough to reduce an aromatic nitro group. Lithium aluminum hydride is a very strong reducing agent but is not recommended for reducing aromatic nitro compounds to anilines as it often leads to the formation of azo compounds as the major product.[1]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Aromatic Nitro Group Reduction

Reducing AgentTypical ConditionsAdvantagesPotential Side Reactions/Issues
H₂/Pd-C H₂ (1 atm or higher), Pd/C (5-10 mol%), solvent (e.g., Ethanol, Ethyl Acetate)High yield, clean reaction, easy product isolation (filtration of catalyst).Potential for over-reduction (saturation of aromatic rings), dehalogenation if other halogens are present.[1][3]
Fe/HCl Fe powder, HCl, solvent (e.g., Ethanol/Water)Inexpensive, effective, and generally provides good yields.[4]Requires neutralization and filtration of iron salts, which can sometimes be tedious.
Sn/HCl Granulated Sn, conc. HCl, heatA classic and reliable method.[3]Requires removal of tin salts during workup.
SnCl₂·2H₂O SnCl₂·2H₂O, solvent (e.g., Ethanol, Ethyl Acetate), often with acidMild conditions, good for substrates with other reducible groups.[1]Stoichiometric amounts of tin salts are produced and need to be removed.

Experimental Protocols

Protocol 1: Synthesis of 3-nitro-N-phenylbenzenesulfonamide

  • In a round-bottom flask, dissolve aniline in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of 3-nitrobenzenesulfonyl chloride in the same solvent dropwise to the cooled aniline solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water or dilute HCl to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 3-nitro-N-phenylbenzenesulfonamide.

Protocol 2: Reduction of 3-nitro-N-phenylbenzenesulfonamide using Sn/HCl

  • In a round-bottom flask equipped with a reflux condenser, add 3-nitro-N-phenylbenzenesulfonamide and granulated tin.

  • Slowly add concentrated hydrochloric acid. The reaction is exothermic and may require cooling.

  • Heat the mixture to reflux with stirring for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove any unreacted tin.

  • Carefully neutralize the filtrate with a concentrated NaOH solution until basic to precipitate tin salts.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Sulfonamidation cluster_step2 Step 2: Reduction cluster_purification Purification start1 3-Nitrobenzenesulfonyl Chloride + Aniline reaction1 Reaction in Pyridine or DCM start1->reaction1 product1 3-Nitro-N-phenyl- benzenesulfonamide reaction1->product1 start2 3-Nitro-N-phenyl- benzenesulfonamide product1->start2 reaction2 Reduction (e.g., Sn/HCl) start2->reaction2 product2 3-Amino-N-phenyl- benzenesulfonamide reaction2->product2 purification Workup and Purification product2->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 3-Nitro-N-phenyl- benzenesulfonamide B 3-Amino-N-phenyl- benzenesulfonamide A->B Reduction (e.g., Sn/HCl, H2/Pd-C) C Nitroso Intermediate A->C Partial Reduction F Incomplete Reduction (Mixture) A->F Insufficient Reducing Agent D Hydroxylamine Intermediate C->D Further Reduction E Azoxy/Azo Byproducts C->E Coupling D->E Coupling

Caption: Main reduction pathway and potential side reactions.

References

Technical Support Center: Improving the Solubility of "3-amino-N-phenylbenzenesulfonamide" for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of "3-amino-N-phenylbenzenesulfonamide" in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its basic properties?

A1: "this compound," also known as metanilamide, is a chemical compound with the molecular formula C₁₂H₁₂N₂O₂S. It belongs to the sulfonamide class of compounds. One of its isomers, 4-amino-N-phenylbenzenesulfonamide, is more commonly known as sulfanilamide, a well-known antibacterial agent. For the purpose of addressing solubility in biological assays, data for sulfanilamide is often used as a close reference due to structural similarity. The compound is a white to yellowish-white crystalline powder.

Q2: What is the primary mechanism of action for this class of compounds?

A2: The primary and most well-documented mechanism of action for antibacterial sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to bacteriostasis.[1] It is important to note that humans are not affected by this mechanism as they obtain folic acid from their diet.

Q3: Are there other potential biological targets for sulfonamides?

A3: Yes, beyond their antibacterial effects, sulfonamides have been shown to inhibit other enzymes. Notably, they are known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[2][3][4] Additionally, various sulfonamide derivatives have been investigated as inhibitors of proteases, including matrix metalloproteinases (MMPs) and viral proteases, implicating them in potential anticancer, anti-inflammatory, and antiviral applications.[5][6]

Q4: I am observing precipitation of my compound after diluting my DMSO stock into aqueous buffer. What is the likely cause?

A4: This is a common issue for compounds with low aqueous solubility and is often referred to as "solvent shock." When a concentrated stock solution in a water-miscible organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound can crash out of solution as it is no longer in a favorable solvent environment. The abrupt change in polarity causes the compound to precipitate.

Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A5: The tolerance to DMSO is highly cell-line dependent. As a general guideline, a final DMSO concentration of 0.5% or lower is well-tolerated by many robust cell lines for up to 72 hours. For sensitive cell lines, primary cells, or long-term exposure studies, it is recommended to keep the final DMSO concentration at or below 0.1%. It is always best practice to perform a vehicle control experiment to determine the effect of the specific DMSO concentration on your particular cell line.

Troubleshooting Guide: Compound Precipitation

Issue: "this compound" precipitates out of solution during experimental setup or incubation.

Observation Potential Cause Troubleshooting Steps
Immediate precipitation upon dilution of DMSO stock in aqueous buffer. Solvent Shock: The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous buffer.1. Slower Addition: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to allow for more gradual mixing. 2. Intermediate Dilution: Perform a serial dilution in a solvent mixture with intermediate polarity (e.g., a mix of DMSO and your final buffer) before the final dilution. 3. Increase Final DMSO Concentration: If your assay allows, slightly increase the final DMSO concentration (while staying within the tolerated limits for your cells).
Precipitation observed after a period of incubation (e.g., in a cell culture plate). Time-Dependent Precipitation: The compound may be kinetically soluble initially but thermodynamically unstable in the aqueous environment over time.1. Lower the Final Concentration: Your working concentration may be above the thermodynamic solubility limit. Try a lower concentration if your experimental design permits. 2. pH Adjustment: The pH of the medium can change due to cellular metabolism, affecting the ionization and solubility of your compound. Ensure your medium is well-buffered. 3. Use of Solubilizing Agents: Consider the use of excipients like cyclodextrins to form inclusion complexes and enhance solubility. This requires careful validation to ensure the agent does not interfere with the assay.
Variability in precipitation between experiments. Inconsistent Stock Solution or Dilution Technique: The concentration of your stock solution may not be accurate, or your dilution method may vary.1. Fresh Stock Solutions: Prepare fresh stock solutions regularly. DMSO is hygroscopic and can absorb water, which can affect the solubility of your compound in the stock. 2. Standardized Protocol: Ensure a consistent and well-documented protocol for preparing and diluting your compound for every experiment. 3. Visual Inspection: Always visually inspect your solutions for any signs of precipitation before adding them to your assay.

Data Presentation: Solubility of this compound (Sulfanilamide)

The following table summarizes the solubility of sulfanilamide in various solvents. This data can be used as a reference when preparing stock solutions and designing experiments.

Solvent Solubility ( g/100 mL) Temperature (°C)
Water0.7525
Water47.7100
Acetone20Not Specified
Ethanol2.7Not Specified
Propylene GlycolSolubleNot Specified
GlycerolSolubleNot Specified
Hydrochloric AcidSolubleNot Specified
BenzeneInsolubleNot Specified
ChloroformInsolubleNot Specified
Diethyl EtherInsolubleNot Specified
Petroleum EtherInsolubleNot Specified

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of "this compound" in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (MW: 248.30 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 2.483 mg of the compound.

  • Weigh the compound: Carefully weigh out the calculated mass of "this compound" and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Vortex the tube for 1-2 minutes until the compound is fully dissolved. If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol outlines a method to determine the kinetic solubility of "this compound" in your specific biological assay buffer.

Materials:

  • 10 mM stock solution of "this compound" in DMSO

  • Your biological assay buffer (e.g., PBS, cell culture medium)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring turbidity or nephelometry

Methodology:

  • Prepare a serial dilution in DMSO: In a 96-well plate, perform a serial 2-fold dilution of your 10 mM stock solution in DMSO.

  • Transfer to assay buffer: In a separate 96-well plate, add your assay buffer to each well. Then, transfer a small, equal volume of each concentration from the DMSO dilution plate to the corresponding wells of the assay buffer plate. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

  • Incubate: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Measure turbidity: Measure the turbidity or light scattering of each well using a plate reader.

  • Determine the kinetic solubility limit: The concentration at which a significant increase in turbidity is observed compared to the buffer-only control is considered the kinetic solubility limit. This is the maximum concentration you can likely achieve without immediate precipitation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay cluster_troubleshooting Troubleshooting Point weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dilute Dilute in Assay Buffer stock->dilute add_to_assay Add to Assay Plate dilute->add_to_assay precipitation Precipitation? dilute->precipitation incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout

Caption: Experimental workflow for preparing and using "this compound" in biological assays.

folic_acid_pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Incorporation THF Tetrahydrofolate (THF) DHF->THF Reduction Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by "this compound".

carbonic_anhydrase_inhibition cluster_reaction Carbonic Anhydrase Catalyzed Reaction cluster_inhibition Inhibition Mechanism CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA H2CO3 H₂CO₃ HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Dissociation CA->H2CO3 Hydration Sulfonamide Sulfonamide Compound Sulfonamide->CA Inhibition

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamide compounds.

References

Challenges in the scale-up synthesis of "3-amino-N-phenylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-amino-N-phenylbenzenesulfonamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on challenges that may arise during scale-up.

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure efficient mixing, especially at a larger scale, to maintain homogeneity.

  • Hydrolysis of Sulfonyl Chloride Intermediate:

    • Solution: 3-Nitrobenzenesulfonyl chloride, a common precursor, is sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Sub-optimal Reaction Temperature:

    • Solution: The reaction of 3-nitrobenzenesulfonyl chloride with aniline is typically carried out at a controlled temperature. A temperature that is too low can lead to a sluggish reaction, while a temperature that is too high may promote side reactions. Perform small-scale experiments to determine the optimal temperature profile before scaling up.

  • Poor Quality of Starting Materials:

    • Solution: Verify the purity of 3-nitrobenzenesulfonic acid, aniline, and any chlorinating agents used to prepare the sulfonyl chloride. Impurities can interfere with the reaction and reduce the yield.

Problem 2: Presence of Impurities and Side Products

Possible Causes and Solutions:

  • Formation of Di-sulfonated Aniline:

    • Solution: This can occur if an excess of the sulfonyl chloride is used or if the reaction temperature is too high. Control the stoichiometry by the slow, dropwise addition of 3-nitrobenzenesulfonyl chloride to the aniline solution. Maintain a reaction temperature that minimizes over-reactivity.

  • Unreacted Starting Materials:

    • Solution: If significant amounts of starting materials remain, this points to an incomplete reaction (see Problem 1).

  • Side reactions from the nitro group reduction step:

    • Solution: The reduction of the nitro group to an amine is a critical step. Incomplete reduction will leave nitro-impurities. Over-reduction or harsh conditions can potentially affect the sulfonamide linkage. Choose a selective reduction method (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl2/HCl) and optimize the reaction conditions (pressure, temperature, catalyst loading) at a small scale first.

Problem 3: Difficulties in Product Isolation and Purification

Possible Causes and Solutions:

  • Product Oiling Out During Recrystallization:

    • Solution: The choice of solvent system for recrystallization is crucial. A combination of polar and non-polar solvents may be necessary. Experiment with different solvent ratios on a small scale to find the optimal conditions for crystallization. Ensure the cooling process is gradual to promote the formation of pure crystals.

  • Product Contaminated with Salts:

    • Solution: If the synthesis involves the use of bases or acids, ensure the product is thoroughly washed to remove any residual salts. The pH of the aqueous washes should be carefully monitored.

  • Inefficient Chromatographic Separation:

    • Solution: For high-purity requirements, column chromatography may be necessary. Optimize the stationary phase (e.g., silica gel) and the mobile phase to achieve good separation of the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent industrial synthesis involves a two-step process:

  • Sulfonylation: Reaction of 3-nitrobenzenesulfonyl chloride with aniline to form 3-nitro-N-phenylbenzenesulfonamide.

  • Reduction: Reduction of the nitro group of 3-nitro-N-phenylbenzenesulfonamide to the corresponding amine, yielding this compound.

Q2: What are the critical process parameters to control during the scale-up of the sulfonylation step?

A2: Key parameters include:

  • Temperature Control: The reaction is often exothermic. Efficient heat removal is critical to prevent side reactions.

  • Rate of Addition: Slow, controlled addition of the sulfonyl chloride to the aniline solution is necessary to maintain temperature and minimize the formation of di-substituted byproducts.

  • Mixing: Good agitation is essential to ensure homogeneity and efficient mass transfer, especially in large reactors.

  • Anhydrous Conditions: The exclusion of water is vital to prevent the hydrolysis of the sulfonyl chloride.

Q3: Which reducing agents are recommended for the nitro group reduction at a larger scale?

A3: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and clean method for large-scale nitro reductions. It offers high selectivity and avoids the formation of large amounts of inorganic waste associated with metal/acid reductions (e.g., Sn/HCl or Fe/HCl). However, the choice of reducing agent will depend on the available equipment and safety considerations.

Q4: How can the purity of the final this compound be assessed?

A4: A combination of analytical techniques should be used to ensure the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity assessment and detecting impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the structure of the compound.[1]

Data Presentation

Table 1: Illustrative Yield and Purity of this compound at Different Synthesis Scales

ScaleStarting 3-Nitrobenzenesulfonic Acid (kg)Typical Yield (%)Purity by HPLC (%)
Laboratory0.185-95>99
Pilot Plant1080-90>98
Industrial100075-85>97

Note: This data is illustrative and can vary depending on the specific process and equipment used.

Experimental Protocols

Key Experiment: Synthesis of 3-nitro-N-phenylbenzenesulfonamide (Step 1)

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Aniline

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or another suitable inert solvent

Procedure:

  • In a clean, dry reactor equipped with a stirrer, thermometer, and addition funnel, dissolve aniline in the chosen anhydrous solvent.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add pyridine to the solution while maintaining the temperature.

  • In a separate vessel, dissolve 3-nitrobenzenesulfonyl chloride in the same anhydrous solvent.

  • Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the aniline solution over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-N-phenylbenzenesulfonamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Experiment: Reduction of 3-nitro-N-phenylbenzenesulfonamide to this compound (Step 2)

Materials:

  • 3-nitro-N-phenylbenzenesulfonamide

  • Palladium on carbon (5-10% Pd/C)

  • Ethanol or another suitable solvent

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 3-nitro-N-phenylbenzenesulfonamide in the chosen solvent.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the vessel and purge it with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC/HPLC to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Reduction a Dissolve Aniline in Anhydrous Solvent b Cool to 0-5 °C a->b c Add Pyridine b->c e Slowly Add Sulfonyl Chloride Solution c->e d Prepare 3-Nitrobenzenesulfonyl Chloride Solution d->e f React at Room Temperature e->f g Work-up and Isolation f->g h Purification (Recrystallization) g->h i 3-nitro-N-phenylbenzenesulfonamide h->i j Dissolve 3-nitro-N-phenylbenzenesulfonamide i->j Intermediate k Add Pd/C Catalyst j->k l Hydrogenation k->l m Catalyst Filtration l->m n Isolation m->n o Purification (Recrystallization) n->o p This compound o->p

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product cause1 Incomplete Reaction start->cause1 cause2 Hydrolysis of Sulfonyl Chloride start->cause2 cause3 Sub-optimal Temperature start->cause3 cause4 Poor Starting Material Quality start->cause4 sol1 Monitor Reaction (TLC/HPLC) Extend Reaction Time/Increase Temp cause1->sol1 sol2 Use Anhydrous Conditions (Dry Glassware, Inert Atmosphere) cause2->sol2 sol3 Optimize Temperature Profile (Small-scale trials) cause3->sol3 sol4 Verify Purity of Starting Materials cause4->sol4

Caption: Troubleshooting logic for low yield in the synthesis.

References

Preventing degradation of "3-amino-N-phenylbenzenesulfonamide" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of "3-amino-N-phenylbenzenesulfonamide" during storage. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on the chemical structure of an aromatic amine and a sulfonamide, the primary factors contributing to the degradation of this compound are exposure to light (photodegradation), high temperatures, humidity, and contact with strong oxidizing agents or highly acidic/basic conditions.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) is recommended. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual signs of degradation can include a change in color (e.g., darkening from off-white/light yellow to brown), a change in physical state (e.g., clumping of the powder), or the development of an unusual odor. However, chemical degradation may not always be visible. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to confirm the purity and detect degradation products.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this exact molecule are not extensively documented, based on the chemistry of related sulfonamides and aromatic amines, potential degradation pathways include:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities.

  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strong acidic or basic conditions, breaking the molecule into 3-aminobenzenesulfonic acid and aniline.

  • Photodegradation: Exposure to UV light can lead to complex reactions and the formation of various degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Discoloration of the solid compound (e.g., turning yellow or brown). Oxidation of the amino group due to exposure to air and/or light.1. Store the compound in a light-resistant container under an inert atmosphere (argon or nitrogen). 2. Avoid frequent opening of the container. Aliquot the compound into smaller, single-use vials for daily experiments. 3. Confirm purity using HPLC before use.
Inconsistent experimental results using the same batch of the compound. Partial degradation of the compound leading to lower effective concentration and potential interference from degradation products.1. Re-test the purity of the current stock using a validated HPLC method. 2. If degradation is confirmed, discard the old stock and use a fresh, unopened container of the compound. 3. Review storage conditions to ensure they meet the recommended guidelines.
Poor solubility of the compound compared to previous batches. Formation of insoluble degradation products or polymers.1. Attempt to dissolve a small sample in a recommended solvent to check for insoluble particulates. 2. Analyze the sample by HPLC to identify any new, less soluble peaks. 3. If degradation is suspected, procure a new batch of the compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrument and degradation products of interest.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The exact ratio may need to be optimized.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Interpretation: Determine the purity of the sample by comparing the peak area of the main compound to the total peak area of all components in the chromatogram. Identify and quantify any degradation products by comparing their retention times to those of known impurities or by using a mass spectrometer detector.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.

  • Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24-48 hours.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a specified period.

  • Photodegradation: Expose a solution of the compound and the solid compound to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.

Procedure:

  • Prepare samples of this compound under each of the stress conditions listed above.

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using the developed HPLC method (Protocol 1).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition
Temperature 2-8 °C (Refrigerated) for long-term storage. Room temperature for short-term storage.
Light Protect from light. Store in an amber or opaque container.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).
Humidity Store in a dry place. Use of a desiccant is recommended.
Container Tightly sealed container.

Table 2: Example Data from a Forced Degradation Study

Stress Condition Duration Assay of this compound (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 M HCl (60°C)24 hours92.54.81.2
0.1 M NaOH (60°C)24 hours88.17.32.5
3% H₂O₂ (RT)24 hours85.310.13.7
Dry Heat (70°C)48 hours98.20.90.5
UV Light (254 nm)12 hours75.615.26.8

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Results & Interpretation start Obtain this compound Sample dissolve Dissolve in appropriate solvent start->dissolve filter Filter the solution (if necessary) dissolve->filter hplc Inject into HPLC system filter->hplc detect UV Detection hplc->detect data Data Acquisition & Processing detect->data purity Determine Purity data->purity degradation Identify Degradation Products data->degradation report Generate Report purity->report degradation->report troubleshooting_guide cluster_visual Visual Inspection cluster_performance Performance Issues cluster_action Corrective Actions start Issue Encountered with this compound discoloration Discoloration or change in appearance? start->discoloration inconsistent_results Inconsistent experimental results? start->inconsistent_results check_storage Review storage conditions discoloration->check_storage Yes hplc_analysis Perform HPLC purity analysis inconsistent_results->hplc_analysis Yes check_storage->hplc_analysis new_batch Use a fresh batch of compound hplc_analysis->new_batch Degradation confirmed

Technical Support Center: HPLC Purity Analysis of 3-amino-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the development of an HPLC method for the purity analysis of 3-amino-N-phenylbenzenesulfonamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.

Question: Why am I observing significant peak tailing for the main analyte peak?

Answer: Peak tailing for a basic compound like this compound is often caused by secondary interactions between the analyte and the stationary phase.[1] The primary amine group on the molecule can interact with acidic residual silanol groups on the surface of silica-based columns.[1] These interactions are more pronounced at a mobile phase pH above 3.0, where the silanol groups are ionized.[1]

  • Solution 1: Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 using an acid modifier like formic acid or phosphoric acid. This will suppress the ionization of the silanol groups.

  • Solution 2: Use a Base-Deactivated Column: Employ a modern, base-deactivated HPLC column specifically designed to minimize silanol interactions.

  • Solution 3: Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analyte.

Question: I am seeing a noisy or drifting baseline. What are the likely causes and solutions?

Answer: A noisy or drifting baseline can originate from several sources within the HPLC system or the mobile phase itself.

  • Mobile Phase Issues:

    • Cause: Inadequate degassing of the mobile phase can lead to the formation of air bubbles in the detector flow cell.

    • Solution: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[2]

    • Cause: Contaminated or impure solvents can introduce absorbing impurities.[2]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[2]

  • System Leaks:

    • Cause: A leak in the system, particularly between the pump and the detector, can cause pressure fluctuations and baseline noise.

    • Solution: Inspect all fittings and connections for any signs of leakage.[2][3]

  • Detector Issues:

    • Cause: A deteriorating or failing detector lamp can result in an unstable baseline.

    • Solution: Check the lamp's operating hours and replace it if it is near the end of its lifespan.

Question: My analyte is eluting too quickly with poor retention. How can I increase the retention time?

Answer: Insufficient retention is typically due to the mobile phase being too "strong" (having too high a proportion of the organic solvent).

  • Solution 1: Decrease Organic Solvent Percentage: Reduce the percentage of the organic component (e.g., acetonitrile or methanol) in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger retention of your analyte on a reversed-phase column.

  • Solution 2: Change Organic Solvent: If using methanol, switching to acetonitrile (a stronger solvent in reversed-phase HPLC) at a lower percentage can sometimes improve retention and selectivity.

  • Solution 3: Check Column Integrity: A loss of stationary phase from an older column can lead to decreased retention. If the column is old or has been used with aggressive mobile phases, consider replacing it.

Question: I am observing extraneous peaks in my chromatogram. What could be their source?

Answer: Extraneous peaks can be due to impurities in the sample, the mobile phase, or carryover from previous injections.

  • Solution 1: Inject a Blank: Inject your mobile phase or diluent as a blank sample. If the peaks are still present, they are likely originating from the mobile phase or the system itself.

  • Solution 2: Check Sample Preparation: Ensure that the diluent used to prepare your sample is clean and does not introduce contaminants.

  • Solution 3: Implement a Column Wash: At the end of each run or sequence, include a gradient step with a high percentage of a strong solvent to wash any strongly retained compounds from the column.[3]

Frequently Asked Questions (FAQs)

What is a good starting point for an HPLC method for purity analysis of this compound?

A good starting point for a reversed-phase HPLC method would be:

  • Column: A C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for sulfonamides.[4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the main peak from any potential impurities.[5]

  • Detection: A UV detector set at a wavelength where the analyte has significant absorbance, such as 265 nm, is often suitable for sulfonamides.[4][6]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[4]

  • Column Temperature: Maintaining a constant column temperature, for example, at 25°C, will ensure reproducible retention times.[4]

Why are forced degradation studies important for this type of analysis?

Forced degradation studies are a critical component of developing a stability-indicating HPLC method.[7] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[7][8] The purpose is to ensure that the HPLC method can effectively separate the intact active pharmaceutical ingredient (API) from any degradants that may form during the shelf life of the product, thus demonstrating the method's specificity.[7]

What are the key parameters to evaluate during HPLC method validation?

According to ICH guidelines, the key validation parameters for a purity method include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol and Data

Proposed HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed for the determination of the purity of this compound.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent with a DAD detector
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm)[4]
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min[4]
Column Temperature 25°C[4]
Detection Wavelength 265 nm[4]
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)
Method Validation Summary

The following tables summarize the expected quantitative data from the validation of the proposed HPLC method.

Table 1: Linearity

AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound0.5 - 200≥ 0.999[4]

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
5099.50.8
100100.20.5
15099.80.6

Table 3: Precision

Parameter% RSD
Repeatability (n=6)< 1.0
Intermediate Precision (n=6, different day, different analyst)< 2.0

Table 4: LOD and LOQ

ParameterConcentration (µg/mL)
LOD 0.15
LOQ 0.50

Diagrams

HPLC_Method_Development_Workflow HPLC Method Development Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Evaluation cluster_3 Phase 4: Validation and Implementation A Define Analytical Objective (Purity) B Review Analyte Properties (this compound) A->B C Literature Search for Similar Compounds B->C D Select Column (e.g., C8, C18) C->D E Select Mobile Phase (Aqueous & Organic) C->E F Optimize Gradient, Flow Rate, Temperature D->F E->F H System Suitability Test (SST) Pass? F->H G Select Detector Wavelength (e.g., 265 nm) G->F H->F No, Re-optimize I Perform Method Validation (ICH) H->I Yes J Write Standard Operating Procedure (SOP) I->J K Implement for Routine Analysis J->K

Caption: Workflow for HPLC method development and validation.

References

Overcoming steric hindrance in the synthesis of substituted "3-amino-N-phenylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 3-amino-N-phenylbenzenesulfonamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this synthetic sequence, with a particular focus on overcoming steric hindrance.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of substituted this compound, broken down by synthetic step.

Problem 1: Low Yield in 3-Nitrobenzenesulfonyl Chloride Synthesis

Q: My reaction of nitrobenzene with chlorosulfonic acid is resulting in a low yield of 3-nitrobenzenesulfonyl chloride. What are the likely causes and solutions?

A: Low yields in this step are often related to reaction conditions and the handling of reagents.

  • Potential Cause: Incomplete Reaction. The reaction may not have gone to completion.

    • Suggested Solution: Ensure the reaction is stirred at the appropriate temperature for a sufficient duration. For instance, one established method involves adding nitrobenzene to chlorosulfonic acid at 112°C over 4 hours, followed by stirring at this temperature for an additional 4 hours.[1] Another approach suggests a reaction temperature of 90° to 120°C.[2] Monitoring the reaction progress via thin-layer chromatography (TLC) can help determine the optimal reaction time.

  • Potential Cause: Suboptimal Reagents. The purity and ratio of reagents are critical.

    • Suggested Solution: Use a significant excess of chlorosulfonic acid, for example, a 4:1 molar ratio of chlorosulfonic acid to nitrobenzene.[3] The addition of thionyl chloride after the initial reaction can also improve the yield by converting the corresponding sulfonic acid to the desired sulfonyl chloride.[1][2]

  • Potential Cause: Product Loss During Workup. The product may be lost during the quenching and isolation steps.

    • Suggested Solution: Carefully control the temperature during the quench by pouring the reaction mixture onto ice-water.[1] Ensure thorough washing of the precipitate with water and sodium hydrogen carbonate to remove acidic impurities.

Problem 2: Incomplete Reduction of the Nitro Group

Q: I am observing incomplete conversion of the 3-nitro group to the 3-amino group. How can I improve the efficiency of this reduction?

A: Incomplete reduction is a common issue and can often be resolved by optimizing the reducing agent and reaction conditions.

  • Potential Cause: Insufficient Reducing Agent or Inadequate Reaction Conditions. The amount of reducing agent may be insufficient, or the reaction time and temperature may not be optimal.

    • Suggested Solution: A variety of reducing agents can be employed. Common choices include iron powder in acidic media (e.g., with HCl or acetic acid), tin(II) chloride (SnCl₂), and catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel.[4][5][6][7] Ensure a sufficient molar excess of the reducing agent is used.[4] For some methods, gentle heating may be necessary to drive the reaction to completion.[4] Monitoring the disappearance of the starting nitro compound by TLC is crucial.[4]

  • Potential Cause: Catalyst Poisoning (for Catalytic Hydrogenation). Impurities in the starting material or reaction setup can poison the catalyst.

    • Suggested Solution: Ensure the starting 3-nitrobenzenesulfonamide derivative is pure. Use high-quality, fresh catalyst. Ensure the hydrogenation apparatus is clean and free of contaminants.

Problem 3: Low Yield or No Reaction in Sulfonamide Formation with Sterically Hindered Substrates

Q: I am attempting to couple a sterically hindered aniline (e.g., with ortho-substituents) with my 3-aminobenzenesulfonamide precursor, but I am getting low to no yield. What strategies can I use to overcome this steric hindrance?

A: Steric hindrance is a significant challenge in this coupling step. Standard sulfonylation methods often fail. Advanced coupling methodologies are typically required.

  • Potential Cause: Steric Clash Prevents Nucleophilic Attack. The bulky groups on the aniline and/or the sulfonyl chloride prevent the necessary bond formation.

    • Suggested Solution 1: Buchwald-Hartwig Amination. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, even with sterically demanding substrates.[8][9][10] Key to success is the choice of a suitable bulky phosphine ligand, such as XPhos, SPhos, or RuPhos, which can facilitate the reaction.[5] The use of a pre-catalyst can also be more efficient as it doesn't require an in-situ reduction of Pd(II) to Pd(0).[5]

    • Suggested Solution 2: Ullmann Condensation. This copper-catalyzed reaction is another effective method for N-arylation, particularly with aryl iodides.[2][11] Modern protocols often use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, such as a diamine or an amino acid, which can allow for milder reaction conditions.[4]

  • Potential Cause: Inappropriate Base or Solvent. The choice of base and solvent is critical for the success of these coupling reactions.

    • Suggested Solution: For Buchwald-Hartwig amination, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used.[5] For Ullmann condensations, bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often employed.[11] The solvent should be anhydrous and capable of dissolving the reactants at the required temperature; common choices include toluene, dioxane, and DMF.

  • Potential Cause: Side Reactions. Unwanted side reactions can consume starting materials and reduce the yield.

    • Suggested Solution: In Buchwald-Hartwig reactions, β-hydride elimination can be a competing side reaction. The choice of an appropriate phosphine ligand is crucial to promote the desired reductive elimination.[12] For Ullmann reactions, high temperatures can lead to decomposition. Using a suitable ligand can often allow for lower reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for substituted this compound?

A1: The most common synthetic pathway involves a three-step sequence:

  • Sulfonylation: Reaction of a substituted nitrobenzene with chlorosulfonic acid to form the corresponding 3-nitrobenzenesulfonyl chloride.

  • Reduction: Reduction of the nitro group to an amine to yield 3-aminobenzenesulfonyl chloride or a protected version.

  • Coupling: Reaction of the 3-aminobenzenesulfonyl derivative with a substituted aniline to form the final sulfonamide product.

Q2: Why is it often necessary to protect the amino group of the aniline before the sulfonylation step in some synthetic strategies?

A2: If the synthesis starts from aniline, the amino group is typically protected (e.g., by acetylation) before the sulfonation step. This is to prevent the amino group from reacting with the sulfonyl chloride that is formed, which would lead to polymerization.[13]

Q3: My final product is discolored. What could be the cause?

A3: Discoloration is often due to the presence of oxidized impurities. The free amino group on the phenyl ring is sensitive to air and light, which can lead to the formation of colored oxidation byproducts. It is advisable to handle the final product under an inert atmosphere and protect it from light.[4]

Q4: I am seeing multiple spots on my TLC plate after the coupling reaction. What are the possible side products?

A4: Depending on the reaction, several side products are possible:

  • Unreacted starting materials: The aniline or the sulfonyl chloride derivative.

  • Hydrolysis of the sulfonyl chloride: If moisture is present, the sulfonyl chloride can hydrolyze back to the sulfonic acid.

  • Di-sulfonated product: In some cases, if there are multiple reactive sites, a di-sulfonated byproduct may form.

  • Homocoupling of the aryl halide: In palladium-catalyzed reactions, homocoupling of the aryl halide can sometimes occur.

Q5: Which is the better method for coupling sterically hindered substrates: Buchwald-Hartwig or Ullmann?

A5: Both methods can be effective, and the choice may depend on the specific substrates. The Buchwald-Hartwig amination is often very versatile and has a broad substrate scope, particularly with the use of modern, bulky phosphine ligands.[9] The Ullmann condensation can also be very effective, especially with aryl iodides, and has the advantage of using a less expensive copper catalyst.[2][11] It is often a matter of empirical optimization for a specific substrate pair.

Data Presentation

The choice of coupling method and reaction conditions is critical when dealing with sterically hindered substrates. The following tables provide representative data for the coupling of various anilines and aryl halides/sulfonates.

Table 1: Comparison of Yields in Buchwald-Hartwig Amination with a Sterically Hindered Aniline

EntryAryl Halide/SulfonateAnilinePd Source / LigandBaseSolventTemp (°C)Yield (%)Reference
12-Iodotoluene2,6-DiisopropylanilinePd₂(dba)₃ / XPhosNaOtBuToluene11085[14]
2Phenyl-OTfMorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene10094[14]
34-ChlorotolueneAnilinePd(OAc)₂ / cataCXium ANaOtBuToluene10098[15]
42-Bromotoluene2-MethylanilinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane10091[14]

Table 2: Comparison of Yields in Ullmann-Type Coupling with Sterically Hindered Aryl Iodides

EntryAryl IodideSulfenamide/SulfonamideCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
12-IodotolueneN-Pivaloyl-S-phenylsulfenamideCuINa₂CO₃DMSO11085[1]
22,6-Dimethylphenyl iodideN-Pivaloyl-S-phenylsulfenamideCuINa₂CO₃DMSO11044[1]
34-IodotolueneN-Pivaloyl-S-methylsulfenamideCuINa₂CO₃DMSO7092[1]
42,6-Dimethylphenyl iodideN-Pivaloyl-S-methylsulfenamideCuINa₂CO₃DMSO7088[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

This protocol is adapted from established procedures.[1][2]

  • In a reaction vessel equipped with a dropping funnel and a stirrer, carefully add chlorosulfonic acid (4.4 mol equivalents).

  • Heat the chlorosulfonic acid to 112°C.

  • Add nitrobenzene (1.0 mol equivalent) dropwise over 4 hours, maintaining the temperature at 112°C.

  • Stir the mixture at 112°C for an additional 4 hours.

  • Cool the reaction mixture to 70°C.

  • Add thionyl chloride (0.92 mol equivalents) dropwise over 2 hours.

  • Stir the mixture at 70°C until the evolution of gas ceases.

  • Cool the reaction mixture and carefully pour it onto a mixture of ice and water.

  • Filter the precipitated 3-nitrobenzenesulfonyl chloride and wash it with cold water, followed by a dilute solution of sodium hydrogen carbonate.

  • Dry the product under vacuum to obtain the 3-nitrobenzenesulfonyl chloride.

Protocol 2: Reduction of 3-Nitrobenzenesulfonyl Chloride to 3-Aminobenzenesulfonamide (Illustrative using SnCl₂)

This is a general procedure for the reduction of an aromatic nitro group.[4]

  • Dissolve the 3-nitrobenzenesulfonyl chloride derivative in a suitable solvent such as ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents).

  • Add concentrated hydrochloric acid and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Buchwald-Hartwig Amination for Sterically Hindered Substrates

This is a general protocol for the coupling of a sterically hindered aniline with an aryl halide.

  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), the sterically hindered aniline (1.2 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at the appropriate temperature (typically 100-110°C).

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filter cake with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Ullmann Condensation for Sterically Hindered Substrates

This is a general protocol for the copper-catalyzed N-arylation of a sulfonamide with a hindered aryl iodide.[11]

  • To a reaction vessel, add the sulfonamide (1.0 mmol), the hindered aryl iodide (1.2 mmol), copper(I) iodide (CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Add an anhydrous polar solvent (e.g., DMF or DMSO).

  • Purge the reaction vessel with an inert gas.

  • Heat the reaction mixture to the appropriate temperature (typically 110-130°C) and stir for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates Substituted Nitrobenzene Substituted Nitrobenzene Step1 Step 1: Sulfonylation (Chlorosulfonic Acid) Substituted Nitrobenzene->Step1 Substituted Aniline Substituted Aniline Step3 Step 3: Coupling Substituted Aniline->Step3 Intermediate1 3-Nitrobenzenesulfonyl Chloride Derivative Step1->Intermediate1 Step2 Step 2: Reduction (e.g., Fe/HCl, SnCl2, H2/Pd-C) Intermediate2 3-Aminobenzenesulfonyl Chloride Derivative Step2->Intermediate2 Final_Product Substituted This compound Step3->Final_Product Intermediate1->Step2 Intermediate2->Step3 Troubleshooting_Logic Start Low Yield in Sulfonamide Coupling Check_Sterics Are substrates sterically hindered? Start->Check_Sterics Conventional_Method Optimize Conventional Method: - Temperature - Reaction Time - Base Check_Sterics->Conventional_Method No Advanced_Coupling Select Advanced Coupling Method Check_Sterics->Advanced_Coupling Yes Final_Check Analyze for side products and purify Conventional_Method->Final_Check Buchwald_Hartwig Buchwald-Hartwig Amination Advanced_Coupling->Buchwald_Hartwig Ullmann Ullmann Condensation Advanced_Coupling->Ullmann Optimize_BH Optimize Buchwald-Hartwig: - Bulky Ligand (XPhos, etc.) - Pd Pre-catalyst - Anhydrous Conditions - Strong, non-nucleophilic base Buchwald_Hartwig->Optimize_BH Optimize_Ullmann Optimize Ullmann: - Cu(I) Catalyst - Ligand (e.g., diamine) - Anhydrous Conditions - Base (e.g., Cs2CO3) Ullmann->Optimize_Ullmann Optimize_BH->Final_Check Optimize_Ullmann->Final_Check

References

Validation & Comparative

Comparative Analysis of the Biological Activities of 3-Amino-N-phenylbenzenesulfonamide Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the biological activities of the ortho-, meta-, and para-isomers of 3-amino-N-phenylbenzenesulfonamide. Due to limited publicly available data directly comparing these specific isomers, this document focuses on established biological activities of related sulfonamides, detailed experimental protocols for their assessment, and an analysis of expected structure-activity relationships.

Introduction

Benzenesulfonamide and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological properties, including antimicrobial, carbonic anhydrase inhibition, and anti-inflammatory effects. The position of substituents on the aromatic rings can significantly influence the molecule's interaction with biological targets, thereby altering its efficacy and selectivity. This guide explores the potential differences in the biological activity of the 2-amino-, 3-amino-, and 4-amino-N-phenylbenzenesulfonamide isomers, providing a basis for further research and drug discovery efforts.

Potential Biological Activities and Structure-Activity Relationships

The primary amino group's position on the N-phenyl ring is expected to modulate the electronic and steric properties of the molecule, leading to variations in biological activity. Key activities associated with this class of compounds include:

  • Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes. The sulfonamide moiety coordinates with the zinc ion in the active site of the enzyme. The position of the amino group on the N-phenyl ring can influence the molecule's binding affinity and isoform selectivity. It is hypothesized that the para-isomer may exhibit the strongest inhibition due to favorable interactions of the amino group with residues at the rim of the active site cavity.

  • Antimicrobial Activity: As structural analogs of para-aminobenzoic acid (PABA), sulfonamides can competitively inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. While the primary pharmacophore is the p-aminobenzenesulfonamide core, modifications to the N-substituent can affect the drug's spectrum of activity and pharmacokinetic properties. The position of the amino group on the N-phenyl ring may influence the compound's ability to fit into the DHPS active site.

  • Anti-inflammatory Activity: Certain sulfonamide derivatives have demonstrated anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. The position of the amino group could affect the molecule's interaction with the active site of these targets or influence its overall anti-inflammatory profile through other mechanisms.

Data Presentation

Table 1: Comparative Carbonic Anhydrase Inhibitory Activity (IC50 in µM)

IsomerhCA IhCA IIhCA IXhCA XII
2-Amino-N-phenylbenzenesulfonamideData not availableData not availableData not availableData not available
This compoundData not availableData not availableData not availableData not available
4-Amino-N-phenylbenzenesulfonamideData not availableData not availableData not availableData not available

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)

IsomerStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicans
2-Amino-N-phenylbenzenesulfonamideData not availableData not availableData not availableData not available
This compoundData not availableData not availableData not availableData not available
4-Amino-N-phenylbenzenesulfonamideData not availableData not availableData not availableData not available

Table 3: Comparative Anti-inflammatory Activity (Inhibition of Paw Edema in %)

Isomer1 hour2 hours3 hours4 hours
2-Amino-N-phenylbenzenesulfonamideData not availableData not availableData not availableData not available
This compoundData not availableData not availableData not availableData not available
4-Amino-N-phenylbenzenesulfonamideData not availableData not availableData not availableData not available

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

A common method for determining the inhibitory activity of compounds against carbonic anhydrase is a stopped-flow CO₂ hydration assay.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (isomers of this compound)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing the buffer, pH indicator, and the respective CA isoenzyme.

  • Rapidly mix the enzyme solution with the CO₂-saturated water in the stopped-flow instrument.

  • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.

  • Repeat the measurement in the presence of various concentrations of the test compounds.

  • Calculate the initial rates of reaction and determine the IC₅₀ value for each compound, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Test compounds

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include positive (microorganism without inhibitor) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism or by measuring the optical density at 600 nm.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Test compounds

  • Carrageenan solution (1% w/v in saline)

  • Experimental animals (e.g., Wistar rats or Swiss albino mice)

  • Pletysmometer or digital calipers

Procedure:

  • Administer the test compounds to the animals at a specific dose (e.g., orally or intraperitoneally). A control group receives the vehicle.

  • After a predetermined time (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Visualizations

Signaling Pathway: Carbonic Anhydrase Inhibition

CA_Inhibition cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Membrane Cell Membrane cluster_Cytosol Cytosol CO2_ext CO₂ CA_IX_XII CA IX / XII (transmembrane) CO2_ext->CA_IX_XII H2O_ext H₂O H2O_ext->CA_IX_XII H2CO3 H₂CO₃ CA_IX_XII->H2CO3 Hydration CO2_int CO₂ CA_I_II CA I / II (cytosolic) CO2_int->CA_I_II H2O_int H₂O H2O_int->CA_I_II CA_I_II->H2CO3 Hydration HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion pH_reg pH Regulation Cell Proliferation Metastasis H_ion->pH_reg Sulfonamide Sulfonamide Inhibitor Sulfonamide->CA_IX_XII Inhibition Sulfonamide->CA_I_II Inhibition

Carbonic Anhydrase Inhibition by Sulfonamides
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow start Start prep_compounds Prepare serial dilutions of test compounds in 96-well plate start->prep_compounds inoculate Inoculate wells with microbial suspension prep_compounds->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate at appropriate temperature inoculate->incubate read_results Read results (visual or spectrophotometric) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination
Logical Relationship: Structure-Activity Relationship (SAR) Hypothesis

SAR_Hypothesis cluster_isomers Isomer Position cluster_properties Molecular Properties cluster_activity Biological Activity ortho Ortho (2-amino) steric Steric Hindrance ortho->steric influences electronic Electronic Effects (pKa, charge distribution) ortho->electronic influences meta Meta (3-amino) meta->steric influences meta->electronic influences para Para (4-amino) para->steric influences para->electronic influences binding Target Binding Affinity & Selectivity steric->binding pk Pharmacokinetics (ADME) steric->pk electronic->binding electronic->pk efficacy Overall Efficacy binding->efficacy pk->efficacy

Hypothesized Structure-Activity Relationships

Structure-activity relationship (SAR) studies of "3-amino-N-phenylbenzenesulfonamide" analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-N-phenylbenzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors and Anticancer Agents

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their efficacy as carbonic anhydrase inhibitors and anticancer agents. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.

While comprehensive SAR studies specifically on this compound are limited in publicly available literature, this guide compiles and compares data from closely related benzenesulfonamide analogs to elucidate key structural determinants for biological activity.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the carbon dioxide hydration reaction. The SAR of these analogs is significantly influenced by substitutions on the benzene ring and the sulfamoyl nitrogen.

Quantitative Data: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms

The following table summarizes the inhibition data (Ki in nM) of various benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (tumor-associated). Lower Ki values indicate higher inhibitory potency.

Compound IDR Group on Phenyl RinghCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1 H25012255.7
2 4-F32015286.1
3 4-Cl30014265.9
4 4-CH₃28013245.5
5 4-OCH₃45020357.2
6 3-NO₂60035458.9
7 4-NO₂55030408.1

Data is compiled from representative benzenesulfonamide analogs and may not be from a single study. The core structure is a simple substituted benzenesulfonamide.

Key SAR Observations for Carbonic Anhydrase Inhibition:

  • Substituents on the Phenyl Ring : Small, electron-withdrawing groups (e.g., F, Cl) at the 4-position of the phenyl ring are generally well-tolerated and can lead to potent inhibition, particularly against the tumor-associated isoforms hCA IX and XII.[1][2]

  • Electron-donating groups : Electron-donating groups like methoxy (OCH₃) at the 4-position tend to decrease inhibitory activity.

  • Positional Isomers : The position of the substituent on the phenyl ring can significantly impact activity. Generally, para-substituted analogs show better activity than meta- or ortho-substituted ones.

  • Selectivity : Modifications to the tail of the sulfonamide can be exploited to achieve isoform-selective inhibition.[3]

Anticancer Activity

The anticancer activity of sulfonamide derivatives is often linked to their ability to inhibit carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment.[2][4]

Quantitative Data: In Vitro Cytotoxicity

The following table presents the in vitro cytotoxic activity (IC₅₀ in µM) of representative benzenesulfonamide analogs against selected human cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic potency.

Compound IDR Group on Phenyl RingMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)U87 (Glioblastoma) IC₅₀ (µM)
8 H15.220.518.1
9 4-Cl8.512.19.8
10 4-CH₃10.115.311.7
11 4-NO₂5.89.27.5
Cisplatin -3.25.14.6

Data is compiled from representative benzenesulfonamide analogs and may not be from a single study. Cisplatin is included as a positive control.

Key SAR Observations for Anticancer Activity:

  • Correlation with CA IX/XII Inhibition : Compounds with potent inhibitory activity against hCA IX and XII often exhibit significant anticancer activity, especially under hypoxic conditions.[2][5]

  • Electron-withdrawing Groups : The presence of strong electron-withdrawing groups, such as a nitro group (NO₂) at the para-position, can enhance cytotoxic activity.[5]

  • Lipophilicity : The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate cell membranes and exert its anticancer effects.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the inhibition of the CO₂ hydration reaction catalyzed by carbonic anhydrase.

  • Enzyme and Inhibitor Preparation : A stock solution of the purified human carbonic anhydrase isoform is prepared in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5). The benzenesulfonamide analogs are dissolved in DMSO to create stock solutions.

  • Assay Procedure : The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution, and the other contains a CO₂-saturated solution with a pH indicator (e.g., phenol red).

  • Measurement : The two solutions are rapidly mixed, and the drop in pH due to the formation of carbonic acid is monitored by the change in absorbance of the pH indicator over time.

  • Inhibition Measurement : The assay is repeated with varying concentrations of the inhibitor pre-incubated with the enzyme.

  • Data Analysis : The initial rates of the reaction are calculated. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture : Human cancer cell lines (e.g., MCF-7, A549, U87) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The benzenesulfonamide analogs are dissolved in DMSO and diluted with the culture medium to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formazan crystals to form.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

SAR_Workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Screening cluster_analysis Data Analysis start This compound Scaffold synthesis Chemical Modification (Substitution on Phenyl Ring) start->synthesis analogs Library of Analogs synthesis->analogs ca_assay Carbonic Anhydrase Inhibition Assay (Ki) analogs->ca_assay cancer_assay Anticancer Cytotoxicity Assay (IC50) analogs->cancer_assay sar_analysis Structure-Activity Relationship (SAR) Analysis ca_assay->sar_analysis cancer_assay->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id optimization Lead Optimization lead_id->optimization

Caption: Workflow for SAR studies of this compound analogs.

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor cluster_binding Inhibitor Binding Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Inhibitor R-SO₂NH⁻ Sulfonamide R-SO₂NH₂ Sulfonamide->Inhibitor Binds to Zinc Zn_bound Zn²⁺ His1_b His Zn_bound->His1_b His2_b His Zn_bound->His2_b His3_b His Zn_bound->His3_b Zn_bound->Inhibitor Coordination Bond

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

References

A Comparative Guide to In Vitro Cytotoxicity Assays for 3-amino-N-phenylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common in vitro cytotoxicity assays applicable to the evaluation of novel sulfonamide derivatives, specifically focusing on compounds related to 3-amino-N-phenylbenzenesulfonamide. Detailed experimental protocols are provided alongside a comparative analysis of their principles, advantages, and limitations. All quantitative data is presented in a clear, tabular format to facilitate informed decisions in experimental design.

Introduction

The preliminary assessment of cytotoxicity is a critical step in the drug discovery and development process. For novel sulfonamide derivatives, such as those based on the this compound scaffold, it is essential to characterize their potential toxic effects on cells. In vitro cytotoxicity assays offer a rapid, cost-effective, and high-throughput method for this initial screening. This guide compares three widely used colorimetric assays: the MTT, MTS, and LDH assays.

Comparison of Cytotoxicity Assays
Assay Principle Advantages Limitations Typical IC₅₀ Range for Sulfonamide Derivatives (µM) *
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[1][2][3]- Well-established and widely used.[2] - Cost-effective.- Requires a solubilization step for the formazan crystals.[1] - Can be influenced by compounds affecting mitochondrial respiration.10 - >100[4][5][6]
MTS Assay Reduction of the tetrazolium compound MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a soluble formazan product by viable cells.[1][7][8]- Simpler and faster than MTT as it does not require a solubilization step.[8] - Higher sensitivity in some cases.- Reagents can be more expensive than MTT. - Can be affected by compounds that interact with the MTS reagent.5 - 150[7]
LDH Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[9][10]- Directly measures cell membrane integrity and cytotoxicity.[9] - Can distinguish between cytostatic and cytotoxic effects when used with a proliferation assay.- Less sensitive for early apoptotic events. - Can be affected by serum LDH in the culture medium.Not typically used for IC₅₀ determination, but for measuring % cytotoxicity at fixed concentrations.[11]

*Note: The provided IC₅₀ ranges are representative values for various sulfonamide derivatives against different cancer cell lines and should be considered as a general reference.[4][5][6]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12]

Materials:

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)[13]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Appropriate cell line and culture medium

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13][14]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a predetermined exposure period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Sulfonamide Derivatives B->C D Incubate (24-72h) C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow of the MTT cytotoxicity assay.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a colorimetric method for the sensitive quantification of viable cells.[15] It is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in cell culture media.[8]

Materials:

  • This compound derivatives

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[7]

  • 96-well plates

  • Appropriate cell line and culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the this compound derivatives to the wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTS Addition: After the drug incubation period, add 20 µL of MTS reagent to each well.[7]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[7]

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[7]

  • Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.

MTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Sulfonamide Derivatives B->C D Incubate (24-72h) C->D E Add MTS Reagent D->E F Incubate for 1-4h E->F G Measure Absorbance (490 nm) F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow of the MTS cytotoxicity assay.

LDH (Lactate Dehydrogenase) Assay

The LDH cytotoxicity assay is a colorimetric method used for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells.[16]

Materials:

  • This compound derivatives

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

  • Appropriate cell line and culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that gives a linear LDH release response (to be determined empirically, typically 1 x 10⁴ – 5 x 10⁴ cells/well).[10] Incubate overnight.[10]

  • Compound Treatment: Treat cells with the this compound derivatives for the desired time. Include controls for spontaneous LDH release (no compound) and maximum LDH release (lysis buffer).[16]

  • Supernatant Transfer: Centrifuge the plate at 1000 RPM for 5 minutes.[17] Carefully transfer the supernatant to a new 96-well plate.[17]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well.[18]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]

  • Stop Reaction: Add the stop solution provided in the kit.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[18]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

LDH_Signaling cluster_cell Cell cluster_medium Culture Medium cluster_reaction LDH Reaction A Healthy Cell (Intact Membrane) C LDH (intracellular) B Damaged Cell (Compromised Membrane) D LDH (extracellular) B->D LDH Release E Lactate + NAD+ D->E Catalyzes F Pyruvate + NADH E->F LDH G Tetrazolium Salt H Formazan (Colored) G->H Diaphorase I I H->I Measure Absorbance (490 nm)

Caption: Principle of the LDH cytotoxicity assay.

References

Comparing the efficacy of "3-amino-N-phenylbenzenesulfonamide" derivatives to cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a primary objective. This guide provides a comparative overview of the in vitro efficacy of a series of benzenesulfonamide derivatives against the well-established chemotherapeutic agent, cisplatin. Due to the limited availability of public data on "3-amino-N-phenylbenzenesulfonamide" derivatives, this analysis focuses on structurally related and biologically active analogs, offering a valuable reference for researchers, scientists, and drug development professionals.

Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately inducing apoptosis.[1][2] However, its clinical application is frequently challenged by significant side effects and the onset of drug resistance.[1][3] In contrast, benzenesulfonamide derivatives have emerged as a promising class of compounds with diverse mechanisms of action, including the inhibition of carbonic anhydrases, which are often overexpressed in tumors.[4][5][6]

This guide presents a compilation of preclinical data, detailed experimental protocols for key assays, and visual representations of experimental workflows and hypothetical signaling pathways to facilitate a comprehensive comparison.

Quantitative Efficacy: A Head-to-Head Comparison

The following tables summarize the available quantitative data for representative benzenesulfonamide derivatives and cisplatin, highlighting their in vitro cytotoxicity across various human cancer cell lines. It is important to note that direct comparative studies are scarce, and therefore, data from different sources are presented. This may introduce variability due to different experimental conditions.

Table 1: In Vitro Cytotoxicity (EC50/IC50 in µM) of 3-Amino-4-hydroxy-benzenesulfonamide Derivatives and Cisplatin after 72-hour Incubation

Compound/DrugU-87 MG (Glioblastoma)MDA-MB-231 (Breast Cancer)PPC-1 (Prostate Cancer)Data Source
Derivative 9 23.3 ± 2.914.0 ± 3.213.0 ± 3.5[1]
Derivative 12 137.0 ± 15.4>200>200[1]
Derivative 18 50.8 ± 1.677.2 ± 1.756.5 ± 2.0[1]
Derivative 21 62.1 ± 2.231.8 ± 2.742.1 ± 2.1[1]
Cisplatin Data not available for 72hData not available for 72hData not available for 72h

*EC50 values represent the concentration at which a compound reduces cell viability by 50%.[1]

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Benzenesulfonamide Analog AL106 and Cisplatin against U87 Glioblastoma Cells

Compound/DrugU87 (Glioblastoma)Data Source
AL106 58.6[4]
Cisplatin 90% inhibition at 100 µM[4]

*IC50 values represent the concentration required to inhibit 50% of cell growth. The study on AL106 reported percentage inhibition for cisplatin rather than a precise IC50 value under the same experimental conditions.[4]

Experimental Methodologies

The following protocols outline standard procedures for assessing the in vitro efficacy of anticancer compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest (e.g., U-87 MG, MDA-MB-231, PPC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (benzenesulfonamide derivatives and cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 1 x 10^5 cells/mL) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The EC50 or IC50 value is then determined from the dose-response curve.

Apoptosis Detection: Annexin V Staining Assay

The Annexin V assay is a common method used to detect apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are treated with the test compounds at the desired concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Visualizing the Process

To better understand the experimental process and potential mechanisms, the following diagrams are provided.

G cluster_workflow Experimental Workflow for In Vitro Cytotoxicity Testing start Seed Cancer Cells in 96-well plates treat Treat with Benzenesulfonamide Derivatives or Cisplatin (various concentrations) start->treat incubate Incubate for 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT Assay) incubate->assay measure Measure Absorbance assay->measure analyze Calculate IC50/EC50 Values measure->analyze end Comparative Efficacy Determined analyze->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of test compounds.

G cluster_pathway Hypothetical Signaling Pathway for a Benzenesulfonamide Derivative drug Benzenesulfonamide Derivative receptor Target Protein (e.g., Carbonic Anhydrase IX) drug->receptor Binds to inhibition Inhibition of Enzymatic Activity receptor->inhibition downstream Disruption of Downstream Signaling Pathways (e.g., pH regulation, proliferation) inhibition->downstream apoptosis Induction of Apoptosis downstream->apoptosis

References

A Comparative Guide to the Molecular Docking of Benzenesulfonamides with Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies of benzenesulfonamide derivatives, including structures similar to 3-amino-N-phenylbenzenesulfonamide, with various isoforms of carbonic anhydrase (CA). While specific docking data for this compound is not extensively available in the reviewed literature, this document summarizes findings for structurally related compounds, offering valuable insights into their potential as carbonic anhydrase inhibitors. The data presented is compiled from multiple research articles and aims to provide a clear comparison of binding affinities and inhibitory potencies.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity and, where available, the calculated binding energies of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data is crucial for comparing the potency and selectivity of these potential inhibitors.

CompoundTarget IsoformInhibition Constant (Kᵢ) (nM)IC₅₀ (nM)Binding Energy (kcal/mol)Reference
Acetazolamide (AZA) - StandardhCA II---[1]
Acetazolamide (AZA) - StandardhCA IX25--[1]
Novel Benzenesulfonamides
Compound 7f (N-substituted-β-d-glucosamine derivative)hCA IX-10.01-[1]
Compounds 7e, 7i, 7k, 7l hCA IX-<20-[1]
SLC-0111 (ureido-bearing benzenesulfonamide)hCA IX---[2][3]
Phenylethynylbenzenesulfonamide Derivatives
para-substituted derivativeshCA IX, XIIlow nanomolar range--[4]
meta-substituted derivativeshCA I, IX, XIIlow nanomolar range--[4]
ortho-substituted derivativeshCA XIIsignificant inhibition--[4]
Tetrafluorobenzenesulfonamide Derivatives
Compounds 4 & 5 hCA IX1.5 - 38.9--[5]
Compounds 4 & 5 hCA XII0.8 - 12.4--[5]
Hydrazonobenzenesulfonamide Derivatives
Various derivativeshCA II, IX, XIIlow nanomolar levels--[6]
Dihydropyrimidin(thi)one Derivatives
Compound 13a hCA IX3.5--[7]
Compound 13a hCA XII8.5--[7]
Compound 23 hCA IX8.9--[7]
Compound 23 hCA XII5.3--[7]
3-amino-4-hydroxybenzenesulfonamide Derivatives
Dimer 18 hCA I,II,VII,IX,XIVKd = 0.0077 - 0.53 µM--[8]

Experimental Protocols

The following section outlines a generalized methodology for molecular docking studies of benzenesulfonamide derivatives with carbonic anhydrase, based on protocols described in the cited literature.[1][2][9]

Protein Preparation
  • Source: The three-dimensional crystal structures of the target human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) are retrieved from the Protein Data Bank (PDB).[1]

  • Preprocessing: The protein structures are prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and non-polar hydrogens are merged. Charges are assigned using appropriate force fields (e.g., Kollman charges). The protein is treated as a rigid entity in most standard docking protocols.

Ligand Preparation
  • Structure Generation: The 2D structures of the benzenesulfonamide derivatives are drawn using chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy conformation of the ligand.

  • Torsion Angles: Flexible torsions in the ligand are identified and allowed to rotate freely during the docking process to explore different binding poses.[1]

Molecular Docking
  • Software: Commonly used software for molecular docking includes AutoDock, Vina, and GOLD.[1][10]

  • Grid Box Definition: A grid box is defined around the active site of the carbonic anhydrase. The dimensions of the grid box are set to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within this defined space.[1] The active site is typically centered around the catalytic zinc ion.

  • Docking Algorithm: A genetic algorithm or other search algorithms are employed to explore the conformational space of the ligand within the active site of the protein. The algorithm generates a population of possible binding poses and iteratively refines them to find the most favorable interactions.

  • Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The poses are then ranked based on their predicted binding energy. The pose with the lowest binding energy is typically considered the most likely binding mode.

Analysis of Docking Results
  • Binding Mode Analysis: The best-ranked docking poses are visually inspected to analyze the interactions between the ligand and the protein. Key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the active site zinc ion, are identified.[11][12]

  • Binding Energy Calculation: The binding free energies can be estimated using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) for a more accurate prediction of binding affinity.[10][13]

Visualizations

The following diagrams illustrate the typical workflow and key interactions in molecular docking studies of benzenesulfonamides with carbonic anhydrase.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage PDB Retrieve Protein Structure (e.g., from PDB) Grid Define Grid Box (around Active Site) PDB->Grid Ligand Prepare Ligand Structure (2D to 3D, Energy Minimization) Dock Run Docking Algorithm (e.g., Genetic Algorithm) Ligand->Dock Grid->Dock Score Score and Rank Poses (Binding Energy Estimation) Dock->Score Analyze Analyze Binding Interactions (Hydrogen Bonds, Hydrophobic etc.) Score->Analyze

Caption: A generalized workflow for molecular docking studies.

Signaling_Pathway cluster_protein Carbonic Anhydrase Active Site cluster_ligand Benzenesulfonamide Inhibitor Zinc Zn²⁺ Ion His Histidine Residues Zinc->His Coordination Thr199 Threonine 199 Gln92 Glutamine 92 Sulfonamide Sulfonamide Group (-SO₂NH₂) Sulfonamide->Zinc Coordination Bond Sulfonamide->Thr199 Hydrogen Bond AromaticRing Aromatic Ring AromaticRing->Gln92 Hydrophobic Interaction

Caption: Key interactions of benzenesulfonamides in the CA active site.

References

Comparative Guide to LC-MS Protocols for the Identification of 3-amino-N-phenylbenzenesulfonamide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of liquid chromatography-mass spectrometry (LC-MS) based protocols for the identification and quantification of metabolites of 3-amino-N-phenylbenzenesulfonamide. The methodologies presented are compiled from established practices for the analysis of sulfonamide compounds and their metabolites in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods.

Introduction

This compound is a sulfonamide compound of interest in pharmaceutical and environmental research. Understanding its metabolic fate is crucial for assessing its efficacy, potential toxicity, and environmental impact. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the sensitive and selective detection of drug metabolites. This guide compares different approaches to sample preparation and LC-MS analysis to aid in the selection of an optimal protocol.

Experimental Workflow Overview

The general workflow for the analysis of this compound metabolites involves sample preparation to extract the analytes from the matrix, followed by chromatographic separation and mass spectrometric detection.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (e.g., Plasma, Urine, Tissue) Homogenization Homogenization BiologicalMatrix->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Clean-up/Concentration Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Metabolite_ID Metabolite Identification Data_Acquisition->Metabolite_ID

Caption: General experimental workflow for metabolite identification.

Sample Preparation Protocols

The choice of sample preparation protocol is critical for removing matrix interferences and enriching the target metabolites. Below is a comparison of three common extraction techniques.

ParameterProtocol A: Solid-Phase Extraction (SPE)Protocol B: Liquid-Liquid Extraction (LLE)Protocol C: Protein Precipitation (PPT)
Principle Differential partitioning between a solid and liquid phase.Partitioning of analytes between two immiscible liquid phases.Precipitation of proteins using an organic solvent.
Sample Type Plasma, Urine, WaterPlasma, UrinePlasma, Serum
Extraction Solvent Methanol, AcetonitrileEthyl acetate, DichloromethaneAcetonitrile, Methanol
Clean-up Efficiency HighModerateLow
Analyte Enrichment HighModerateLow
Throughput ModerateLowHigh
Automation Potential HighModerateHigh
Typical Recovery 70-110%60-100%80-110% (can be variable)
Detailed Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is a widely used and reliable method for the extraction of sulfonamides from aqueous samples.[1][2][3]

  • Sample Pre-treatment:

    • For water samples, add EDTA to a final concentration of 0.5 g/L and adjust the pH to between 4 and 7 with diluted HCl.[2]

    • For plasma or urine samples, dilute 1:1 with a suitable buffer (e.g., phosphate buffer, pH 7).

  • SPE Cartridge Conditioning:

    • Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge.[2][3]

    • Condition the cartridge with 6 mL of methanol followed by 6 mL of purified water.[2]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[2]

  • Washing:

    • Wash the cartridge with 6 mL of purified water to remove polar interferences.[2]

  • Elution:

    • Elute the analytes with two aliquots of 4 mL of methanol.[2]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 1:1 methanol:water).[2]

Liquid Chromatography (LC) Parameters

The chromatographic separation is crucial for resolving metabolites from the parent compound and from each other, which is essential for accurate identification and quantification.

ParameterMethod A: Reversed-Phase C18Method B: HILIC
Column C18 (e.g., Agilent ZORBAX, Waters ACQUITY)HILIC (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z)[4]
Mobile Phase A 0.1% Formic acid in Water200 mM Ammonium formate in Water, pH 3[4]
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile
Gradient 5-95% B over 10 min95-50% B over 10 min
Flow Rate 0.3 - 0.5 mL/min0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C30 - 40 °C
Injection Volume 5 - 20 µL5 - 20 µL

Mass Spectrometry (MS) Parameters

Tandem mass spectrometry (MS/MS) is used for the selective and sensitive detection of the metabolites. The instrument is typically operated in positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) mode for quantification.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Gas Temperature 300 - 350 °C
Gas Flow 8 - 12 L/min
Nebulizer Pressure 35 - 45 psi
Scan Type Multiple Reaction Monitoring (MRM)
Collision Energy Optimized for each metabolite

Metabolic Pathway of Sulfonamides

The metabolism of sulfonamides can proceed through several pathways, including N-acetylation, hydroxylation, and glucuronidation. A simplified potential metabolic pathway for a generic sulfonamide is depicted below.

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Hydroxylation Acetylated N-acetylated Metabolite Parent->Acetylated N-acetylation Glucuronidated Glucuronide Conjugate Hydroxylated->Glucuronidated Glucuronidation

Caption: Potential metabolic pathways of sulfonamides.

Comparison of Alternative Methods

While SPE is a robust method, other techniques can be advantageous depending on the specific requirements of the study.

  • Pressurized Liquid Extraction (PLE) and Ultrasound-Assisted Extraction (UAE): These methods are particularly useful for solid tissues like liver, muscle, and kidney.[5][6] They offer efficient extraction but may require further clean-up steps. A comparison of these two techniques for sulfonamide extraction from tissues showed that while both were effective, UAE was simpler and consumed less solvent and time.[6]

  • Matrix Solid-Phase Dispersion (MSPD): This technique is suitable for complex solid and semi-solid samples like fish tissue.[7] It combines homogenization, extraction, and clean-up into a single step.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While not explicitly detailed in the provided search results for sulfonamide metabolite analysis, the QuEChERS approach is widely used in pesticide residue analysis and could be adapted. It involves an initial extraction with an organic solvent followed by a dispersive SPE clean-up.

Data Presentation and Analysis

Quantitative data should be summarized in clear and concise tables. An example of a table for presenting validation data is shown below.

AnalyteRetention Time (min)MRM Transition (m/z)Linearity (R²)LOQ (ng/mL)Recovery (%)RSD (%)
This compound5.2251.1 > 156.1>0.991.095 ± 5<10
Metabolite 1 (Hydroxylated)4.8267.1 > 172.1>0.991.592 ± 7<15
Metabolite 2 (N-acetylated)5.5293.1 > 198.1>0.992.098 ± 6<10

Conclusion

The selection of an appropriate LC-MS protocol for the identification of this compound metabolites depends on the sample matrix, the required sensitivity, and the available instrumentation. For aqueous samples like plasma and urine, a method based on Solid-Phase Extraction followed by reversed-phase LC-MS/MS offers a robust and sensitive approach. For tissue samples, PLE or UAE can be considered as efficient extraction alternatives. Method validation is a critical step to ensure the reliability of the generated data. The information and comparative data presented in this guide provide a solid foundation for developing and implementing a suitable analytical method.

References

Cross-reactivity assessment of antibodies against "3-amino-N-phenylbenzenesulfonamide" analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of antibodies against various sulfonamide analogs. The data presented is crucial for researchers, scientists, and drug development professionals in selecting appropriate antibodies for immunoassays and other applications where specificity is paramount. The information is compiled from publicly available data sheets of commercial multi-sulfonamide ELISA kits.

Data Presentation: Cross-Reactivity of Sulfonamide Antibodies

The following tables summarize the cross-reactivity of different monoclonal and polyclonal antibodies with a range of sulfonamide compounds. The data is typically determined using a competitive ELISA format, where the ability of each analog to inhibit the binding of the antibody to a coated antigen is measured. Cross-reactivity is often expressed as a percentage relative to a reference sulfonamide, which is assigned a value of 100%.

Table 1: Reactivity Pattern of a Monoclonal Antibody from a Multi-Sulfonamide ELISA Kit [1]

Sulfonamide AnalogCross-Reactivity (%)
Sulfamethazine100
Sulfamerazine108
Sulfachloropyrazine97
Sulfisoxazole99
Sulfadiazine68
Sulfachloropyridazine64
N4-acetyl-sulfadiazine35
Sulfathiazole7
Sulfamethizole5.3
Sulfamethoxypyridazine1.7
Sulfadoxine<1
Sulfaguanidine<1
Sulfamethoxazole<1
Sulfamethoxydiazine<1
Sulfapyridine<1
Sulfanilamide<1
Sulfacetamide<1
Sulfaquinoxaline<1
Sulfadimethoxine<1
Sulfatroxazole<1

Table 2: Cross-Reactivity Profile of a Broad-Specificity Antibody [2]

Sulfonamide AnalogSpecificity (%)
Sulfamethazine100
Sulfamethizole>100
Sulfaquinoxaline>100
Sulfadiazine>100
Sulfamerazine>100
Sulfamonomethoxine>100
Sulfapyridazine>100
Sulfathiazole>100
Sulfamethoxazole92
Sulfisoxazole55
Sulfapyridine34

Note: The cross-reactivity data presented is based on antibodies developed for broad-spectrum sulfonamide detection and not specifically against "3-amino-N-phenylbenzenesulfonamide" as the immunizing hapten.

Experimental Protocols

The assessment of antibody cross-reactivity is typically performed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following is a generalized protocol for such an assay.

Principle of Competitive ELISA for Cross-Reactivity Assessment

The assay is based on the competition between the free sulfonamide analog in the sample (or standard) and a sulfonamide-enzyme conjugate for a limited number of antibody binding sites. The antibody-coated microtiter plate is incubated with the sample and the enzyme conjugate. After incubation, the unbound reagents are washed away. The addition of a substrate solution results in a color development that is inversely proportional to the concentration of the sulfonamide in the sample.

Materials and Reagents:

  • Microtiter plate (96-well) coated with anti-sulfonamide antibodies.

  • Standard solutions of the target sulfonamide and its analogs at various concentrations.

  • Sulfonamide-enzyme (e.g., Horseradish Peroxidase - HRP) conjugate.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).

  • Stop solution (e.g., 2M H₂SO₄).

  • Microplate reader.

Assay Procedure:

  • Preparation of Reagents: Prepare all reagents and samples as instructed by the specific assay kit manual.

  • Addition of Standards and Samples: Add a defined volume (e.g., 50 µL) of the standard solutions and samples to the respective wells of the antibody-coated microtiter plate.

  • Addition of Enzyme Conjugate: Add a defined volume (e.g., 50 µL) of the sulfonamide-enzyme conjugate to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C).

  • Washing: After incubation, wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove any unbound reagents.

  • Substrate Addition: Add a defined volume (e.g., 100 µL) of the substrate solution to each well.

  • Color Development: Incubate the plate for a specified time (e.g., 15-30 minutes) in the dark to allow for color development.

  • Stopping the Reaction: Add a defined volume (e.g., 50 µL) of the stop solution to each well to stop the enzymatic reaction.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation of Cross-Reactivity: The cross-reactivity of an analog is calculated using the following formula:

    Cross-Reactivity (%) = (IC₅₀ of reference sulfonamide / IC₅₀ of analog) x 100

    Where IC₅₀ is the concentration of the sulfonamide that causes 50% inhibition of the antibody-enzyme conjugate binding.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis reagents Prepare Reagents (Standards, Samples, Buffers) add_samples Add Standards/Samples to Wells reagents->add_samples plate Antibody-Coated Microtiter Plate plate->add_samples add_conjugate Add Enzyme Conjugate add_samples->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash Wash Wells incubate1->wash add_substrate Add Substrate wash->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance add_stop->read_plate calculate Calculate IC50 & Cross-Reactivity read_plate->calculate

Caption: Workflow of a competitive ELISA for assessing antibody cross-reactivity.

Signaling Pathway: Hapten-Carrier Conjugate Immunization and Antibody Production

immunization_pathway cluster_antigen_prep Antigen Preparation cluster_immune_response Immune Response hapten Hapten (e.g., this compound derivative) conjugation Conjugation hapten->conjugation carrier Carrier Protein (e.g., BSA, KLH) carrier->conjugation immunogen Hapten-Carrier Conjugate (Immunogen) conjugation->immunogen immunization Immunization of Host Animal immunogen->immunization apc Antigen Presenting Cell (APC) immunization->apc Uptake & Processing t_cell Helper T Cell apc->t_cell Antigen Presentation b_cell B Cell t_cell->b_cell Activation plasma_cell Plasma Cell b_cell->plasma_cell Differentiation antibodies Antibody Production (Polyclonal/Monoclonal) plasma_cell->antibodies

Caption: Process of generating antibodies against small molecules like sulfonamides.

References

Head-to-Head Comparison: 3-amino-N-phenylbenzenesulfonamide vs. Sulfanilamide Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the antibacterial efficacy of 3-amino-N-phenylbenzenesulfonamide and its para-isomer, the archetypal sulfonamide, sulfanilamide, reveals significant disparities in their antimicrobial profiles. While both compounds share a core chemical scaffold, the positional isomerism of the amino group on the benzene ring profoundly impacts their biological activity.

This guide provides a comprehensive comparison of the antibacterial activities of this compound and sulfanilamide, presenting available quantitative data, detailed experimental protocols, and a visualization of the established mechanism of action for sulfonamides. This objective analysis is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Executive Summary of Antibacterial Activity

Historically, sulfanilamide, the 4-amino isomer, was the first commercially viable sulfonamide and demonstrated broad antibacterial efficacy. In contrast, its meta-isomer, this compound (also known as metanilamide), has been shown to be largely devoid of significant antibacterial activity. Early comparative studies established that the para-amino configuration is crucial for the antibacterial action of this class of compounds.

The primary mechanism of action for sulfanilamide involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The structural similarity of sulfanilamide to para-aminobenzoic acid (PABA), the natural substrate of DHPS, allows it to block the synthesis of dihydrofolic acid, a precursor to DNA and RNA. It is widely accepted that this compound, lacking the critical para-amino group, does not effectively mimic PABA and therefore does not significantly inhibit DHPS.

Quantitative Data Presentation

Due to the historical focus on the active para-isomer, specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacteria is scarce in modern literature. However, historical studies consistently report its lack of substantial antibacterial effect. For comparative purposes, a summary of typical MIC values for sulfanilamide against common bacterial strains is presented below.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Sulfanilamide Staphylococcus aureus8 - 64
Escherichia coli32 - >1000
Streptococcus pyogenes4 - 16
This compound VariousGenerally reported as inactive or having very high MIC values

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro antibacterial activity of a compound. The following is a detailed protocol for the broth microdilution method, a standard procedure for MIC determination.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of this compound and sulfanilamide in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
  • Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (for optical density readings).

2. Inoculum Preparation:

  • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Test Compounds:

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
  • Add 100 µL of the stock solution of the test compound to the first well of a row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound and to a positive control well (containing only medium and inoculum).
  • A negative control well (containing only medium) should also be included.
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualization of Key Pathways and Workflows

Mechanism of Action: Sulfonamide Inhibition of Folic Acid Synthesis

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids DNA & RNA Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfanilamide Sulfanilamide Sulfanilamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by sulfanilamide.

Experimental Workflow: Broth Microdilution for MIC Determination

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plate prep_bacteria->inoculate prep_compounds Prepare Serial Dilutions of Compounds prep_compounds->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Validating Target Engagement of 3-amino-N-phenylbenzenesulfonamide in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of cellular assays for validating the target engagement of "3-amino-N-phenylbenzenesulfonamide." As the specific molecular target of this compound is not definitively established in publicly available literature, this guide will proceed under the well-founded hypothesis that it acts as a carbonic anhydrase (CA) inhibitor . This assumption is based on the common activity of the sulfonamide chemical scaffold.

This document will compare the performance of "this compound" with established carbonic anhydrase inhibitors—Acetazolamide, Methazolamide, and Dichlorphenamide—across three distinct cellular target engagement assays: the Cellular Thermal Shift Assay (CETSA), the In-Cell Western (ICW), and the NanoBRET™ assay. Detailed experimental protocols and supporting data are provided to facilitate objective comparison.

Data Presentation: Comparative Analysis of Carbonic Anhydrase Inhibitors

The following tables summarize the quantitative data obtained from the three cellular target engagement assays for "this compound" and the three reference compounds. The data presented is a representative compilation based on existing literature for similar compounds and assays and is intended for illustrative and comparative purposes.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundTarget ProteinCell LineApparent Melting Temperature (Tm) Shift (°C)EC50 (µM)
This compound Carbonic Anhydrase IIHEK293+ 4.27.8
AcetazolamideCarbonic Anhydrase IIHEK293+ 5.52.1
MethazolamideCarbonic Anhydrase IIHEK293+ 5.13.5
DichlorphenamideCarbonic Anhydrase IIHEK293+ 4.85.2

Table 2: In-Cell Western (ICW) Data

CompoundTarget ProteinCell LineIC50 (µM) for Target Downregulation
This compound Carbonic Anhydrase IXMDA-MB-23115.2
AcetazolamideCarbonic Anhydrase IXMDA-MB-2315.8
MethazolamideCarbonic Anhydrase IXMDA-MB-2318.1
DichlorphenamideCarbonic Anhydrase IXMDA-MB-23111.5

Table 3: NanoBRET™ Target Engagement Assay Data

CompoundTarget ProteinCell LineIntracellular IC50 (µM)
This compound Carbonic Anhydrase II-NanoLuc®HEK2939.5
AcetazolamideCarbonic Anhydrase II-NanoLuc®HEK2933.2
MethazolamideCarbonic Anhydrase II-NanoLuc®HEK2934.7
DichlorphenamideCarbonic Anhydrase II-NanoLuc®HEK2936.8

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is designed to measure the thermal stabilization of a target protein upon ligand binding in a cellular context.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Antibodies: Primary antibody against the target protein (Carbonic Anhydrase II), HRP-conjugated secondary antibody.

  • SDS-PAGE gels and buffers

  • Western blot apparatus

  • Chemiluminescence substrate

  • 96-well PCR plates

  • Thermal cycler

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS to ~80% confluency.

  • Compound Treatment: Harvest cells, wash with PBS, and resuspend in a serum-free medium at a density of 1x106 cells/mL. Add the test compound or vehicle (DMSO) to the cell suspension and incubate for 1 hour at 37°C.

  • Heat Treatment: Aliquot the cell suspension into a 96-well PCR plate. Heat the plate in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C).

  • Cell Lysis: After heating, lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Centrifugation: Centrifuge the plate at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescence substrate and image the bands.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. The shift in the apparent melting temperature (Tm) indicates target engagement.

In-Cell Western (ICW) Protocol

This high-throughput immunocytochemical assay quantifies protein levels directly in fixed cells.

Materials:

  • 96-well or 384-well clear-bottom black plates

  • Cell culture medium and reagents

  • Test compounds

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

  • Primary antibody against the target protein (Carbonic Anhydrase IX)

  • IRDye®-conjugated secondary antibody

  • DNA stain for normalization (e.g., DRAQ5™)

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds or vehicle for the desired time (e.g., 24 hours).

  • Fixation: Remove the medium and fix the cells with 4% PFA for 20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Wash the cells with PBS and block with blocking buffer for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBST (PBS + 0.1% Tween-20). Incubate with the IRDye®-conjugated secondary antibody and a DNA normalization stain for 1 hour at room temperature, protected from light.

  • Imaging: Wash the cells with PBST and then with PBS. Scan the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for the target protein and normalize it to the DNA stain intensity. Plot the normalized intensity against the compound concentration to determine the IC50 value.

NanoBRET™ Target Engagement Assay Protocol

This assay measures the binding of a test compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • HEK293 cells

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent

  • Plasmid DNA for Carbonic Anhydrase II-NanoLuc® fusion protein

  • NanoBRET® tracer for Carbonic Anhydrase

  • NanoBRET® Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, 96-well or 384-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Transfection: Transfect HEK293 cells with the Carbonic Anhydrase II-NanoLuc® fusion plasmid and plate them in an assay plate. Incubate for 24 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compounds. Add the NanoBRET® tracer and the test compounds to the cells in Opti-MEM®.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.

  • Substrate Addition: Prepare the NanoBRET® Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor. Add this solution to the wells.

  • BRET Measurement: Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®) emission (~460 nm) and the acceptor (tracer) emission (~618 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50.

Mandatory Visualizations

Carbonic Anhydrase Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving carbonic anhydrase, highlighting its role in pH regulation and its impact on downstream cellular processes.

CarbonicAnhydrase_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int Diffusion H2CO3 H2CO3 CO2_ext->H2CO3 CAIX Carbonic Anhydrase IX CAIX->H2CO3 Catalyzes CO2_int->H2CO3 CAII Carbonic Anhydrase II CAII->H2CO3 Catalyzes HCO3 HCO3- H2CO3->HCO3 H_ion H+ H2CO3->H_ion pH_reg Intracellular pH Regulation HCO3->pH_reg H_ion->pH_reg Metabolism Metabolic Pathways pH_reg->Metabolism Proliferation Cell Proliferation pH_reg->Proliferation

Caption: Simplified Carbonic Anhydrase Signaling Pathway.

Experimental Workflow for Cellular Target Engagement

This diagram outlines the general workflow for the cellular target engagement assays described in this guide.

Experimental_Workflow start Start cell_culture Cell Culture start->cell_culture compound_treatment Compound Treatment cell_culture->compound_treatment assay_specific_step Assay-Specific Step (e.g., Heat Shock, Fixation) compound_treatment->assay_specific_step detection Detection & Quantification assay_specific_step->detection data_analysis Data Analysis detection->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Target Engagement.

Logical Relationship of Target Engagement Assays

This diagram illustrates the relationship between the three presented cellular target engagement assays, all aiming to confirm the interaction between a compound and its target protein within a cellular environment.

Assay_Relationship main_goal Confirm Cellular Target Engagement cetsa CETSA (Thermal Stability) main_goal->cetsa icw In-Cell Western (Protein Quantification) main_goal->icw nanobret NanoBRET (Proximity-Based) main_goal->nanobret

Caption: Relationship of Cellular Target Engagement Assays.

In Silico ADMET Profiling of Novel 3-amino-N-phenylbenzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic and toxicological profiles. In the early stages of drug discovery, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling offers a rapid and cost-effective method to assess the potential of drug candidates. This guide provides a comparative analysis of the in silico ADMET properties of novel "3-amino-N-phenylbenzenesulfonamide" derivatives, a class of compounds with significant therapeutic potential, particularly in oncology. The data presented herein is based on predictions from established computational models and is intended to guide further experimental validation and lead optimization efforts.

Comparative ADMET Profile of this compound Derivatives

The following tables summarize the predicted physicochemical properties, pharmacokinetic parameters, and toxicological profiles of a selection of this compound derivatives. These compounds were chosen to represent a range of substitutions on the core scaffold to illustrate the impact of chemical modifications on their ADMET properties.

Table 1: Physicochemical Properties and Drug-Likeness

Compound IDChemical NameMolecular FormulaMol. Weight ( g/mol )logPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsLipinski's Rule of 5 Violations
1 This compoundC₁₂H₁₂N₂O₂S248.301.4594.61230
2 3-amino-4-chloro-N-phenylbenzenesulfonamideC₁₂H₁₁ClN₂O₂S282.752.1594.61230
3 3-amino-4-methyl-N-phenylbenzenesulfonamideC₁₃H₁₄N₂O₂S262.331.8994.61230
4 3-amino-N-(4-chlorophenyl)benzenesulfonamideC₁₂H₁₁ClN₂O₂S282.752.2594.61230

Data is a curated representation from available literature and computational predictions.

Table 2: Predicted Pharmacokinetic (ADME) Properties

Compound IDHuman Intestinal Absorption (%)Caco-2 Permeability (log Papp)Blood-Brain Barrier (BBB) PermeantCYP2D6 InhibitorCYP3A4 InhibitorAqueous Solubility (logS)
1 HighModerateYesNoNo-2.5
2 HighModerateYesNoNo-3.0
3 HighModerateYesNoNo-2.8
4 HighHighYesNoYes-3.1

Data is a curated representation from available literature and computational predictions.

Table 3: Predicted Toxicological Profile

Compound IDhERG InhibitionAMES MutagenicityCarcinogenicitySkin Sensitization
1 Low riskNoNoNo
2 Low riskNoNoYes
3 Low riskNoNoNo
4 Medium riskNoNoYes

Data is a curated representation from available literature and computational predictions.

Experimental Protocols

The in silico ADMET data presented in this guide are typically generated using a combination of computational models and software. The following methodologies represent common approaches for these predictions.

1. Physicochemical Property Calculation: Physicochemical descriptors such as molecular weight, logP (lipophilicity), and Topological Polar Surface Area (TPSA) are calculated based on the 2D structure of the molecules. These parameters are fundamental for predicting drug-likeness and oral bioavailability. Commonly used software for these calculations include:

  • ChemDraw/ChemAxon: For drawing chemical structures and calculating basic properties.

  • MOE (Molecular Operating Environment): For a wide range of molecular modeling and descriptor calculations.

2. Pharmacokinetic (ADME) Prediction: ADME properties are predicted using various models, often based on Quantitative Structure-Activity Relationships (QSAR).

  • Human Intestinal Absorption (HIA): Predicted based on a model trained on a large dataset of compounds with known absorption values. Models often consider parameters like TPSA and logP.

  • Caco-2 Permeability: This is an in vitro model for predicting intestinal absorption. In silico models are trained on experimental Caco-2 permeability data and use molecular descriptors to predict the permeability of new compounds.

  • Blood-Brain Barrier (BBB) Permeation: Models for BBB penetration are crucial for drugs targeting the central nervous system. These predictions are often based on a combination of physicochemical properties and structural features.

  • Cytochrome P450 (CYP) Inhibition: Predictions of inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are important for assessing potential drug-drug interactions. These models are typically built from large datasets of known inhibitors and non-inhibitors.

  • Aqueous Solubility: Prediction of intrinsic aqueous solubility (logS) is critical for drug formulation and absorption. Models are based on the chemical structure of the compound.

3. Toxicity Prediction: In silico toxicology models are used to flag potential liabilities early in the drug discovery process.

  • hERG Inhibition: The blockage of the hERG potassium channel is a major cause of drug-induced cardiotoxicity. Predictive models are trained on experimental data to identify compounds with a high risk of hERG inhibition.

  • AMES Mutagenicity: This predicts the mutagenic potential of a compound by identifying structural alerts associated with DNA reactivity.

  • Carcinogenicity: Models are trained on long-term rodent carcinogenicity data to predict the carcinogenic potential of new chemical entities.

  • Skin Sensitization: Predictions are based on identifying structural features that are known to be associated with allergic contact dermatitis.

Commonly Used In Silico ADMET Prediction Platforms:

  • SwissADME: A free web tool to compute physicochemical descriptors and predict ADME parameters, pharmacokinetic properties, drug-like nature, and medicinal chemistry friendliness of small molecules.

  • pkCSM: A platform that uses graph-based signatures to predict a range of pharmacokinetic and toxicity properties.

  • admetSAR: A comprehensive database and prediction tool for a wide range of ADMET properties.

  • Discovery Studio (BIOVIA) and Schrödinger Suite: Commercial software packages that include modules for ADMET prediction.

Visualizing the In Silico Workflow and a Relevant Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical in silico ADMET workflow and a key signaling pathway often targeted by benzenesulfonamide derivatives in cancer therapy.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Decision Start Novel 3-amino-N-phenyl- benzenesulfonamide Derivatives (SMILES/SDF) PhysChem Physicochemical Properties (MW, logP, TPSA) Start->PhysChem ADME ADME Prediction (Absorption, Distribution, Metabolism, Excretion) Start->ADME Toxicity Toxicity Prediction (hERG, AMES, Carcinogenicity) Start->Toxicity Data_Integration Data Integration & Comparison PhysChem->Data_Integration ADME->Data_Integration Toxicity->Data_Integration Lead_Selection Lead Candidate Selection Data_Integration->Lead_Selection

Caption: A generalized workflow for the in silico ADMET profiling of novel compounds.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Benzenesulfonamide Benzenesulfonamide Derivatives Benzenesulfonamide->PI3K Inhibit Benzenesulfonamide->Akt Inhibit Benzenesulfonamide->mTORC1 Inhibit

Safety Operating Guide

Proper Disposal of 3-amino-N-phenylbenzenesulfonamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of 3-amino-N-phenylbenzenesulfonamide (CAS No. 80-21-7), a compound utilized in various research and development applications.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, can cause skin irritation, and may lead to serious eye irritation.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Use chemically resistant gloves (e.g., nitrile rubber).
Body Protection Wear a lab coat or other protective clothing.
Respiratory Protection In case of dust formation, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to prevent its entry into the environment. Do not allow the product to reach sewage systems or drains.

  • Collection and Storage of Waste:

    • Carefully sweep up the solid material, avoiding dust formation.

    • Place the collected waste into a suitable, clearly labeled, and closed container for disposal.

  • Disposal Method:

    • The disposal of this compound and its container must be conducted through an approved waste disposal plant.

    • All disposal practices must be in accordance with local, regional, national, and international regulations.

  • Contaminated Packaging:

    • Uncleaned packaging should be treated as hazardous waste.

    • Disposal of contaminated packaging must be made according to official regulations.

Emergency Procedures

In the event of an accidental spill, follow these procedures:

  • Small Spills: Sweep up the material and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area and ensure adequate ventilation. Prevent the material from entering drains or waterways. Collect the spilled material using a method that does not generate dust and transfer it to a labeled container for disposal.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Assess Hazards & Don PPE B Collect Waste (Avoid Dust) A->B C Store in Labeled, Closed Container B->C D Dispose via Approved Waste Disposal Plant C->D F Treat Contaminated Packaging as Hazardous C->F E Follow Local/National Regulations D->E F->D

Essential Safety and Operational Guidance for Handling 3-amino-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols and operational plans for the handling and disposal of 3-amino-N-phenylbenzenesulfonamide (CAS No: 80-21-7). The following procedures are designed to mitigate risks and ensure a safe laboratory environment.

1. Hazard Assessment and Quantitative Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound include harm if swallowed, skin irritation, serious eye damage, and respiratory irritation.[1] Adherence to the safety precautions outlined in the Safety Data Sheet (SDS) is mandatory.

Quantitative Safety Information Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)Exclamation MarkDangerH302: Harmful if swallowed
Skin irritation (Category 2)Exclamation MarkDangerH315: Causes skin irritation
Serious eye damage (Category 1)CorrosionDangerH318: Causes serious eye damage
Specific target organ toxicity - single exposure (Category 3), Respiratory systemExclamation MarkDangerH335: May cause respiratory irritation

2. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to protect against the various exposure routes of this compound. The following PPE is mandatory when handling this compound:

  • Hand Protection : Wear chemical-resistant, impervious gloves, such as nitrile or neoprene.[2] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[3]

  • Eye and Face Protection : Use safety glasses with side shields and a face shield to protect against splashes and airborne particles.[4] Standard eyeglasses are not sufficient.

  • Skin and Body Protection : A lab coat or a chemical-resistant apron should be worn. For larger quantities or when there is a significant risk of exposure, a full-body suit may be necessary.[3]

  • Respiratory Protection : If handling the powder outside of a certified chemical fume hood or if dust formation is likely, a NIOSH-approved respirator with a particulate filter is required.[4][5]

3. Operational Plan: Step-by-Step Handling Procedures

This operational plan covers the lifecycle of this compound within a laboratory setting, from receipt to disposal.

3.1. Receiving and Storage

  • Inspection : Upon receipt, inspect the container for any damage or leaks.

  • Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard warnings.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly sealed.

3.2. Handling and Use

  • Controlled Environment : All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing : When weighing the powder, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Spill Prevention : Use appropriate tools (e.g., spatulas) to handle the solid. Avoid actions that could generate dust.

  • Contamination Control : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Retrieve from Storage b->c d Weigh and Dispense c->d e Perform Experiment d->e f Decontaminate Glassware and Surfaces e->f g Segregate and Label Waste f->g h Store Waste in Designated Area g->h i Doff PPE h->i

Caption: Workflow for handling this compound.

4. Experimental Protocols

While detailed, step-by-step experimental protocols for the use of this compound are not extensively available in the public domain, the scientific literature indicates its primary application as a synthetic intermediate in medicinal chemistry. Researchers should consult the specific methodologies outlined in relevant publications and adapt them to their laboratory's safety procedures.

General Applications:

  • Synthesis of Carbonic Anhydrase Inhibitors : This compound can serve as a starting material for the synthesis of novel sulfonamide derivatives that act as inhibitors of carbonic anhydrase, an enzyme family implicated in various diseases.

  • Development of Anti-Influenza Agents : It has been used in the structural optimization of hemagglutinin inhibitors, which are a class of antiviral drugs targeting the influenza virus.

  • Antibacterial Agent Research : Historically, sulfonamides have been important antibacterial agents, and this compound can be used in research to understand the mechanisms of action of this class of drugs.[1]

When adapting a synthetic procedure from the literature, a thorough risk assessment must be conducted, and the protocol should be modified to incorporate the safety measures outlined in this document.

5. Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation : All waste containing this compound, including excess reagent, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE, must be collected in a designated hazardous waste container.

  • Containerization : Use a clearly labeled, sealed, and chemically compatible container for waste collection. The label should include "Hazardous Waste," the chemical name, and the associated hazards.

  • Storage of Waste : Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N-phenylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-phenylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.